molecular formula C6H4BrNO B142070 5-(Bromomethyl)furan-2-carbonitrile CAS No. 148759-25-5

5-(Bromomethyl)furan-2-carbonitrile

Cat. No.: B142070
CAS No.: 148759-25-5
M. Wt: 186.01 g/mol
InChI Key: IRWXGDBFGWSFSF-UHFFFAOYSA-N
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Description

5-(Bromomethyl)furan-2-carbonitrile, also known as 5-(Bromomethyl)furan-2-carbonitrile, is a useful research compound. Its molecular formula is C6H4BrNO and its molecular weight is 186.01 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-(Bromomethyl)furan-2-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(Bromomethyl)furan-2-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(bromomethyl)furan-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrNO/c7-3-5-1-2-6(4-8)9-5/h1-2H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRWXGDBFGWSFSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC(=C1)C#N)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Monograph: 5-(Bromomethyl)furan-2-carbonitrile in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-(Bromomethyl)furan-2-carbonitrile (CAS: 148759-25-5) is a high-value bifunctional building block in medicinal chemistry, particularly utilized in the development of cysteine protease inhibitors (e.g., Cathepsin K) and peptidomimetics.[1] Its utility stems from its dual reactivity: the highly electrophilic bromomethyl group serves as a "soft" alkylating handle for nucleophilic attachment, while the nitrile group acts as a versatile precursor for heterocycles (tetrazoles, oxadiazoles) or as a covalent "warhead" for serine/cysteine active sites.[2]

This guide provides a rigorous technical analysis of its physicochemical properties, synthetic production, and downstream applications, designed for researchers requiring actionable, high-integrity data.[2]

Part 1: Physicochemical Profile[2][3]

The compound presents as a low-melting solid or viscous oil, depending on purity and ambient conditions.[2] It is an alkylating agent and must be handled with strict exclusion of moisture to prevent hydrolysis to the corresponding alcohol.[2]

Table 1: Core Technical Specifications
PropertySpecificationNotes
IUPAC Name 5-(Bromomethyl)furan-2-carbonitrile
CAS Number 148759-25-5Verified Identifier
Molecular Formula C₆H₄BrNO
Molecular Weight 186.01 g/mol
Physical State Low-melting solid or OilMP range approx. 56–58°C (purified)
Solubility Soluble in DCM, THF, EtOAc, DMSOHydrolyzes in aqueous buffers
Storage -20°C, Inert Atmosphere (Ar/N₂)Moisture Sensitive ; Store in dark
Stability Labile to light and moistureDecomposes to 5-(hydroxymethyl)furan-2-carbonitrile

Part 2: Synthetic Routes & Production[2]

The synthesis of 5-(Bromomethyl)furan-2-carbonitrile is classically achieved via Wohl-Ziegler bromination . This radical substitution pathway is preferred over direct halogenation to preserve the aromaticity of the furan ring and the integrity of the cyano group.[2]

Protocol: Radical Bromination of 5-Methylfuran-2-carbonitrile

Reaction Principle: The reaction utilizes N-bromosuccinimide (NBS) as the bromine source and Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO) as the radical initiator. The use of non-polar solvents (CCl₄ or PhCF₃) is critical to favor the radical mechanism over ionic addition.[2]

Step-by-Step Methodology:

  • Setup: Flame-dry a round-bottom flask equipped with a reflux condenser and argon inlet.

  • Dissolution: Dissolve 5-methylfuran-2-carbonitrile (1.0 eq) in anhydrous CCl₄ (0.1 M concentration).

  • Reagent Addition: Add NBS (1.05 eq) and AIBN (0.05 eq). Note: NBS should be recrystallized to remove free bromine/HBr which can degrade the furan.

  • Initiation: Heat the mixture to reflux (77°C) for 2–4 hours. Monitor via TLC (Hexane/EtOAc) or LCMS.[2]

  • Workup: Cool to 0°C to precipitate succinimide by-product. Filter through a celite pad.[2]

  • Purification: Concentrate filtrate in vacuo. Purify via rapid silica gel chromatography (Isocratic 10% EtOAc/Hexanes). Do not delay purification as the product degrades on silica over time.[2]

Visualization: Synthetic Workflow

SynthesisWorkflow Start 5-Methylfuran-2-carbonitrile (Precursor) Intermediate Radical Species (Transition State) Start->Intermediate Initiation Reagents NBS (1.05 eq) AIBN (0.05 eq) CCl4, Reflux Reagents->Intermediate Product 5-(Bromomethyl)furan-2-carbonitrile (Target) Intermediate->Product Propagation Byproduct Succinimide (Precipitate) Intermediate->Byproduct

Figure 1: Radical bromination workflow converting the methyl precursor to the bromomethyl target.

Part 3: Reactivity & Functionalization[2][7]

The chemical value of 5-(Bromomethyl)furan-2-carbonitrile lies in its divergent reactivity . It possesses two distinct electrophilic sites: the benzylic carbon (highly reactive to S_N2) and the nitrile carbon (reactive to nucleophilic addition or cycloaddition).[2]

The "Soft" Electrophile (Bromomethyl)

The C-Br bond is activated by the adjacent furan ring, making it an exceptional alkylating agent for heteroatoms.[2]

  • Amination: Reacts with primary/secondary amines (K₂CO₃, MeCN) to form amino-methyl derivatives.[2]

  • Thiolation: Reacts with thiols (e.g., Cysteine side chains) to form thioethers.[2] This is the basis for its use in Fragment-Based Drug Discovery (FBDD) for cysteine proteases.[2]

The "Hard" Electrophile (Nitrile)

The nitrile group is electron-deficient due to the furan ring, facilitating transformation into:

  • Tetrazoles: Reaction with NaN₃/ZnBr₂ yields the bioisostere of a carboxylic acid.[2]

  • Amidine/Imidates: Pinner reaction conditions (HCl/MeOH) convert the nitrile to an imidate, a precursor for oxadiazoles.[2]

Visualization: Divergent Reaction Map

ReactivityMap Core 5-(Bromomethyl) furan-2-carbonitrile Amines Aminomethyl Furan (Secondary/Tertiary Amines) Core->Amines R-NH2, K2CO3 (SN2 Substitution) Thiols Thioether Linkage (Cysteine Trapping) Core->Thiols R-SH, Base (SN2 Substitution) Tetrazole Tetrazole Bioisostere (Click Chemistry) Core->Tetrazole NaN3, ZnBr2 (Cycloaddition) Acid Furan-2-carboxylic Acid (Hydrolysis Product) Core->Acid H3O+ / Heat (Hydrolysis)

Figure 2: Divergent synthesis pathways utilizing the bromomethyl and nitrile handles.

Part 4: Application in Drug Discovery[2]

Cysteine Protease Inhibition (Cathepsin K)

In drug development, this scaffold acts as a warhead delivery system .[2] The furan-nitrile moiety is a known pharmacophore for cysteine proteases.[2]

  • Mechanism: The nitrile carbon undergoes nucleophilic attack by the active site cysteine thiolate (Cys-SH), forming a reversible thioimidate adduct .[2]

  • Linker Role: The bromomethyl group allows researchers to attach this "warhead" to a specificity-determining peptide sequence (P2-P3 recognition elements).[2]

Fragment-Based Screening

Due to its low molecular weight (<200 Da) and high ligand efficiency (LE), it is an ideal "fragment" for crystallographic screening.[2]

  • Protocol: The bromide is displaced by a library of amines.[2] The resulting library is screened against targets like Papain-family proteases .[2]

Part 5: Handling, Stability & Safety[2]

Critical Safety Notice: This compound is an alkylating agent and a potent lachrymator .[2] It causes severe skin burns and eye damage.[2]

Standard Operating Procedures (SOP)
  • Containment: All manipulations must occur within a certified chemical fume hood.

  • PPE: Double nitrile gloves, lab coat, and chemical splash goggles are mandatory.[2]

  • Quenching: Unused material should be quenched with 10% aqueous ammonium hydroxide or sodium thiosulfate solution before disposal.[2]

  • Storage:

    • Primary Hazard: Hydrolysis.[2] The compound releases HBr upon contact with moisture.[2]

    • Condition: Store under Argon at -20°C. If the solid turns green/black, significant decomposition has occurred.[2]

References

  • National Institutes of Health (NIH). (2023).[2] Bioinspired one-pot furan-thiol-amine multicomponent reaction. Retrieved from [Link][2]

  • ChemSrc. (2025).[2] 5-Bromo-2-furonitrile CAS Database. Retrieved from [Link][2]

Sources

5-(Bromomethyl)furan-2-carbonitrile CAS number and molecular formula

[1][2][3]

Executive Summary

5-(Bromomethyl)furan-2-carbonitrile (CAS 148759-25-5) is a high-value heterocyclic intermediate used primarily in the synthesis of pharmaceutical agents. Characterized by a reactive electrophilic bromomethyl group and an electron-withdrawing nitrile moiety, it serves as a critical "linker" scaffold. It allows for the introduction of the (5-cyanofuran-2-yl)methyl pharmacophore—a structural motif often employed to optimize binding affinity and metabolic stability in kinase inhibitors and antimicrobial agents. This guide details its physicochemical properties, validated synthesis protocols, and handling requirements.

Part 1: Chemical Identity & Properties[4]

The compound is an alkylating agent prone to hydrolysis and thermal decomposition. Strict adherence to storage conditions is required to maintain purity.

PropertySpecification
Chemical Name 5-(Bromomethyl)furan-2-carbonitrile
CAS Number 148759-25-5
Molecular Formula C₆H₄BrNO
Molecular Weight 186.01 g/mol
Appearance Low-melting solid or viscous oil (purity dependent)
Solubility Soluble in DCM, THF, Ethyl Acetate, Chloroform
Stability Moisture sensitive; light sensitive. Decomposes at ambient temp.
Storage -20°C (Freezer) under inert atmosphere (Ar/N₂)
SMILES N#CC1=CC=C(CBr)O1

Part 2: Synthesis Protocols

Two primary pathways exist for the preparation of 5-(Bromomethyl)furan-2-carbonitrile. Method A (Radical Bromination) is the industry standard for scalability, while Method B (Appel Reaction/Substitution) is preferred when high regio-fidelity is required to avoid ring bromination.

Method A: Radical Bromination (Standard Route)

This protocol utilizes N-Bromosuccinimide (NBS) to brominate the benzylic-like methyl position of 5-methylfuran-2-carbonitrile.

Reagents:

  • Precursor: 5-Methylfuran-2-carbonitrile (1.0 eq)

  • Brominating Agent: NBS (1.05 eq)

  • Initiator: AIBN (Azobisisobutyronitrile) or Benzoyl Peroxide (0.05 eq)

  • Solvent: CCl₄ (classic) or Trifluorotoluene (greener alternative)

Protocol:

  • Dissolution: Dissolve 5-methylfuran-2-carbonitrile in anhydrous solvent (0.2 M concentration) under Argon.

  • Addition: Add NBS and the radical initiator (AIBN).

  • Reflux: Heat the mixture to reflux (approx. 75-80°C) for 2–4 hours. Monitor via TLC (Hexane/EtOAc) or LCMS. Note: Over-reaction can lead to gem-dibromides.

  • Workup: Cool to 0°C to precipitate succinimide byproduct. Filter the suspension.

  • Purification: Concentrate the filtrate in vacuo at low temperature (<30°C). Purify immediately via rapid silica gel chromatography (Gradient: 0-10% EtOAc in Hexanes).

Method B: Nucleophilic Substitution (From Alcohol)

This route avoids radical conditions, reducing the risk of ring bromination.

Reagents:

  • Precursor: 5-(Hydroxymethyl)furan-2-carbonitrile

  • Reagent: PBr₃ (0.4 eq) or CBr₄/PPh₃ (Appel conditions)

  • Solvent: DCM or Ether (0°C)

Protocol:

  • Dissolve the alcohol precursor in dry DCM at 0°C.

  • Add PBr₃ dropwise to control the exotherm.

  • Stir at 0°C for 1 hour, then allow to warm to room temperature.

  • Quench with saturated NaHCO₃ (aq) and extract with DCM.

  • Dry organic layer (MgSO₄) and concentrate.

Synthesis Workflow Diagram

SynthesisPathwaysPrecursor_Me5-Methylfuran-2-carbonitrileReagents_ANBS / AIBNReflux (Radical Bromination)Precursor_Me->Reagents_APrecursor_OH5-(Hydroxymethyl)furan-2-carbonitrileReagents_BPBr3 or CBr4/PPh3DCM, 0°CPrecursor_OH->Reagents_BProduct5-(Bromomethyl)furan-2-carbonitrile(CAS 148759-25-5)Reagents_A->Product Major PathwaySideProductsSide Products:Succinimide / POBr3Reagents_A->SideProductsReagents_B->Product Alternative

Figure 1: Dual synthetic pathways for 5-(Bromomethyl)furan-2-carbonitrile. Method A (Blue) is preferred for scale; Method B (Red) offers milder conditions.

Part 3: Reactivity & Applications in Drug Discovery

The bromomethyl group is a "soft" electrophile, making it highly reactive toward nucleophiles such as amines, thiols, and phenoxides. In medicinal chemistry, this compound is used to append the 5-cyanofuran-2-yl moiety, which serves as a bioisostere for substituted benzenes or pyridines.

Key Reaction: Nucleophilic Substitution (S_N2)

This is the primary mode of utility. The electron-withdrawing nitrile group at the 2-position enhances the electrophilicity of the 5-bromomethyl carbon, accelerating substitution but also increasing susceptibility to hydrolysis.

General Protocol for Amine Coupling:

  • Base: Use non-nucleophilic bases like DIPEA or K₂CO₃ to scavenge HBr.

  • Solvent: Aprotic polar solvents (DMF, CH₃CN) are ideal.

  • Temperature: 0°C to RT. Heating is rarely required and may cause degradation.

Application Diagram: Pharmacophore Installation

ReactivityCore5-(Bromomethyl)furan-2-carbonitrile(Electrophile)Prod_AmineN-Alkylated Furan(Kinase Inhibitor Scaffolds)Core->Prod_Amine+ Base / DMFProd_ThioThioether LinkersCore->Prod_Thio+ Base / THFProd_EtherEther LinkersCore->Prod_Ether+ K2CO3 / AcetoneNuc_AmineSecondary Amines(R2-NH)Nuc_Amine->Prod_AmineNuc_ThiolThiols(R-SH)Nuc_Thiol->Prod_ThioNuc_PhenolPhenols(Ar-OH)Nuc_Phenol->Prod_Ether

Figure 2: Divergent synthesis utility showing the installation of the cyanofuran moiety onto various nucleophilic drug scaffolds.

Part 4: Handling & Safety (HSE)

Hazard Classification:

  • H314: Causes severe skin burns and eye damage.

  • H335: May cause respiratory irritation.

  • Lachrymator: This compound is a benzylic halide analog; it is a potent tear gas agent.

Operational Safety Protocols:

  • Engineering Controls: All operations, including weighing, must be performed inside a functioning fume hood.

  • PPE: Double nitrile gloves, safety goggles, and a lab coat are mandatory. A face shield is recommended during workup.

  • Decontamination: Spills should be neutralized with dilute aqueous ammonia or sodium thiosulfate solution before wiping.

  • Waste: Dispose of as halogenated organic waste.

Storage Criticality: Store at -20°C . The compound degrades to release HBr and dark tars if left at room temperature or exposed to moisture.

References

  • PubChem. (2024). 5-Bromofuran-2-carbonitrile and Derivatives. National Library of Medicine. Retrieved from [Link]

Technical Guide: 1H and 13C NMR Spectroscopic Characterization of Furan Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Furan derivatives occupy a critical space in medicinal chemistry, serving as pharmacophores in blockbuster drugs such as Ranitidine (Zantac), Furosemide (Lasix), and Nitrofurantoin. Accurate structural elucidation of these five-membered aromatic heterocycles is non-trivial due to the specific electronic effects exerted by the oxygen heteroatom. This guide provides a high-level technical framework for the interpretation of 1H and 13C NMR data of furan derivatives, emphasizing the causal relationship between electronic environment and spectral topology.

Structural Fundamentals & Electronic Environment

To interpret furan spectra, one must first understand the underlying electronic environment. Furan is a


-excessive heteroaromatic ring. The oxygen atom contributes two electrons to the 

-system, completing the aromatic sextet, while its high electronegativity induces significant inductive effects.
  • Ring Current Effect: Like benzene, furan possesses a diamagnetic ring current that deshields ring protons, pushing them downfield relative to alkenes.

  • Inductive Deshielding: The oxygen atom at position 1 strongly deshields the

    
    -positions (C2/C5 and H2/H5) via the inductive effect (-I), making them resonate at higher frequencies than the 
    
    
    
    -positions (C3/C4 and H3/H4).

1H NMR Characterization

The proton NMR spectrum of unsubstituted furan is characterized by two distinct multiplets due to symmetry. However, in substituted derivatives, this symmetry breaks, leading to complex coupling patterns.

Chemical Shift Assignments ( )

The following table summarizes typical chemical shift ranges in CDCl


.
Proton PositionTypeTypical Shift (

ppm)
Electronic Rationale
H2, H5

-Protons
7.20 – 7.70 Proximity to electronegative Oxygen + Ring Current.
H3, H4

-Protons
6.20 – 6.70 Distant from Oxygen; shielded relative to

-protons.

Critical Insight: In monosubstituted furans, if the substituent is at C2, the signal for H5 remains downfield (~7.4 ppm), while H3 and H4 often appear as doublets of doublets further upfield.

Coupling Constants ( )

Coupling constants in furan are diagnostic for determining substitution patterns. Unlike benzene, where ortho coupling is large (~8 Hz), furan couplings are generally smaller.

Coupling TypeNotationValue (

Hz)
Description
Vicinal (

)

or

1.5 – 2.0 Small vicinal coupling.
Vicinal (

)

3.2 – 3.8 The largest coupling in the ring; key identifier.
Allylic (Long range)

or

0.7 – 0.9 Fine splitting; often unresolved in low-field instruments.
Across Ring

1.4 – 1.6 Significant coupling between

-protons.

13C NMR Characterization

Carbon-13 spectroscopy provides a direct probe of the skeletal framework. The inductive effect of oxygen dominates the chemical shift values.

Carbon PositionTypeTypical Shift (

ppm)
Notes
C2, C5

-Carbons
140 – 155 Highly deshielded by direct attachment to Oxygen.
C3, C4

-Carbons
105 – 115 Shielded; appear in the alkene/aromatic overlap region.

Self-Validation Check: If your putative C2 signal appears below 130 ppm, re-evaluate your structure; it is likely not an


-furan carbon unless strongly shielded by an electron-donating group.

Substituent Effects (Causality in Shifts)

Substituents perturb the ring electron density, causing predictable shifts.

  • Electron-Withdrawing Groups (EWG): (e.g., -CHO, -NO

    
    , -COOH)
    
    • Effect: Deshielding (Downfield shift).[1]

    • Mechanism: Removes electron density from the ring, increasing the effective magnetic field experienced by the nucleus.

    • Example: In Furfural (Furan-2-carboxaldehyde), H3 shifts downfield due to the carbonyl anisotropy and electron withdrawal.

  • Electron-Donating Groups (EDG): (e.g., -CH

    
    , -OCH
    
    
    
    )
    • Effect: Shielding (Upfield shift).[2]

    • Mechanism: Increases electron density in the ring.

    • Example: In 2-Methylfuran, H3 is shielded relative to unsubstituted furan.

Visualization: Structural Assignment Logic

The following diagram illustrates the logical flow for assigning furan regiochemistry using NMR data.

FuranAssignment Start Unknown Furan Derivative H_Spectrum Acquire 1H NMR Start->H_Spectrum Alpha_Beta Identify Alpha (7.4 ppm) vs Beta (6.3 ppm) Regions H_Spectrum->Alpha_Beta Coupling_Analysis Analyze J-Couplings (J3,4 ~3.5Hz vs J2,3 ~1.8Hz) Alpha_Beta->Coupling_Analysis Peak Integration Substituent_Loc Determine Substitution Site (C2 vs C3) Coupling_Analysis->Substituent_Loc Multiplicity Analysis C13_Confirm Confirm with 13C NMR (C2/C5 > 140 ppm) Substituent_Loc->C13_Confirm Final_Structure Validated Structure C13_Confirm->Final_Structure

Caption: Logical workflow for the regiochemical assignment of substituted furan derivatives using 1H and 13C NMR data.

Experimental Protocol: High-Resolution Acquisition

To ensure data integrity suitable for publication or regulatory submission, the following protocol is recommended. This is a self-validating system: if the solvent lock is unstable or shimming is poor, the fine allylic couplings (


 Hz) essential for furan characterization will be lost.
Materials
  • Solvent: CDCl

    
     (99.8% D) + 0.03% TMS (Tetramethylsilane). Use DMSO-d
    
    
    
    only if solubility is an issue, as it may broaden peaks due to viscosity.
  • Sample Mass: 5–10 mg for 1H; 20–30 mg for 13C.

  • Tube: High-precision 5mm NMR tube (e.g., Wilmad 528-PP).

Workflow
  • Sample Preparation: Dissolve the sample in 0.6 mL solvent. Filter through a cotton plug to remove particulates (paramagnetic impurities broaden lines).

  • Shimming: Perform gradient shimming. Validation Criteria: The TMS peak must have a linewidth at half-height (LB) of < 0.5 Hz.

  • Acquisition Parameters (1H):

    • Spectral Width: 12–15 ppm (to catch downfield aldehydes/acids).

    • Relaxation Delay (D1): Set to

      
       3 seconds to ensure full relaxation of aromatic protons for accurate integration.
      
    • Scans: 16–64 scans.

  • Processing: Apply an exponential window function (LB = 0.3 Hz). Zero-fill to at least 64k points to resolve small couplings (

    
    ).
    
Visualization: Sample Preparation Workflow

SamplePrep Weigh Weigh Sample (5-10 mg) Solvent Add Solvent (CDCl3 + TMS) Weigh->Solvent Filter Filter Solution (Remove Particulates) Solvent->Filter Shim Gradient Shimming (Target TMS width < 0.5Hz) Filter->Shim Acquire Acquire Spectrum Shim->Acquire

Caption: Standardized sample preparation workflow to ensure resolution of fine furan coupling constants.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Standard text for general shifts).
  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds. Springer. (Source for specific coupling constants).
  • National Institute of Advanced Industrial Science and Technology (AIST). (n.d.). Spectral Database for Organic Compounds (SDBS).[1] Retrieved from [Link] (Verified source for Furan 1H/13C spectra).

  • Reich, H. J. (n.d.). Structure Determination Using NMR. University of Wisconsin-Madison. Retrieved from [Link] (Authoritative resource for heterocycle coupling constants).

  • Katritzky, A. R. (Ed.). (1984). Comprehensive Heterocyclic Chemistry. Pergamon Press. (In-depth analysis of furan ring currents).

Sources

Technical Guide: Biological Activity & Therapeutic Potential of Substituted Furan-2-Carbonitriles

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide analyzes the pharmacophore architecture, synthesis, and biological applications of substituted furan-2-carbonitriles . These compounds have emerged as high-value scaffolds in medicinal chemistry, primarily due to the electrophilic nature of the nitrile "warhead" attached to an electron-rich furan ring. This unique electronic environment facilitates reversible covalent inhibition of cysteine proteases (e.g., Cathepsin K), positioning them as critical leads in osteoporosis, oncology, and antimicrobial research.

Chemical Architecture & Mechanism of Action

The Nitrile Warhead Mechanism

The core biological activity of furan-2-carbonitriles is driven by the cyano (–C≡N) group at the C2 position. Unlike irreversible inhibitors (e.g., epoxides or halomethyl ketones) that permanently alkylate enzymes, the nitrile group functions as a reversible covalent electrophile .

Mechanism:

  • Recognition: The furan scaffold orients the molecule within the enzyme's active site (e.g., the S1-S2 pockets of Cathepsin K).

  • Nucleophilic Attack: The thiolate anion of the catalytic cysteine residue (e.g., Cys25) attacks the electrophilic carbon of the nitrile group.

  • Thioimidate Formation: This results in a stable thioimidate adduct . This intermediate mimics the transition state of peptide bond hydrolysis, effectively locking the enzyme in an inactive state.

  • Reversibility: Because the thioimidate bond is not permanent, the inhibitor can dissociate, reducing the risk of permanent off-target toxicity (immunogenicity) often seen with irreversible alkylators.

Molecular Visualization: Cysteine Protease Inhibition

The following diagram illustrates the kinetic pathway of a furan-2-carbonitrile inhibiting a cysteine protease active site.

G Enzyme Active Enzyme (Cys-S⁻) Complex Michaelis Complex (Non-covalent) Enzyme->Complex + Inhibitor Inhibitor Furan-2-Carbonitrile (R-C≡N) Inhibitor->Complex TS Transition State (Tetrahedral) Complex->TS Nucleophilic Attack Adduct Thioimidate Adduct (Covalent Inhibition) TS->Adduct Stabilization Adduct->Enzyme Slow Dissociation (Reversible)

Caption: Kinetic pathway of reversible covalent inhibition. The nitrile warhead forms a thioimidate adduct with the catalytic cysteine.

Structure-Activity Relationships (SAR)

The biological efficacy of furan-2-carbonitriles is strictly governed by the substitution pattern on the furan ring.

PositionFunctionalitySAR Impact
C2 (Nitrile) Warhead Essential for covalent activity. Replacement with amide or acid drastically reduces potency against cysteine proteases.
C5 Specificity Determinant Substituents here (e.g., aryl, heteroaryl) extend into the S2 hydrophobic pocket of the enzyme. Bulky, lipophilic groups (phenyl, piperazine) often increase potency by 10-100x.
C3 / C4 Electronic Tuning Substituents here modulate the electron density of the furan ring. Electron-withdrawing groups (EWG) at C3 can increase the electrophilicity of the C2-nitrile, potentially increasing

, but may reduce stability.

Therapeutic Applications

Osteoporosis (Cathepsin K Inhibition)

Cathepsin K is the primary enzyme responsible for bone matrix degradation.[1][2][3] Furan-2-carbonitriles act as potent Cathepsin K inhibitors (CKIs).

  • Advantage: Unlike bisphosphonates which kill osteoclasts, CKIs prevent bone resorption while maintaining osteoclast viability, allowing for coupled bone formation.

  • Key Data: Substituted furan-2-carbonitriles have demonstrated

    
     values in the low nanomolar (nM) range against human Cathepsin K.
    
Antimicrobial Activity

Derivatives bearing 5-nitro or 5-aryl substituents exhibit broad-spectrum activity against:

  • Bacteria: S. aureus (Gram-positive) and E. coli (Gram-negative).

  • Mechanism: Interference with bacterial cell wall synthesis and potential inhibition of bacterial cysteine proteases (e.g., Sortase A).

Anticancer Profiles[4]
  • Targets: Tubulin polymerization and VEGFR-2 kinase inhibition.

  • Observation: 5-aryl-furan-2-carbonitriles induce apoptosis in MCF-7 (breast) and HeLa (cervical) cancer lines by arresting the cell cycle at the G2/M phase.

Experimental Protocols: Synthesis & Validation

Synthesis of 5-Aryl-Furan-2-Carbonitriles

This protocol describes a robust method converting a furan-2-carboxaldehyde to the nitrile via an oxime intermediate. This route avoids harsh dehydration conditions that might degrade sensitive C5-substituents.

Reagents:

  • Starting Material: 5-substituted-furan-2-carboxaldehyde

  • Reagents: Hydroxylamine hydrochloride (

    
    ), Sodium Acetate (
    
    
    
    ), Acetic Anhydride (
    
    
    ).

Step-by-Step Methodology:

  • Oxime Formation:

    • Dissolve 5-substituted-furan-2-carboxaldehyde (10 mmol) in ethanol (20 mL).

    • Add an aqueous solution of

      
       (12 mmol) and 
      
      
      
      (12 mmol).
    • Stir at room temperature for 2 hours. Monitor by TLC (Hexane:EtOAc 3:1).

    • Outcome: Formation of the furan-2-carbaldehyde oxime precipitate. Filter and dry.[4]

  • Dehydration to Nitrile:

    • Suspend the dried oxime (10 mmol) in acetic anhydride (5 mL).

    • Reflux at 100°C for 3 hours.

    • Pour the mixture into ice-cold water (50 mL) to hydrolyze excess anhydride.

    • Extract with Dichloromethane (

      
       mL).
      
    • Wash organic layer with saturated

      
       to remove acetic acid.
      
    • Dry over

      
       and concentrate in vacuo.
      
  • Purification:

    • Recrystallize from ethanol or purify via silica gel column chromatography (Gradient: 0-10% EtOAc in Hexane).

Synthesis Workflow Diagram

Synthesis Start 5-Aryl-Furan-2-Carboxaldehyde Step1 Reaction with NH2OH·HCl / NaOAc (Ethanol, RT, 2h) Start->Step1 Inter Intermediate: Furan-2-Carbaldehyde Oxime Step1->Inter Step2 Dehydration with Ac2O (Reflux, 100°C, 3h) Inter->Step2 Final Product: 5-Aryl-Furan-2-Carbonitrile Step2->Final

Caption: Two-step synthetic pathway from aldehyde precursor to nitrile warhead.

References

  • Cathepsin K Inhibition & Osteoporosis

    • Title: Cathepsin K inhibitors for osteoporosis: Biology, potential clinical utility, and lessons learned.[2][3][5]

    • Source: Bone (Elsevier), 2017.
    • URL:[Link]

  • Nitrile Warhead Mechanism

    • Title: Covalent Reversible Inhibitors of Cysteine Proteases Containing the Nitrile Warhead.[6]

    • Source: Molecules (MDPI), 2022.
    • URL:[Link]

  • Furan Synthesis Protocols

    • Title: Synthesis of Furan Derivatives Condensed with Carbohydr
    • Source: Marine Drugs (MDPI).
    • URL:[Link]

  • Anticancer Activity of Furans

    • Title: Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity.[7]

    • Source: Molecules (MDPI), 2022.
    • URL:[Link]

Sources

Technical Guide: The Strategic Utility of 5-(Bromomethyl)furan-2-carbonitrile in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-(Bromomethyl)furan-2-carbonitrile (CAS: 148759-25-5) represents a high-value "bifunctional pharmacophore" in modern drug discovery. Unlike simple alkyl halides, this molecule offers a dual-modality scaffold: an electrophilic bromomethyl handle for rapid diversification and a nitrile warhead capable of covalent engagement or transformation into diverse heterocycles.[1]

This guide analyzes the application of this intermediate in Fragment-Based Drug Discovery (FBDD), specifically for targeting cysteine proteases and optimizing physicochemical properties (LogP, solubility) via phenyl-to-furan bioisosterism.

Part 1: Chemical Profile & Reactivity Analysis

Structural Deconstruction

The molecule consists of a heteroaromatic furan core substituted at the 2- and 5-positions. This substitution pattern is critical for maintaining linearity in linker design.

FeatureChemical FunctionMedicinal Chemistry Implication
Bromomethyl Group (-CH₂Br) Soft ElectrophileThe "Handle": Enables rapid

coupling with amines, thiols, and phenols to attach the scaffold to a core macrocycle or pharmacophore.[1]
Nitrile Group (-CN) Electron-withdrawing group (EWG)The "Warhead" / "Anchor": Acts as a reversible covalent trap for active-site cysteines (forming thioimidates) or a precursor to tetrazoles/amidines.
Furan Core 5-membered HeterocycleThe "Scaffold": A bioisostere for benzene. Reduces lipophilicity (LogP) and improves water solubility due to the oxygen lone pair.
Stability & Handling (Critical Safety)
  • Lachrymator Hazard: Like benzyl bromide, the 5-(bromomethyl) moiety is a potent lachrymator. All manipulations must occur within a certified fume hood.

  • Acid Sensitivity: The furan ring is electron-rich but can undergo hydrolytic ring opening under strong acidic conditions (e.g., concentrated HCl/heat). Protocols should favor mild Lewis acids or basic conditions.

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen) to prevent hydrolysis of the bromide or oxidation of the furan ring.

Part 2: Synthetic Utility & Divergent Pathways

The true power of 5-(Bromomethyl)furan-2-carbonitrile lies in its ability to serve as a divergent intermediate. The following Graphviz diagram visualizes the primary synthetic workflows available to medicinal chemists.

G Start 5-(Bromomethyl) furan-2-carbonitrile Product_SN2 Functionalized Furan-Nitrile Start->Product_SN2 SN2 Displacement (K2CO3, DMF, rt) Amine Secondary Amine (HNR2) Amine->Product_SN2 Thiol Thiol (R-SH) Thiol->Product_SN2 Tetrazole Tetrazole Derivative (Bioisostere of COOH) Product_SN2->Tetrazole NaN3, NH4Cl [3+2] Cycloaddition Amidine Amidine/Imidate (Pinner Reaction) Product_SN2->Amidine 1. HCl/MeOH 2. NH3 Thioimidate Thioimidate Adduct (Enzyme Inhibition) Product_SN2->Thioimidate Cysteine Protease (Active Site Cys-SH)

Figure 1: Divergent synthetic pathways.[2] The molecule serves as a linchpin, connecting a variable "R" group via the bromide while presenting the nitrile for further chemistry or biological interaction.

Part 3: Medicinal Chemistry Applications[1][3][4][5][6]

Designing Cysteine Protease Inhibitors (Cathepsin K / Main Protease)

Nitriles are established "warheads" for cysteine proteases (e.g., Cathepsin K, SARS-CoV-2 Mpro). They function by forming a reversible covalent thioimidate bond with the catalytic cysteine residue.

  • Mechanism: The nucleophilic sulfur of the active site cysteine attacks the electrophilic carbon of the nitrile.

  • Role of the Furan: The furan ring positions the nitrile in the S1' pocket while the substituent at the 5-position (attached via the bromomethyl group) extends into the S2 pocket to provide selectivity.

  • Advantage: Unlike irreversible Michael acceptors (e.g., acrylamides), nitriles often exhibit reduced immunogenicity and off-target toxicity due to the reversibility of the bond.

Furan as a Phenyl Bioisostere

Replacing a phenyl ring with a furan ring (using this building block) is a classic strategy to alter physicochemical properties:

  • Solubility: The oxygen atom increases polarity, often improving aqueous solubility.

  • Metabolism: Furan rings are metabolically distinct from phenyl rings. While they can be liable to oxidation (forming reactive enals), the electron-withdrawing nitrile group at position 2 deactivates the ring, potentially stabilizing it against CYP450-mediated oxidation compared to unsubstituted furan.

  • Geometry: The C-O-C bond angle (~109°) differs from the benzene ring, altering the vector of the substituents. This can be used to fine-tune the fit within a binding pocket.

Part 4: Experimental Protocols

Protocol A: Displacement with Secondary Amines

This protocol describes the coupling of a piperidine derivative to the scaffold.

Reagents:

  • 5-(Bromomethyl)furan-2-carbonitrile (1.0 equiv)[3]

  • Substituted Piperidine (1.1 equiv)

  • 
     (Potassium Carbonate) (2.0 equiv)
    
  • Acetonitrile (ACN) or DMF (Anhydrous)

Procedure:

  • Preparation: In a flame-dried round-bottom flask, dissolve the substituted piperidine (1.0 mmol) in anhydrous ACN (5 mL).

  • Base Addition: Add

    
     (2.0 mmol) and stir at room temperature for 10 minutes.
    
  • Alkylation: Dropwise add a solution of 5-(Bromomethyl)furan-2-carbonitrile (1.0 mmol) in ACN (2 mL). Note: The solution may turn slightly yellow.

  • Reaction: Stir at room temperature for 4–6 hours. Monitor by TLC (Hexane/EtOAc) or LC-MS. The bromide is highly reactive; heating is rarely required and may cause decomposition.

  • Workup: Filter off the inorganic solids. Concentrate the filtrate under reduced pressure.

  • Purification: Purify via flash column chromatography (Silica gel). Furan derivatives can be sensitive; avoid prolonged exposure to acidic silica.

Protocol B: Conversion of Nitrile to Tetrazole

Tetrazoles are bioisosteres of carboxylic acids, offering better membrane permeability and metabolic stability.

Reagents:

  • Nitrile-furan intermediate (from Protocol A)

  • Sodium Azide (

    
    ) (1.5 equiv)
    
  • Ammonium Chloride (

    
    ) (1.5 equiv)
    
  • DMF[4]

Procedure:

  • Dissolve the nitrile intermediate in DMF.

  • Add

    
     and 
    
    
    
    .
  • Heat to 90°C for 12–16 hours behind a blast shield. Safety: Azides can form explosive hydrazoic acid; ensure proper venting.

  • Cool to room temperature, dilute with water, and acidify to pH 3–4 with 1N HCl to precipitate the tetrazole or extract with EtOAc.

Part 5: Mechanism of Action Visualization

The following diagram illustrates the reversible covalent inhibition mechanism when this scaffold is used as a protease inhibitor.

Mechanism Enzyme Cysteine Protease (Active Site Cys-SH) Complex Non-Covalent Enzyme-Inhibitor Complex Enzyme->Complex Binding (Kd) Inhibitor Inhibitor (Furan-Nitrile Scaffold) Inhibitor->Complex Transition Thioimidate Adduct (Covalent Inhibition) Complex->Transition Nucleophilic Attack (k_inact) Transition->Complex Reversible Hydrolysis (k_off)

Figure 2: Kinetic mechanism of nitrile-based covalent inhibition. The furan scaffold positions the nitrile for the nucleophilic attack by the catalytic cysteine.

References

  • Kirsch, G., et al. "Heterocycles in Medicinal Chemistry: Furan and Thiophene Derivatives." Current Medicinal Chemistry, 2004. (General context on furan bioisosteres).
  • Fagnani, F., et al. "Nitrile-Containing Pharmaceuticals: Target, Mechanism of Action, and Metabolism." Journal of Medicinal Chemistry, 2020. Link

  • BenchChem. "Application Notes and Protocols for 5-(Bromomethyl)thiophene-2-carbonitrile in Drug Discovery." (Analogous chemistry for thiophene/furan scaffolds). Link

  • Sigma-Aldrich. "Product Specification: 5-(Bromomethyl)furan-2-carbonitrile (CAS 148759-25-5)."[3] Link

  • Lozano, V., et al. "5-Membered Heterocycles as Bioisosteres in Drug Design." Bioorganic & Medicinal Chemistry Letters, 2018.

(Note: While specific papers solely dedicated to this exact intermediate are rare, the chemistry described is grounded in standard heterocyclic and medicinal chemistry practices validated by the cited reviews on nitrile and furan pharmacophores.)

Sources

The Furan Paradox: Navigating Structural Utility and Metabolic Liability in Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The furan scaffold represents a classic dilemma in medicinal chemistry: it is a highly versatile pharmacophore capable of optimizing solubility and binding affinity, yet it carries a "structural alert" status due to potential metabolic bioactivation.[1] This guide moves beyond basic functional group analysis to provide a mechanistic understanding of furan toxicity, strategies for its safe incorporation, and self-validating protocols for assessing reactive metabolite formation.

Chemo-Pharmacological Rationale: Why Use Furan?

Despite its reputation for toxicity, furan remains a fixture in FDA-approved drugs (e.g., Furosemide, Ranitidine). Its utility stems from specific physicochemical advantages over its bioisosteres, benzene and thiophene.

Electronic and Geometric Properties
  • Hydrogen Bonding: Unlike benzene (inert) or thiophene (weak acceptor), the furan oxygen possesses two lone pairs that can act as hydrogen bond acceptors. This allows for specific interactions with serine or threonine residues in receptor pockets.

  • Size and Lipophilicity: Furan is significantly smaller than a phenyl ring (pseudo-aromatic radius) and less lipophilic. Replacing a phenyl ring with a furan often lowers logP by approximately 1.0–1.5 units, improving water solubility and altering distribution profiles.

  • Aromaticity: Furan is the least aromatic of the 5-membered heterocycles (Benzene > Thiophene > Pyrrole > Furan). This reduced resonance energy (approx. 16 kcal/mol vs. 36 kcal/mol for benzene) makes the diene system more reactive, which is the root of both its synthetic utility and its metabolic liability.

Table 1: Physicochemical Comparison of Bioisosteres

PropertyBenzeneThiopheneFuranImpact on Design
Electronegativity NeutralModerateHigh (Oxygen)Furan acts as a dipole; good H-bond acceptor.
Aromaticity HighModerateLowFuran is more susceptible to oxidative ring opening.
Metabolic Risk Low (stable)Moderate (S-oxidation)High (Epoxidation)Furan requires careful substitution to prevent toxicity.
Solubility (Water) LowLowModerateFuran improves aqueous solubility of lipophilic leads.

The Metabolic Liability: Mechanism of Bioactivation

The primary safety concern with furan scaffolds is their bioactivation by Cytochrome P450 (CYP450) enzymes, particularly CYP2E1 and CYP3A4. The low aromaticity allows the ring to undergo oxidation, leading to the formation of a reactive cis-enedione (cis-2-butene-1,4-dial), a potent electrophile.

The Toxicity Cascade
  • Oxidation: CYP450 oxidizes the furan ring.[1][2] While an epoxide intermediate is theoretically possible, the ring often opens directly or rapidly rearranges.

  • Ring Opening: The result is an unsaturated dialdehyde (cis-enedione).

  • Covalent Binding: This Michael acceptor reacts irreversibly with nucleophilic residues (cysteine thiols, lysine amines) on proteins or DNA, leading to hepatotoxicity or carcinogenesis.

Pathway Visualization

The following diagram illustrates the divergence between safe clearance and toxic adduct formation.

FuranMetabolism Furan Furan Scaffold (Drug Candidate) CYP CYP450 Oxidation (CYP2E1/3A4) Furan->CYP Epoxide Unstable Epoxide Intermediate CYP->Epoxide Oxidation Enedione cis-enedione (Reactive Electrophile) Epoxide->Enedione Ring Opening Conjugate GSH Conjugate (Excreted Safely) Enedione->Conjugate + GSH (Detox) Adduct Protein Adduct (Hepatotoxicity) Enedione->Adduct + Protein (Toxic) GSH Glutathione (GSH) GSH->Conjugate Protein Cellular Protein (Nucleophile) Protein->Adduct

Figure 1: Mechanism of furan bioactivation showing the competition between Glutathione detoxification and toxic protein adduct formation.

Strategic Design & Mitigation

To utilize furan safely, medicinal chemists must block the metabolic "hotspots" or alter the electronics of the ring to prevent CYP oxidation.

Substitution Strategy

The alpha-positions (2 and 5) are the most metabolically vulnerable.

  • Block the 5-position: Unsubstituted furans (monosubstituted at C2) are high-risk. Placing a substituent at C5 (e.g., methyl, chlorine, or a larger group) hinders CYP approach.

  • Electron Withdrawal: Attaching Electron-Withdrawing Groups (EWGs) like esters, nitriles, or sulfones directly to the ring reduces the electron density, making the diene system less susceptible to initial oxidation.

Bioisosteric Swapping

If the furan poses an unresolvable toxicity risk:

  • Oxazole/Isoxazole: Introduction of nitrogen reduces electron density and aromatic reactivity.

  • Tetrahydrofuran (THF): Fully saturating the ring removes the double bonds entirely, eliminating the risk of enedione formation, though this changes the geometry from planar to puckered.

Critical Protocol: Reactive Metabolite Trapping

Trustworthiness in drug design requires empirical validation. You cannot rely solely on prediction algorithms. The Glutathione (GSH) Trapping Assay is the gold standard for detecting reactive metabolites (RMs) early in the discovery phase.

Principle

The drug candidate is incubated with liver microsomes (containing CYP enzymes) and an excess of Glutathione (GSH). If a reactive metabolite (like the furan enedione) is formed, the GSH thiol will attack it, forming a stable conjugate. This conjugate is then detected via LC-MS/MS.[3]

Step-by-Step Methodology

Materials:

  • Human Liver Microsomes (HLM) (20 mg/mL protein conc.)

  • NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase)

  • Test Compound (10 mM DMSO stock)

  • Glutathione (GSH) (100 mM aqueous stock)

  • Quenching Solution: Acetonitrile with 0.1% Formic Acid.

Workflow:

  • Pre-Incubation: Mix HLM (final conc. 1.0 mg/mL), GSH (final conc. 5 mM), and Test Compound (final conc. 10 µM) in phosphate buffer (pH 7.4). Equilibrate at 37°C for 5 minutes.

  • Initiation: Add NADPH regenerating system to start the reaction.

  • Incubation: Incubate at 37°C for 60 minutes.

    • Control: Run a parallel sample without NADPH to confirm oxidation is CYP-dependent.

  • Termination: Add 2 volumes of ice-cold Acetonitrile/Formic Acid to precipitate proteins.

  • Centrifugation: Spin at 3000 x g for 15 minutes. Collect supernatant.

  • Analysis: Inject supernatant into LC-HRMS (High-Resolution Mass Spec).

    • Search Trigger: Look for Mass Shift of +307 Da (GSH adduct) or +305 Da (GSH adduct - 2H, typical for quinone-like intermediates).

Decision Logic Diagram

Use this workflow to interpret GSH trapping data and make Go/No-Go decisions.

GSH_Workflow Start Start: GSH Trapping Assay Detect LC-MS/MS Analysis (Search for GSH Adducts) Start->Detect Result_Neg No Adducts Detected Detect->Result_Neg Result_Pos GSH Adducts Detected Detect->Result_Pos Safe Low Risk: Proceed to Lead Opt Result_Neg->Safe Quantify Quantify % Turnover Trapped Result_Pos->Quantify High_Cov >10% Trapped (High Covalent Binding Risk) Quantify->High_Cov Low_Cov <1% Trapped (Manageable Risk) Quantify->Low_Cov Kill KILL / Redesign (Block Metabolic Site) High_Cov->Kill Monitor Monitor Liver Enzymes in In Vivo Tox Low_Cov->Monitor

Figure 2: Decision tree for interpreting Reactive Metabolite (GSH) trapping data.

References

  • Peterson, L. A. (2013). Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring. Chemical Research in Toxicology. Link

  • Kalgutkar, A. S., et al. (2005). A Comprehensive Listing of Bioactivation Pathways of Organic Functional Groups. Current Drug Metabolism. Link

  • Pillai, V. C., et al. (2013). A High-Throughput Glutathione Trapping Assay with Combined High Sensitivity and Specificity. Chemical Research in Toxicology. Link

  • FDA Guidance for Industry. (2020). In Vitro Drug Interaction Studies — Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions. Link

  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry. Link

Sources

IUPAC name and synonyms for 5-(Bromomethyl)furan-2-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

High-Value Synthon for Heterocyclic Medicinal Chemistry

Executive Summary

5-(Bromomethyl)furan-2-carbonitrile (CAS 148759-25-5) is a bifunctional heterocyclic intermediate critical to modern drug discovery. Characterized by a reactive alkyl bromide "warhead" and a versatile nitrile handle, it serves as a linchpin in Fragment-Based Drug Discovery (FBDD). Its primary utility lies in the introduction of the (5-cyanofuran-2-yl)methyl moiety—a pharmacophore often employed to improve metabolic stability and solubility compared to phenyl analogs. This guide details its physicochemical profile, validated synthesis protocols, and strategic applications in organic synthesis.

Chemical Identity & Nomenclature[1][2][3]

AttributeSpecification
IUPAC Name 5-(Bromomethyl)furan-2-carbonitrile
Common Synonyms 5-(Bromomethyl)-2-furancarbonitrile; 2-Cyano-5-(bromomethyl)furan
CAS Number 148759-25-5
Molecular Formula C₆H₄BrNO
Molecular Weight 186.01 g/mol
SMILES N#CC1=CC=C(CBr)O1
InChI Key HJYHSCTYDCMXPG-UHFFFAOYSA-N

Physicochemical Profile & Stability

Critical Note: This compound is thermally unstable and a potent lachrymator. It must be handled with strict exclusion of moisture and light.

  • Appearance: Typically an off-white low-melting solid or viscous oil (dependent on purity).

  • Boiling Point (Predicted): ~244°C (decomposes).

  • Solubility: Soluble in DCM, Chloroform, THF, and Acetonitrile. Hydrolyzes rapidly in water/alcohols.

  • Storage Protocol:

    • Temperature: Store at -20°C (Freezer).

    • Atmosphere: Argon or Nitrogen blanket (hygroscopic).

    • Stabilization: Often stored over copper wire or weak acid stabilizers to prevent polymerization.

Synthesis & Manufacturing Protocol

The industrial standard for synthesizing 5-(Bromomethyl)furan-2-carbonitrile is the Wohl-Ziegler Bromination of 5-methylfuran-2-carbonitrile. This radical pathway ensures regioselectivity at the benzylic-like methyl position, avoiding bromination of the sensitive furan ring.

Reagents & Materials
  • Precursor: 5-Methylfuran-2-carbonitrile (1.0 equiv).

  • Brominating Agent: N-Bromosuccinimide (NBS) (1.05 equiv). Recrystallize from water prior to use to remove free bromine.

  • Initiator: Azobisisobutyronitrile (AIBN) (0.05 equiv) or Benzoyl Peroxide (BPO).

  • Solvent: Carbon Tetrachloride (

    
    ) (Classic) or Trifluorotoluene (
    
    
    
    ) (Green alternative).
Step-by-Step Methodology
  • Setup: Flame-dry a two-neck round-bottom flask equipped with a reflux condenser and an argon inlet.

  • Dissolution: Dissolve 5-methylfuran-2-carbonitrile in anhydrous

    
     (0.2 M concentration).
    
  • Addition: Add NBS (solid) and AIBN in one portion.

  • Initiation: Heat the mixture to mild reflux (approx. 80°C). The reaction is exothermic; observe for the "creaming" of the mixture (succinimide floats to the top).

  • Monitoring: Monitor by TLC (Hexane/EtOAc 4:1). The reaction is typically complete within 2–4 hours. Do not over-react , as gem-dibromination can occur.

  • Workup:

    • Cool to 0°C to precipitate succinimide completely.

    • Filter through a pad of Celite.

    • Concentrate the filtrate in vacuo at low temperature (<30°C).

  • Purification: Rapid filtration through a short silica plug (eluting with DCM/Hexane). Avoid distillation due to thermal instability.

Mechanistic Pathway (Wohl-Ziegler)

G Start 5-Methylfuran-2-carbonitrile Radical Furfuryl Radical (Resonance Stabilized) Start->Radical H• Abstraction (via Succinimidyl Radical) NBS NBS (Bromine Source) NBS->Radical Br• Source Product 5-(Bromomethyl)furan-2-carbonitrile Radical->Product Br• Transfer Succinimide Succinimide (Byproduct) Product->Succinimide Precipitates

Figure 1: Radical chain mechanism for the selective bromination of the methyl group using NBS.

Reactivity & Applications in Drug Discovery

This compound is a "linchpin" intermediate because it allows divergent synthesis. The nitrile group remains inert during alkylation reactions but can be transformed later into various pharmacophores.

Core Transformations
  • Nucleophilic Substitution (

    
    ):  The bromomethyl group is highly electrophilic (approx. 100x more reactive than benzyl bromide due to furan's electron richness). It reacts rapidly with amines, thiols, and alkoxides.
    
  • Nitrile Derivatization:

    • Hydrolysis: Converts to Furan-2-carboxylic acid derivatives.

    • Cycloaddition: Reacts with azides to form Tetrazoles (bioisosteres of carboxylic acids).

    • Reduction: Converts to primary amines (

      
      ).
      
Application Workflow

Reactivity Core 5-(Bromomethyl)furan-2-carbonitrile R_Amine + Primary Amine / Base Core->R_Amine R_Alc + Alcohol / NaH Core->R_Alc R_Azide + NaN3 / ZnBr2 Core->R_Azide Amine Secondary Amines (Kinase Inhibitors) Ether Furfuryl Ethers (Anti-viral Scaffolds) Tetrazole Tetrazole Derivatives (Angiotensin II Antagonists) R_Amine->Amine R_Alc->Ether R_Azide->Tetrazole Click Chemistry

Figure 2: Divergent synthetic utility of the bromomethyl-nitrile scaffold.

Safety & Handling (MSDS Highlights)

  • Signal Word: DANGER

  • Hazard Statements:

    • H314: Causes severe skin burns and eye damage.

    • H335: May cause respiratory irritation (Lachrymator).

  • PPE Requirements: Double nitrile gloves, chemical splash goggles, and a face shield. Must be handled in a functioning fume hood.

  • Spill Protocol: Neutralize with dilute sodium bisulfite solution (to quench active bromine species) before absorbing with vermiculite.

References

  • PubChem Compound Summary. (2025). 5-(Bromomethyl)furan-2-carbaldehyde (Analogous Reactivity Data). National Library of Medicine. Link

  • Organic Chemistry Portal. (2024). N-Bromosuccinimide (NBS) in Organic Synthesis.[1][2][3]Link

  • BLD Pharm. (2024). Product Specifications: 5-(Bromomethyl)furan-2-carbonitrile.[4][5]Link

  • GuideChem. (2024). Chemical Properties and Safety Data for Furan Carbonitriles.Link

Sources

Technical Guide: Navigating the Reactivity of the Bromomethyl Furan Moiety

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The bromomethyl furan moiety, specifically 2-(bromomethyl)furan (furfuryl bromide), represents a paradox in medicinal chemistry: it is an exceptionally versatile electrophile for C-C and C-Heteroatom bond formation, yet its intrinsic instability renders it a "ticking clock" in the reaction vessel.

This guide provides a mechanistic deep-dive into the reactivity of the bromomethyl group attached to a furan ring.[1] It moves beyond standard textbook definitions to address the practical challenges of handling this lachrymatory, acid-sensitive intermediate.[1] The focus is on 2-(bromomethyl)furan , as the 2-position confers unique electronic properties that drive both its high utility and its catastrophic degradation pathways.[1]

Part 1: Electronic Structure & Mechanistic Underpinnings[1]

The extreme reactivity of 2-(bromomethyl)furan is not accidental; it is a direct consequence of the furan ring's ability to stabilize positive charge.

The Furfuryl Cation: A Resonance-Stabilized Electrophile

Unlike a standard benzyl bromide, the furfuryl bromide ionizes readily to form a furfuryl cation .[1] The oxygen atom within the ring donates electron density via resonance, stabilizing the carbocation at the exocyclic methylene position.

Key Consequence: This stabilization makes the bromine an exceptionally good leaving group (


 pathway), but also makes the methylene carbon highly susceptible to nucleophilic attack (

pathway).
The "Double-Edged Sword" of Resonance

While resonance facilitates the desired substitution reactions, it also lowers the activation energy for self-alkylation.[1] The electron-rich furan ring of one molecule acts as a nucleophile toward the electrophilic methylene of another, leading to rapid, exothermic polymerization (resinification).

Resonance_Mechanism cluster_0 Precursor cluster_1 Resonance Stabilization (The Driver) cluster_2 Divergent Outcomes Start 2-(Bromomethyl)furan Ionization Ionization (-Br⁻) Start->Ionization Cation1 Furfuryl Cation (Carbenium form) Ionization->Cation1 Cation2 Oxonium Ion (Resonance form) Cation1->Cation2 Resonance PathA Path A: Nucleophilic Trapping (Desired Product) Cation1->PathA + Nucleophile PathB Path B: Self-Alkylation (Black Tar/Polymer) Cation1->PathB + Unreacted Starting Material

Figure 1: Mechanistic divergence of the furfuryl cation.[1] The resonance stabilization (Red) drives both the desired substitution (Green) and the unwanted polymerization (Yellow).

Part 2: Synthesis & Handling – A Self-Validating Protocol[1]

Critical Safety Warning: 2-(Bromomethyl)furan is a potent lachrymator . All operations must occur in a well-ventilated fume hood.[1] Neutralize glassware with dilute NaOH before removal from the hood.

The "In Situ" Imperative

Isolating 2-(bromomethyl)furan is rarely necessary and introduces significant degradation risk. The most robust approach is in situ generation followed by immediate consumption .

Protocol: The Appel Reaction Generation

This method is superior to


 because it avoids strong acidic conditions that trigger polymerization.

Reagents:

  • Furfuryl Alcohol (1.0 equiv)

  • Carbon Tetrabromide (

    
    , 1.1 equiv)
    
  • Triphenylphosphine (

    
    , 1.1 equiv)
    
  • Solvent: Dichloromethane (DCM) or THF (anhydrous)

Step-by-Step Workflow:

  • Preparation (T=0): Dissolve Furfuryl Alcohol and

    
     in anhydrous DCM at 0°C.
    
  • Activation: Add

    
     portion-wise over 15 minutes. Validation: Solution typically turns slightly yellow; deep black indicates decomposition (temperature too high).
    
  • Monitoring: Check TLC (Hexane/EtOAc 9:1). Furfuryl alcohol (

    
    ) should disappear; Bromide (
    
    
    
    ) appears.
    • Note: The bromide spot may streak due to instability on silica.

  • Coupling (The "Telescoped" Step): Once conversion is >95%, add your nucleophile (e.g., amine, thiol, enolate) and base (e.g.,

    
     or 
    
    
    
    ) directly to the reaction mixture.
  • Workup: Quench with saturated

    
    .
    

Synthesis_Protocol Start Furfuryl Alcohol Reagents CBr4 / PPh3 / DCM (0°C, 30 min) Start->Reagents Check TLC Check (Disappearance of Alcohol) Reagents->Check Check->Reagents Incomplete Intermediate 2-(Bromomethyl)furan (DO NOT ISOLATE) Check->Intermediate Complete AddNuc Add Nucleophile + Base (0°C -> RT) Intermediate->AddNuc Quench Quench (sat. NaHCO3) AddNuc->Quench

Figure 2: Telescoped synthesis workflow. The critical control point is the immediate addition of the nucleophile upon formation of the bromide.

Part 3: Nucleophilic Substitution Patterns

The reactivity profile of the bromomethyl furan is governed by the Hard-Soft Acid-Base (HSAB) theory.[1] The furfuryl cation is a "soft" electrophile, pairing well with soft nucleophiles.

Comparative Reactivity Table
Nucleophile ClassExample ReagentConditionsDominant MechanismYield PotentialNotes
Nitrogen (Amines) Morpholine, Primary Amines

, DMF/DCM, 0°C

High (80-95%)Over-alkylation is a risk with primary amines.[1]
Sulfur (Thiols) Thiophenol, Cysteine

, DCM, 0°C

Excellent (>90%)Very fast reaction; prevents polymerization effectively.
Oxygen (Alcohols) Phenols, AlkoxidesNaH, THF

/

Mixed
Moderate (50-70%)Competitive C-alkylation on the phenol ring can occur.[1]
Carbon (Enolates) Malonate, Ketone enolatesNaH or LDA, THF, -78°C

VariableRequires strict low temp to prevent polymerization of the furan.
Solvent Effects[2][3][4][5][6][7][8][9]
  • Polar Aprotic (DMF, DMSO): Accelerates

    
     but can also accelerate polymerization. Use with caution and keep cold.
    
  • Non-Polar (DCM, Toluene): Preferred for stability.

  • Protic (MeOH, Water): Avoid. Leads to rapid solvolysis (formation of ethers/alcohols) and polymerization.

Part 4: Stability & Degradation (The Polymerization Trap)

Understanding the degradation mechanism is the only way to prevent it. The degradation is autocatalytic: the reaction generates HBr, which further catalyzes the formation of the electrophilic cation.

The Mechanism of Resinification[10]
  • Initiation: Trace acid (or thermal energy) generates a furfuryl cation.

  • Propagation: The cation attacks the C5 position (most electron-rich) of a neutral furan molecule.

  • Chain Growth: The resulting dimer re-aromatizes (losing a proton/HBr), creating a new furan ring that can attack another cation.

  • Result: A dark, insoluble polyfurfuryl network.

Prevention Strategy:

  • Add a Scavenger: Store solutions with a solid base (e.g., suspended

    
    ) or a stabilizer like propylene oxide (acid scavenger) if isolation is absolutely required.
    
  • Temperature: Never heat above 40°C.

Part 5: References

  • Mechanism of Furan Reactivity:

    • Title: "Resonance Effects in the Solvolysis of Furfuryl Derivatives."

    • Source:Journal of Organic Chemistry.

    • URL:[Link] (General Journal Link for verification of chemical principles)

  • Synthesis Protocols (Appel Reaction):

    • Title: "Appel Reaction in Modern Organic Synthesis."

    • Source:Organic Reactions.[2]

    • URL:[Link] (Standard Protocol Reference)

  • Stability & Polymerization:

    • Title: "Polyfurfuryl alcohol: structure, properties, and application."

    • Source:RSC Advances.

    • URL:[Link]

  • Safety Data (Lachrymator):

    • Title: "Safety Data Sheet: Furfuryl Bromide."

    • Source:Fisher Scientific.

Sources

Key Intermediates in the Synthesis of Pharmaceuticals and Agrochemicals

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Process Chemists and Drug Developers

Executive Summary

In modern chemical manufacturing, the "intermediate" is no longer just a transient species; it is the primary driver of cost, quality, and intellectual property. This guide analyzes the strategic selection and synthesis of high-value intermediates, moving beyond basic building blocks to advanced, late-stage precursors. We focus on the causality behind synthetic choices—why a specific chiral auxiliary is chosen over enzymatic resolution, or why a fluorinated scaffold is essential for metabolic stability.

Strategic Classification of Intermediates

Intermediates are categorized by their complexity and proximity to the Active Pharmaceutical Ingredient (API) or Active Ingredient (AI).

ClassDefinitionStrategic ValueExamples
Commodity Building Blocks High-volume, low-complexity starting materials.Cost efficiency, supply chain security.Aniline, Pyridine, Diethyl malonate.
Advanced Intermediates Complex structures with defined stereochemistry or functional arrays.Intellectual property, reduced GMP steps.N-Boc-3-pyrrolidinone, 3-Phenoxybenzaldehyde.
Key Starting Materials (KSM) The regulatory starting point for GMP synthesis.Regulatory compliance (ICH Q11), impurity control.2,4,5-Trifluorophenylacetic acid.

Core Chemistry Modules

Module A: Chiral Amines in Pharmaceuticals

Chiral amines constitute approximately 40% of small-molecule drug targets. The industry standard has shifted from classical resolution (50% max yield) to Asymmetric Hydrogenation (AH) and Biocatalysis.

Case Study: Sitagliptin (Januvia) The synthesis of Sitagliptin represents a benchmark in process chemistry, transitioning from a wasteful first-generation route to a highly efficient asymmetric hydrogenation.

  • Challenge: Installing a chiral amine on a trifluorophenyl backbone.

  • Solution: Rhodium-catalyzed asymmetric hydrogenation of an enamine intermediate.

  • Catalyst System: Rh(I) complexed with Josiphos ligands (e.g., tBu-Josiphos).[1][2] These ferrocenyl-based ligands provide the rigid chiral pocket necessary for high enantioselectivity (>99% ee).

Module B: Heterocyclic Building Blocks in Agrochemicals

Agrochemicals often rely on robust heteroaromatic systems to ensure environmental stability and target specificity.

Focus: 2-Amino-4,6-dimethoxypyrimidine (ADMP) ADMP is the critical "ortho" scaffold for Sulfonylurea herbicides (e.g., Nicosulfuron, Bensulfuron-methyl).

  • Synthesis Logic: The pyrimidine ring is constructed via the condensation of guanidine nitrate with diethyl malonate.[3]

  • Green Optimization: Traditional methylation used hazardous reagents. Modern protocols utilize Dimethyl Carbonate (DMC) as a non-toxic methylating agent, improving the E-factor (waste-to-product ratio).

Module C: The Meta-Phenoxy Linkage

Focus: 3-Phenoxybenzaldehyde (3-PBA) This aldehyde is the universal precursor for Type I and Type II Pyrethroids (e.g., Permethrin, Deltamethrin).

  • Reaction: Ullmann Ether Synthesis.

  • Mechanism: Copper-catalyzed coupling of 3-bromobenzaldehyde acetal with potassium phenolate.[4] The acetal protection is crucial to prevent side reactions at the aldehyde position during the high-temperature coupling.

Visualizing the Synthetic Logic

Diagram 1: Asymmetric Hydrogenation Workflow

This diagram illustrates the decision pathway and reaction cycle for the synthesis of a chiral amine intermediate, highlighting the critical role of catalyst selection.

AsymmetricHydrogenation Start Prochiral Ketone/Enamine CatSelect Catalyst Selection (Rh vs Ru vs Ir) Start->CatSelect Cycle Catalytic Cycle (Oxidative Addition -> Migratory Insertion -> Reductive Elimination) Start->Cycle Substrate Binding Ligand Chiral Ligand (e.g., Josiphos, Binap) CatSelect->Ligand Steric Match Complex Active Metal-Ligand Complex Ligand->Complex Complex->Cycle H2 Activation Product Chiral Amine (>99% ee) Cycle->Product Recycle Catalyst Recovery Cycle->Recycle Post-Reaction Recycle->Complex Regeneration

Caption: Workflow for the asymmetric hydrogenation of prochiral enamines to high-value chiral amine intermediates.

Diagram 2: Process Optimization Decision Tree

When developing a new intermediate, process chemists must weigh cost against safety and environmental impact.

ProcessOptimization Input Target Intermediate RouteA Route A: Classic Batch Input->RouteA RouteB Route B: Continuous Flow Input->RouteB Safety Safety Check (Exotherms/Hazards) RouteA->Safety RouteB->Safety Cost Cost Analysis (Yield/Raw Materials) Safety->Cost If Safe Green Green Metrics (E-Factor/Solvents) Cost->Green Decision Final Process Selection Green->Decision Optimal Balance

Caption: Decision matrix for selecting the optimal manufacturing route for pharmaceutical intermediates.

Detailed Experimental Protocol

Protocol: Asymmetric Hydrogenation of Dehydrositagliptin Intermediate Context: This protocol describes the conversion of the enamine intermediate to the chiral amine (Sitagliptin) using a Rhodium-Josiphos catalyst.[1] This step is critical for establishing the stereocenter.

Reagents:

  • Substrate: Dehydrositagliptin (Enamine intermediate) - 100 g

  • Catalyst Precursor: [Rh(cod)Cl]₂ - 0.15 mol%

  • Ligand: tBu-Josiphos (Solvias SL-J002-1) - 0.16 mol%

  • Solvent: Methanol (degassed) - 500 mL

  • Hydrogen Gas: 200 psi (13.8 bar)

Step-by-Step Methodology:

  • Catalyst Preparation: In a nitrogen-filled glovebox, dissolve [Rh(cod)Cl]₂ and tBu-Josiphos in degassed methanol. Stir for 30 minutes to form the active catalyst complex (orange-red solution).

  • Reactor Loading: Charge a high-pressure stainless steel autoclave with the Dehydrositagliptin substrate.

  • Inerting: Seal the reactor and purge with Nitrogen (3 cycles) to remove oxygen, which poisons the Rhodium catalyst.

  • Catalyst Injection: Transfer the catalyst solution into the reactor under nitrogen pressure.

  • Hydrogenation: Pressurize the reactor with Hydrogen gas to 200 psi. Heat the mixture to 50°C.

  • Reaction: Stir at 1000 rpm for 12-24 hours. Monitor hydrogen uptake via mass flow controller. Reaction is complete when uptake ceases.

  • Work-up: Cool the reactor to room temperature and vent hydrogen. The product (Sitagliptin free base) remains in solution.

  • Isolation: Concentrate the methanol solution under reduced pressure. Crystallize the product by adding isopropyl acetate to achieve >99% optical purity.

Validation:

  • HPLC: Check enantiomeric excess (ee) using a Chiralpak AD-H column. Target >99% ee.

  • NMR: Verify disappearance of the enamine alkene proton signal.

Data Presentation: Process Comparison

Table 1: Evolution of Sitagliptin Synthesis (1st Gen vs. 2nd Gen)

Metric1st Generation (Medicinal Chemistry Route)2nd Generation (Process Chemistry Route)Improvement Factor
Key Step Chiral Auxiliary ResolutionAsymmetric HydrogenationEfficiency
Overall Yield ~50%>80%+60%
Waste ( kg/kg product) >250 kg<50 kg5x Reduction
Catalyst Cost Low (Stoichiometric reagents)High (Rh metal), but low loading offset costCost-Neutral
Stereopurity Variable (requires recrystallization)>99% ee (Direct)Quality

References

  • Hansen, K. B., et al. (2009). "Highly Efficient Asymmetric Synthesis of Sitagliptin." Journal of the American Chemical Society.

  • BenchChem. (2025).[3] "Application Notes and Protocols for the Laboratory Synthesis of 2-Amino-4,6-dimethoxypyrimidine."

  • Krief, A. (2021).[3][5][6] "Pyrethroid insecticides.[7] Chapter III: Synthesis of 3-phenoxy mandelonitrile." Arkivoc.

  • Evonik Health Care. "Boronic acid intermediates for pharmaceutical synthesis."

  • Battelle. "Groundbreaking Formulation Technology for Sulfonylureas."[8]

  • Yan, S., et al. (2025). "The Synthesis of Pyrethroids." Journal of Agricultural and Food Chemistry.

Sources

Methodological & Application

Technical Guide: Synthetic Routes to Substituted Furan-2-Carbonitrile Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Furan-2-carbonitrile (2-furonitrile) derivatives are critical pharmacophores in medicinal chemistry, serving as bioisosteres for carbonyls and precursors to amines, amides, and heterocycles. This technical guide provides a comprehensive analysis of synthetic strategies for accessing these scaffolds. We detail three distinct protocols: direct oxidative cyanation of aldehydes, transition-metal-catalyzed cyanation of halides, and dehydration of primary amides. Emphasis is placed on reaction causality, safety in handling cyanide sources, and scalability.

Strategic Route Analysis

Selecting the optimal synthetic route depends heavily on the availability of starting materials and the electronic nature of the furan ring substituents.

  • Route A (Aldehyde Precursor): Ideal for converting naturally derived furfurals. It avoids heavy metals but often requires strong oxidants or dehydrating agents.

  • Route B (Halide Precursor): The "Gold Standard" for late-stage functionalization. It allows for the introduction of the nitrile group after building complex substituents on the ring.

  • Route C (Amide Precursor): A classical approach, best used when the carboxylic acid/ester is the primary available feedstock.

Decision Matrix for Route Selection

RouteSelection Start Starting Material? Aldehyde Furfural Derivative (Aldehyde) Start->Aldehyde Halide Halofuran (Br/I) Start->Halide Amide Furoic Acid/Amide Start->Amide Oxidative Route A: One-Pot Oxidative Cyanation (I2/NH3 or NH2OH) Aldehyde->Oxidative Direct Conversion MetalCat Route B: Pd-Catalyzed Cyanation (Zn(CN)2 / Pd) Halide->MetalCat Cross-Coupling Dehydration Route C: Amide Dehydration (POCl3 / TFAA) Amide->Dehydration Dehydration

Figure 1: Strategic decision tree for selecting the optimal synthetic pathway based on starting material availability.

Detailed Experimental Protocols

Protocol A: One-Pot Oxidative Cyanation of Furfural Derivatives

Mechanism: This method utilizes aqueous ammonia and iodine to generate an N-iodoimine intermediate in situ, which undergoes elimination to form the nitrile. It bypasses the isolation of sensitive oximes. Best For: Electron-rich or neutral furfurals.

Reagents:

  • Substituted Furfural (1.0 equiv)

  • Iodine (I2) (1.1 equiv)

  • Aqueous Ammonia (28-30%) (excess)

  • Tetrahydrofuran (THF) (Solvent)

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask, dissolve the substituted furfural (10 mmol) in THF (20 mL).

  • Ammonia Addition: Add aqueous ammonia (10 mL) to the solution. The mixture may become biphasic; vigorous stirring is essential.

  • Oxidant Addition: Cool the mixture to 0°C. Add molecular iodine (1.1 equiv, 2.8 g) portion-wise over 15 minutes. Expert Insight: Adding iodine too quickly can cause exotherms that lead to tarring of the furan ring.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by TLC (disappearance of aldehyde). The solution typically turns dark brown/black initially and lightens as iodine is consumed.

  • Quench: Quench excess iodine with saturated aqueous Na2S2O3 (sodium thiosulfate) until the dark color fades to yellow/colorless.

  • Extraction: Extract with Ethyl Acetate (3 x 30 mL). Wash combined organics with brine, dry over Na2SO4, and concentrate.

  • Purification: Silica gel chromatography (Hexanes/EtOAc).

Protocol B: Palladium-Catalyzed Cyanation of Bromofurans

Mechanism: A catalytic cycle involving oxidative addition of the C-Br bond to Pd(0), transmetallation with Zn(CN)2, and reductive elimination to release the nitrile. Best For: Late-stage functionalization, acid-sensitive substrates.

Reagents:

  • Substituted 2-Bromofuran (1.0 equiv)

  • Zinc Cyanide (Zn(CN)2) (0.6 equiv)

  • Pd(dppf)Cl2·DCM (3-5 mol%)

  • DPPF (Ligand additive) (3-5 mol%)

  • Zinc Dust (10 mol%) - Expert Insight: Activates the catalytic cycle by reducing Pd(II) to Pd(0).

  • DMF or DMA (Anhydrous, degassed)

Step-by-Step Methodology:

  • Safety Check: Perform all weighing of cyanide salts in a dedicated fume hood with a cyanide antidote kit available.

  • Setup: In a dry pressure vial or Schlenk tube, combine 2-bromofuran (5 mmol), Zn(CN)2 (3.0 mmol), Pd(dppf)Cl2 (0.15 mmol), DPPF (0.15 mmol), and Zn dust (0.5 mmol).

  • Inert Atmosphere: Evacuate and backfill with Argon three times. Add anhydrous DMF (10 mL) via syringe.

  • Reaction: Seal the vessel and heat to 100°C for 12–16 hours.

    • Note: Furan rings are electron-rich; oxidative addition is slower than with electron-deficient aryls. Higher temperatures (up to 120°C) may be required for sterically hindered substrates.

  • Workup (Cyanide Destruction): Cool to RT. Dilute with EtOAc. Critical Step: Add 10% aqueous NaOH or NaOCl (bleach) to the aqueous wash to quench trace cyanide before disposal.

  • Filtration: Filter through a pad of Celite to remove zinc salts.

  • Purification: Column chromatography.

Protocol C: Dehydration of Furan-2-Carboxamides

Mechanism: Activation of the amide oxygen by an electrophile (POCl3), followed by E2 elimination. Best For: Large-scale synthesis where cost is a driver.

Reagents:

  • Furan-2-carboxamide (1.0 equiv)

  • Phosphorus Oxychloride (POCl3) (1.5 equiv)

  • Triethylamine (Et3N) or Pyridine (3.0 equiv)

  • Dichloromethane (DCM) (Solvent)

Step-by-Step Methodology:

  • Solvation: Suspend the amide (10 mmol) in dry DCM (30 mL) and add Et3N (30 mmol). Cool to 0°C.[1][2]

  • Activation: Add POCl3 (15 mmol) dropwise via syringe. Caution: POCl3 is corrosive and reacts violently with moisture.

  • Elimination: Stir at 0°C for 30 minutes, then reflux (40°C) for 1–2 hours.

  • Quench: Pour the reaction mixture carefully onto crushed ice/water. Neutralize with saturated NaHCO3.

  • Isolation: Separate layers. Extract aqueous layer with DCM. Dry and concentrate.

Mechanistic Visualization (Aldehyde to Nitrile)

The following diagram illustrates the "One-Pot" Iodine/Ammonia pathway (Protocol A), highlighting the critical N-iodoimine intermediate.

Mechanism Aldehyde Furfural (R-CHO) Imine Imine Intermediate (R-CH=NH) Aldehyde->Imine Condensation NIodo N-Iodoimine (R-C(I)=NH) Imine->NIodo Iodination Nitrile Furan-2-carbonitrile (R-CN) NIodo->Nitrile Elimination NH3 + NH3 I2 + I2 / [Ox] Elim - HI

Figure 2: Mechanistic pathway for the oxidative conversion of furfural to furan-2-carbonitrile via N-iodoimine.

Troubleshooting & Optimization

IssueProbable CauseExpert Solution
Low Yield (Protocol B) Catalyst poisoning by cyanideAdd Zn(CN)2 in portions or use Zn dust (10 mol%) to regenerate Pd(0). Ensure rigorous degassing.
Furan Ring Decomposition Acid sensitivity or OxidationAvoid strong acids (e.g., H2SO4) during dehydration. In Protocol A, maintain temperature < 25°C during I2 addition.
Incomplete Reaction (Protocol A) Biphasic kineticsIncrease stirring speed (RPM > 800) or add a phase transfer catalyst (e.g., TBAB).
Product Volatility Low molecular weightFuran-2-carbonitrile has a b.p. of ~146°C but can sublime. Avoid high-vacuum drying for extended periods.

Safety & Compliance (E-E-A-T)

  • Cyanide Hazard: Protocol B utilizes Zn(CN)2.[3][4] While less toxic than NaCN, it releases HCN upon contact with acid. Never acidify the waste stream of a cyanation reaction. Treat all aqueous waste with bleach (NaOCl) at pH > 10 prior to disposal.

  • POCl3 Handling: Reacts explosively with water. Quench on ice slowly.

  • Furan Toxicity: Many furan derivatives are potential carcinogens or hepatotoxins. Handle with double gloves and work strictly within a fume hood.

References

  • Synthesis of Nitriles from Aldehydes (I2/NH3 method)

    • Talukdar, S., et al.
    • (Verified Method Source)

  • Palladium-Catalyzed Cyanation (Zn(CN)2 method)

    • Jin, F., et al. "Palladium-catalyzed cyanation of aryl chlorides and bromides." Chemical Communications.[5]

  • General Furan Chemistry & Applications

    • Keay, B. A. "Synthetic Strategies for Substituted Furans." Chemical Reviews.
  • Safety in Cyanation Reactions

    • Occupational Safety and Health Administration (OSHA). "Cyanide Exposure and Handling."

Sources

Application Note: Nucleophilic Substitution of 5-(Bromomethyl)furan-2-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and process scientists utilizing 5-(Bromomethyl)furan-2-carbonitrile (CAS: 148759-25-5) as a scaffold in drug discovery.[1]

Executive Summary

5-(Bromomethyl)furan-2-carbonitrile is a high-value bifunctional building block containing an electrophilic alkyl halide (bromomethyl) and an electron-withdrawing nitrile group.[1] This specific substitution pattern makes the furan ring electron-deficient compared to unsubstituted furan, stabilizing it against oxidative degradation while activating the bromomethyl group for rapid


 reactions.[1]

This scaffold is a critical intermediate for synthesizing kinase inhibitors , serine protease inhibitors , and CNS-active agents , serving as a rigid, heteroaromatic linker that functions as a bioisostere for phenyl or pyridine spacers.[1]

Safety & Stability (Critical)

Hazard Class: Lachrymator, Corrosive, Acute Toxicant. Handling Protocol:

  • Lachrymatory Warning: This compound is a potent lachrymator (tear gas effect). All weighing and transfers must occur within a functioning fume hood.

  • Thermal Instability: Like many furfuryl halides, this compound is prone to violent polymerization if heated neat or exposed to strong Lewis acids.

  • Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen). The compound degrades to a black tar upon prolonged exposure to moisture or ambient temperature.

Reactivity Profile & Mechanism

The reactivity of 5-(bromomethyl)furan-2-carbonitrile is defined by the furfuryl effect .[1] The adjacent furan oxygen lone pair can stabilize a developing positive charge (carbocation character), making the methylene carbon highly electrophilic.

However, unlike simple benzyl halides, the furan ring is sensitive to acid-catalyzed ring opening (forming diketones/levulinic acid derivatives). Therefore,


 conditions  (basic/neutral, aprotic solvents) are strictly preferred over 

(acidic/protic) to preserve the heteroaromatic core.
Reaction Landscape

The following diagram illustrates the primary synthetic pathways accessible from this scaffold.

ReactionLandscape Start 5-(Bromomethyl) furan-2-carbonitrile Amine Secondary Amines (DIPEA, MeCN) Start->Amine SN2 Thiol Thiols (Cs2CO3, Acetone) Start->Thiol SN2 Azide Sodium Azide (DMF, r.t.) Start->Azide SN2 Prod_Amine N-Alkylated Amino-Furan Amine->Prod_Amine Prod_Thiol Thioether Linker Thiol->Prod_Thiol Prod_Azide 5-Azidomethyl (Click Precursor) Azide->Prod_Azide

Figure 1: Divergent synthesis pathways from the parent bromide.[1] The electrophilic methylene group allows for rapid diversification.

Experimental Protocols

Protocol A: N-Alkylation (Synthesis of Tertiary Amines)

This is the most common application, used to attach the furan linker to piperazines, morpholines, or complex secondary amines found in kinase inhibitor cores.

Reagents:

  • Substrate: 5-(Bromomethyl)furan-2-carbonitrile (1.0 equiv)[1]

  • Nucleophile: Secondary amine (1.1 – 1.2 equiv)

  • Base:

    
    -Diisopropylethylamine (DIPEA) (2.0 equiv) or 
    
    
    
    (2.0 equiv)
  • Solvent: Acetonitrile (MeCN) (Anhydrous)

Procedure:

  • Preparation: In a flame-dried round-bottom flask, dissolve the secondary amine (1.0 mmol) in anhydrous MeCN (5 mL).

  • Base Addition: Add DIPEA (2.0 mmol). Note: If using an amine salt (e.g., HCl salt), increase DIPEA to 3.0 mmol.

  • Addition of Electrophile: Cool the solution to 0°C. Add 5-(bromomethyl)furan-2-carbonitrile (1.0 mmol) dropwise as a solution in MeCN (1 mL).

    • Why 0°C? Furfuryl bromides are highly reactive. Controlling the exotherm prevents polymerization and bis-alkylation.[1]

  • Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 2–4 hours. Monitor by TLC or LCMS.

    • Endpoint: Disappearance of bromide (UV active) and appearance of the more polar amine product.

  • Workup:

    • Concentrate the reaction mixture under reduced pressure to remove MeCN.

    • Redissolve residue in EtOAc and wash with saturated

      
       (to remove amine salts) and Brine.
      
    • Dry over

      
      , filter, and concentrate.
      
  • Purification: Flash column chromatography (Hexanes/EtOAc or DCM/MeOH).

Protocol B: S-Alkylation (Thioether Synthesis)

Used for synthesizing "FuTine" type bioconjugates or sulfur-linked pharmacophores.[1]

Reagents:

  • Substrate: 5-(Bromomethyl)furan-2-carbonitrile (1.0 equiv)[1]

  • Nucleophile: Thiol / Mercaptan (1.0 equiv)

  • Base: Cesium Carbonate (

    
    ) (1.5 equiv)
    
  • Solvent: Acetone or DMF

Procedure:

  • Suspend

    
     and the thiol in Acetone at 0°C.
    
  • Add the bromide dropwise.

  • Stir at 0°C for 30 minutes, then warm to room temperature for 1 hour.

    • Note: Thiolates are highly nucleophilic; this reaction is extremely fast. Over-reaction is rare unless the thiol has multiple nucleophilic sites.

  • Filter off the inorganic solids and concentrate the filtrate.

  • Purify via recrystallization or chromatography.

Protocol C: Azidation (Click Chemistry Precursor)

Converts the bromide to an azide for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[1]

Reagents:

  • Substrate: 5-(Bromomethyl)furan-2-carbonitrile[1][2][3]

  • Reagent: Sodium Azide (

    
    ) (1.2 equiv)
    
  • Solvent: DMF or DMSO

Procedure:

  • Safety: Azides are potential explosion hazards. Use a blast shield.

  • Dissolve the bromide in DMF (0.2 M concentration).

  • Add

    
     in one portion at room temperature.
    
  • Stir for 3–6 hours. Do not heat above 40°C.

  • Workup: Dilute with water and extract with Diethyl Ether (

    
    ). Do not use DCM if possible, as azides can form explosive di-azides with DCM over long periods, though rare.[1]
    
  • Wash organic layer extensively with water (to remove DMF).

  • Use Crude: The resulting azide is generally pure enough for "Click" reactions without chromatography.

Troubleshooting & Optimization

ObservationDiagnosisCorrective Action
Black Tar / Gum Polymerization of the furan ring.[1]Run reaction at lower temperature (0°C). Ensure solvent is neutral (avoid acidic impurities).
Low Yield Hydrolysis of Nitrile or Bromide.Ensure all solvents are anhydrous. Avoid aqueous workups if the product is water-soluble.[1]
Ring Opening Acid-catalyzed degradation.[1]Avoid using acid chlorides or strong acids during workup. Keep pH > 4.
Lachrymation Vapor leakage.Quench all glassware and syringes in a 10% NaOH bath (destroys the alkyl halide) before removing from the hood.
Workup Decision Tree

Use this logic flow to determine the optimal purification strategy.

WorkupLogic Start Reaction Complete CheckBasic Is Product Basic? (e.g., Amine) Start->CheckBasic BasicYes Acid/Base Extraction (Extract into 1M HCl, Wash org, Basify aq, Extract back) CheckBasic->BasicYes Yes BasicNo Standard Aqueous Wash (NaHCO3 / Brine) CheckBasic->BasicNo No Purify Purification BasicYes->Purify BasicNo->Purify

Figure 2: Purification strategy based on the physicochemical properties of the substitution product.

References

  • Title: Synthesis and Derivatization Strategies for 5-Bromobenzofuran-2-carbonitrile (Analogous chemistry).
  • Reactivity of Furfuryl Halides (CMF/HMF Analogs)

    • Title: Production of 5-(chloromethyl)furan-2-carbonyl chloride... from biomass-derived 5-(chloromethyl)furfural (CMF).[1]

    • Source: Green Chemistry, 2015, 17, 3737-3739.[1][4]

    • URL:[Link]

  • Medicinal Chemistry Applications (Kinase Inhibitors)

    • Title: Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester (Patent referencing similar alkylation protocols).[1]

    • Source: US P
    • URL
  • Furan-Thiol-Amine (FuTine)

    • Title: Bioinspired one-pot furan-thiol-amine multicomponent reaction for making heterocycles and its applications.[1]

    • Source: Nature Communic
    • URL:[Link]

  • General Nucleophilic Substitution Mechanisms

    • Title: Nucleophilic substitution - halogenoalkanes and cyanide ions.[1]

    • Source: ChemGuide.
    • URL:[Link]

Sources

Preparation of novel heterocyclic compounds from 5-(Bromomethyl)furan-2-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide outlines the strategic utilization of 5-(Bromomethyl)furan-2-carbonitrile (CAS: 15964-77-9) as a bifunctional "linchpin" scaffold in medicinal chemistry. Due to its unique electronic desymmetry—possessing both a highly reactive electrophilic site (bromomethyl) and a versatile dipolarophile (nitrile)—this compound serves as an ideal precursor for fragment-based drug discovery (FBDD). This note details protocols for synthesizing novel heterocyclic libraries, specifically focusing on amino-furan-tetrazole hybrids, which are privileged structures in kinase inhibition and GPCR antagonism.

Introduction: The "Linchpin" Scaffold

In the architecture of drug-like molecules, 5-(Bromomethyl)furan-2-carbonitrile offers a rare combination of reactivity and stability.

  • The Electrophile (C5 Position): The bromomethyl group is activated by the furan ring, facilitating rapid SN2 reactions with weak nucleophiles (amines, thiols, phenoxides) under mild conditions.

  • The Pharmacophore Precursor (C2 Position): The nitrile group serves as a masked carboxylic acid bioisostere. It can be transformed into tetrazoles (metabolically stable acid equivalents), amidines , or oxadiazoles .

Strategic Value: By reacting the bromide first, researchers can install a "tail" (solubilizing group or specific binder) before converting the nitrile "head" into the active pharmacophore. This sequential functionalization allows for the rapid generation of Structure-Activity Relationship (SAR) libraries.

Reaction Landscape & Logic

The following diagram illustrates the divergent pathways available from this core scaffold.

ReactionLandscape Start 5-(Bromomethyl) furan-2-carbonitrile Sub_Amine Aminomethyl Derivatives (Kinase Linkers) Start->Sub_Amine S_N2 (Amines) K2CO3, ACN, RT Sub_Thiol Thioether Derivatives (Metabolic Stability) Start->Sub_Thiol S_N2 (Thiols) NaH, DMF, 0°C Amidine Furan-Amidines (Serine Protease Inhibitors) Start->Amidine Pinner Reaction HCl/MeOH -> NH3 Tetrazole Furan-Tetrazoles (Acid Bioisosteres) Sub_Amine->Tetrazole [3+2] Cycloaddition NaN3, ZnBr2, 100°C

Figure 1: Divergent synthetic pathways. The Blue node represents the starting material; Green borders indicate C5-functionalization; Red nodes indicate C2-functionalization.

Detailed Experimental Protocols

Protocol A: C5-Functionalization (Nucleophilic Substitution)

Objective: Installation of a morpholine moiety to create a solubilizing "tail." Target: 5-(Morpholinomethyl)furan-2-carbonitrile.

Reagents:

  • 5-(Bromomethyl)furan-2-carbonitrile (1.0 eq)

  • Morpholine (1.2 eq)

  • Potassium Carbonate (K₂CO₃) (2.0 eq, anhydrous)

  • Acetonitrile (ACN) (Reagent Grade)

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, suspend K₂CO₃ (2.0 eq) in ACN (10 mL per gram of substrate).

  • Addition: Add Morpholine (1.2 eq) to the suspension. Stir for 10 minutes at Room Temperature (RT).

  • Substrate Introduction: Dissolve 5-(Bromomethyl)furan-2-carbonitrile in a minimum volume of ACN and add dropwise to the reaction mixture over 15 minutes.

    • Note: The reaction is exothermic. If scaling >5g, cool to 0°C during addition.

  • Monitoring: Stir at RT. Monitor by TLC (Hexane:EtOAc 7:3). The starting material (R_f ~0.6) should disappear within 2–4 hours, replaced by a lower R_f amine spot.

  • Workup: Filter off the solid inorganic salts. Concentrate the filtrate in vacuo.

  • Purification: Dissolve the residue in EtOAc and wash with water (2x) and Brine (1x). Dry over Na₂SO₄ and concentrate.

    • Yield Expectation: 85–95% (Yellowish oil or low-melting solid).

    • Stability:[1] The product is stable at RT but should be stored at 4°C to prevent N-oxide formation.

Protocol B: C2-Functionalization (Tetrazole Formation)

Objective: Conversion of the nitrile to a tetrazole to generate the final bioactive scaffold. Target: 4-((5-(1H-tetrazol-5-yl)furan-2-yl)methyl)morpholine.

Reagents:

  • Intermediate from Protocol A (1.0 eq)

  • Sodium Azide (NaN₃) (1.5 eq) (Caution: Toxic)

  • Ammonium Chloride (NH₄Cl) (1.5 eq) or Zinc Bromide (ZnBr₂) (1.0 eq)

  • DMF (Anhydrous)

Step-by-Step Methodology:

  • Setup: Dissolve the nitrile intermediate in DMF (5 mL per mmol).

  • Reagent Addition: Add NaN₃ (1.5 eq) and NH₄Cl (1.5 eq).

    • Expert Insight: ZnBr₂ is a superior Lewis acid catalyst for sterically hindered or electron-rich nitriles, often allowing lower temperatures (80°C vs 120°C).

  • Reaction: Heat the mixture to 100°C (oil bath) for 12–16 hours.

    • Safety: Perform behind a blast shield. Azides can form explosive hydrazoic acid if acidified.

  • Quenching: Cool to RT. Pour the mixture into ice-cold water (50 mL).

  • Isolation (pH Switch):

    • The tetrazole is amphoteric but acidic (pK_a ~4.5).

    • Acidify the aqueous solution carefully with 1M HCl to pH 3–4. (Do not go lower to avoid decomposing the furan).

    • Extract with EtOAc (3x).

  • Purification: The product often precipitates upon acidification. If extraction is necessary, dry the organic layer and recrystallize from Ethanol/Water.

Data Summary & Troubleshooting

ParameterProtocol A (Substitution)Protocol B (Tetrazole)
Limiting Factor Moisture (hydrolysis of bromide)Temperature control
Key Byproduct Bis-alkylation (rare with sec-amines)Furan ring opening (if too acidic)
TLC Stain UV / IodineUV / Bromocresol Green (acidic)
Typical Yield 90%65-75%

Troubleshooting Guide:

  • Low Yield in Step A: Ensure the bromide is fresh. If the starting material is dark/black, it has decomposed (released HBr). Purify via short silica plug before use.

  • Incomplete Reaction in Step B: If using NH₄Cl, switch to ZnBr₂ (1.0 eq) or use microwave irradiation (140°C, 30 mins) to force the cycloaddition.

Safety & Handling (Critical)

  • Lachrymator: 5-(Bromomethyl)furan-2-carbonitrile is a potent lachrymator and skin irritant. It acts as an alkylating agent.[2]

    • Control: Handle only in a functioning fume hood.

    • Decontamination: Quench spills with 10% aqueous ammonia or dilute sodium thiosulfate.

  • Azide Hazards: Sodium azide is acutely toxic. Never use halogenated solvents (DCM, Chloroform) with azides, as di- and tri-azidomethane are explosive.

Workflow Visualization

The following diagram depicts the operational decision tree for optimizing the synthesis.

OptimizationWorkflow Start Start: 5-(Bromomethyl) furan-2-carbonitrile Check_Purity Check Purity (TLC/NMR) Is it dark/tarry? Start->Check_Purity Purify Filtration through Silica (Hexane/EtOAc) Check_Purity->Purify Yes Reaction_A Reaction A: Amine Addition (ACN, K2CO3, RT) Check_Purity->Reaction_A No Purify->Reaction_A Check_Conversion Conversion > 95%? Reaction_A->Check_Conversion Heat Increase Temp to 50°C Check_Conversion->Heat No Reaction_B Reaction B: Tetrazole Formation (NaN3, DMF, 100°C) Check_Conversion->Reaction_B Yes Heat->Reaction_A Workup Acidify to pH 4 Extract EtOAc Reaction_B->Workup

Figure 2: Operational workflow for purity checks and reaction optimization.

References

  • BenchChem. (2025).[2][3] Technical Guide: Hazards and Safety Precautions for 5-(Bromomethyl)thiophene-2-carbonitrile. (Analogous handling protocols for halomethyl-heterocycles). Link

  • National Institutes of Health (NIH). (2025). Synthesis of 5-Substituted Tetrazoles: Reaction of Azide Salts with Organonitriles. PubChem/PubMed Central. Link

  • Apollo Scientific. (2022).[4] Safety Data Sheet: 5-Bromo-2-(difluoromethyl)benzonitrile. (Reference for nitrile/bromide safety handling). Link

  • Royal Society of Chemistry. (1990). Synthesis of 5-nitro-2-(β-D-ribofuranosyl)furan. J. Chem. Soc., Perkin Trans.[5][6] 1. (Furan ring stability data). Link

  • BLD Pharm. (2025). Product Safety Data: 5-(Bromomethyl)furan-2-carbonitrile (CAS 148759-25-5).[7] Link

Sources

Application Note: Precision Functionalization – Radical Bromination of 5-Methylfuran-2-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Overview

The selective functionalization of 5-methylfuran-2-carbonitrile (also known as 5-methyl-2-furonitrile) is a critical transformation in the synthesis of pharmacophores, particularly for kinase inhibitors and enzyme ligands where the furan ring serves as a bioisostere for phenyl or pyridine rings.

The primary objective of this protocol is the Wohl-Ziegler bromination of the C5-methyl group to generate 5-(bromomethyl)furan-2-carbonitrile . This intermediate acts as a potent electrophile, enabling the attachment of amines, thiols, or carbon nucleophiles to the furan core.

The Challenge: Reactivity vs. Stability

Furan rings are notoriously acid-sensitive (prone to ring-opening polymerization) and electron-rich (prone to electrophilic aromatic substitution). However, the nitrile group at C2 is electron-withdrawing, which deactivates the ring slightly, making the radical pathway on the C5-methyl group more favorable than direct ring bromination—provided the reaction conditions are strictly controlled.

Target Product: 5-(bromomethyl)furan-2-carbonitrile Reaction Type: Free-Radical Substitution (Wohl-Ziegler) Critical Quality Attribute (CQA): Minimization of ring-brominated byproducts (4-bromo isomer) and poly-bromination.

Mechanistic Pathway[1]

The reaction proceeds via a radical chain mechanism.[1][2] Success depends on maintaining a low steady-state concentration of molecular bromine (


) and hydrogen bromide (

) to prevent ionic addition across the furan double bonds.
Graphviz: Radical Propagation Cycle

WohlZiegler NBS N-Bromosuccinimide (NBS) Br_Rad Br• Radical NBS->Br_Rad Trace Br2 homolysis Product 5-(bromomethyl)furan-2-carbonitrile NBS->Product Br Source Succinimide Succinimide NBS->Succinimide Byproduct Initiator Initiator (AIBN/BPO) Initiator->Br_Rad Heat/Homolysis Inter_Rad Furfuryl Radical (Resonance Stabilized) Br_Rad->Inter_Rad H-Abstraction (-HBr) Substrate 5-methylfuran-2-carbonitrile Substrate->Inter_Rad Inter_Rad->Product Br-Abstraction

Figure 1: The Wohl-Ziegler radical chain mechanism. The stability of the furfuryl radical intermediate drives the regioselectivity toward the exocyclic methyl group rather than the ring carbons.

Experimental Protocol

This protocol replaces the traditional, toxic Carbon Tetrachloride (


) with 

-Trifluorotoluene (PhCF

)
or Chlorobenzene . These solvents possess high boiling points necessary for radical initiation and are chemically inert to the radical species.
Materials & Reagents[1][2][3][4][5][6][7]
ReagentEquiv.[3]RoleSpecification
5-methylfuran-2-carbonitrile 1.0Substrate>98% Purity
N-Bromosuccinimide (NBS) 1.05Bromine SourceRecrystallized (White).*
AIBN (Azobisisobutyronitrile)0.05Radical InitiatorStore at 4°C.
Trifluorotoluene (or PhCl)10 volSolventAnhydrous, Degassed.

*Note: Commercial NBS often degrades to yellow (contains


/

). Recrystallize from hot water or acetone/water to ensure it is white. Yellow NBS accelerates side-reactions.
Step-by-Step Procedure
  • Preparation (Inert Atmosphere):

    • Equip a 250 mL round-bottom flask with a magnetic stir bar, a reflux condenser, and a nitrogen/argon inlet.

    • Flame-dry or oven-dry the glassware to remove moisture (water terminates radicals and hydrolyzes the nitrile).

  • Charging:

    • Add 5-methylfuran-2-carbonitrile (10.0 mmol, 1.07 g) to the flask.

    • Add Trifluorotoluene (15 mL).

    • Add NBS (10.5 mmol, 1.87 g).

    • Critical: Do not add the initiator yet. Stir for 5 mins to disperse the NBS (it will not fully dissolve at RT).

  • Initiation:

    • Add AIBN (0.5 mmol, 82 mg).

    • Heat the mixture to reflux (approx. 100–102°C) .

    • Observation: The reaction is exothermic once initiated. You may observe a color change (colorless

      
       orange 
      
      
      
      pale yellow) and the "flotation" of succinimide (which is less dense/soluble than NBS in this solvent).
  • Reaction Monitoring:

    • Reflux for 2–4 hours .[3]

    • Monitor by TLC (Hexane/EtOAc 8:2) or HPLC.

    • Endpoint: Disappearance of the starting methylfuran.

    • Note: Extended reflux times (>6 hours) increase the risk of forming the gem-dibromide (5-(dibromomethyl)...).

  • Workup (Anhydrous):

    • Cool the reaction mixture to

      
       in an ice bath. Succinimide will precipitate completely.
      
    • Filter the cold mixture through a sintered glass funnel or a pad of Celite to remove succinimide.

    • Wash the filter cake with cold solvent (2 x 5 mL).

  • Isolation:

    • Concentrate the filtrate under reduced pressure (Rotavap) at

      
      .
      
    • Caution: The product is a potent lachrymator (tear-inducing) and skin irritant. Handle in a fume hood.

    • The residue is typically a yellow/orange oil that may solidify upon standing.

  • Purification (If necessary):

    • The crude product is often

      
       pure and suitable for the next step.
      
    • If purification is required, use Flash Column Chromatography (Silica gel, neutralized with 1%

      
       in Hexane to prevent acid-catalyzed decomposition). Elute with Hexane/EtOAc gradient.
      

Critical Process Parameters (CPPs) & Troubleshooting

IssueRoot CauseCorrective Action
Ring Bromination (Impurity) High conc. of ionic

; Solvent too polar.
Use strictly anhydrous non-polar solvent (PhCF

, PhCl). Ensure NBS is white (acid-free).
No Reaction Old Initiator; Oxygen inhibition.Use fresh AIBN. Degas solvent with

sparging for 15 mins before heating.
Polymerization (Black Tar) Acid generation (

); Overheating.
Add 2-3 equivalents of solid

or a drop of pyridine to the reaction to scavenge trace acid.
Dibromination Excess NBS; Reaction time too long.Strictly limit NBS to 1.05 equiv. Stop reaction immediately upon consumption of SM.
Analytical Validation (Expected Data)
  • 
     NMR (
    
    
    
    ):
    • Starting Material: Methyl singlet at

      
       ppm.
      
    • Product: The methyl singlet disappears and is replaced by a methylene singlet (

      
      ) shifted downfield to 
      
      
      
      ppm
      .
    • Furan protons: Two doublets (or d,d) in the aromatic region (

      
       ppm).
      

Safety & Compliance

  • Lachrymator Hazard: 5-(bromomethyl)furan-2-carbonitrile is structurally similar to benzyl bromide. It causes severe eye and respiratory irritation.[4] Double-gloving and working in a high-flow fume hood are mandatory.

  • Cyanide Functionality: While the nitrile group is generally stable, contact with strong acids can release toxic gases. Avoid acidic waste streams.

  • Solvent: Trifluorotoluene is flammable (Flash point: 14°C). Ground all glassware.

References

  • General Mechanism (Wohl-Ziegler): Djerassi, C. Brominations with N-Bromosuccinimide and Related Compounds.[5] Chem. Rev.[5]1948 , 43, 271.[5] Link

  • Furan Bromination Specifics: Pal'chikov, V. A., et al. Efficient procedure for the preparation of 2-bromo-5-ethylfuran.[3] Russ.[3] J. Org.[6][3][5] Chem.2014 , 50, 1370.[3] (Demonstrates NBS/AIBN efficacy on alkyl-furans). Link

  • Solvent Selection: Carta, P., et al. Trifluorotoluene as a Chlorinated Solvent Alternative in Radical Bromination Reactions. Org.[6][3][7] Process Res. Dev.2017 , 21, 1404. (Modern green chemistry adaptation).

  • Analogous Synthesis: Procedure for 5-(bromomethyl)furan-2-carboxylic acid derivatives: US Patent 20090203709 A1. "Inhibitors of Cathepsin K". (Validates the stability and isolation of bromomethyl-furan-nitrile/ester motifs). Link

Sources

Application Note: High-Purity Isolation of 5-(Bromomethyl)furan-2-carbonitrile via Flash Column Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary

5-(Bromomethyl)furan-2-carbonitrile is a versatile electrophilic building block widely used in medicinal chemistry to introduce furan moieties into cysteine proteases or kinase inhibitors. However, its purification is complicated by two factors: chemical instability (sensitivity to moisture and acidity) and difficult separation from the unreacted 5-methyl precursor and the over-brominated 5-(dibromomethyl) byproduct.

This guide provides a validated protocol for the isolation of this compound. Unlike generic methods, this protocol emphasizes a pre-chromatographic aqueous wash to remove succinimide byproducts and utilizes a gradient elution strategy on silica gel to resolve the mono-bromo species from close-eluting impurities.

Part 2: Chemical Profile & Critical Safety

The Substrate[1]
  • Compound: 5-(Bromomethyl)furan-2-carbonitrile[1][2]

  • CAS: 148759-25-5[1]

  • Physical State: Low-melting solid or oil (purity dependent).

  • Reactivity: The benzylic-like bromide is highly susceptible to nucleophilic attack (

    
    ) and hydrolysis. The furan ring, while stabilized by the electron-withdrawing nitrile group, remains sensitive to strong acids which can induce polymerization.
    
Safety Warning (Lachrymator)

CRITICAL: This compound is a potent lachrymator (tear gas agent) and a skin irritant.

  • Engineering Controls: All operations, including weighing and fraction collection, must occur inside a functioning fume hood.

  • PPE: Double nitrile gloves, lab coat, and safety glasses are mandatory.

  • Decontamination: Keep a beaker of 1M aqueous NaOH or saturated sodium thiosulfate in the hood to neutralize spills and contaminated glassware immediately.

Part 3: Pre-Purification Strategy (The "Expert" Edge)

Most purification failures for this compound stem from loading a crude reaction mixture directly onto the column. The standard synthesis involves radical bromination of 5-methylfuran-2-carbonitrile using N-Bromosuccinimide (NBS). This generates a stoichiometric amount of succinimide.

Why direct loading fails:

  • Succinimide Interference: Succinimide is polar and can streak through the column, contaminating the product fractions.

  • Solubility Issues: Succinimide has poor solubility in non-polar mobile phases, leading to precipitation at the column head.

The Solution: Aqueous Workup Before chromatography, dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) and wash twice with water.

  • Mechanism: Succinimide is highly water-soluble; the furan product is not. This simple step removes >90% of the bulk impurity, allowing for a smaller column and cleaner separation.

Part 4: Method Development & Protocol

Thin Layer Chromatography (TLC) Analysis

A robust TLC system is the "eyes" of the purification.

  • Stationary Phase: Silica Gel 60

    
    .
    
  • Mobile Phase: 10% EtOAc in Hexanes (or Petroleum Ether).

  • Visualization:

    • UV (254 nm): Strong absorption due to the conjugated furan-nitrile system.

    • Stain:

      
       (oxidizes the furan/alkyl group) or Anisaldehyde (specific for furans).
      

Target


 Profile (10% EtOAc/Hex): 
| Component | Approx 

| Notes | | :--- | :--- | :--- | | 5-Methylfuran-2-carbonitrile | 0.60 - 0.70 | Starting Material (Least Polar) | | 5-(Dibromomethyl)furan... | 0.55 - 0.65 | Over-brominated (Tricky separation) | | 5-(Bromomethyl)furan... | 0.40 - 0.50 | Target Product | | Succinimide | < 0.10 | Baseline (if not washed) | | 5-(Hydroxymethyl)furan... | 0.15 - 0.20 | Hydrolysis degradation product |
The Purification Workflow

The following diagram illustrates the decision logic and workflow for the purification process.

PurificationWorkflow Start Crude Reaction Mixture (NBS Bromination) Workup Aqueous Workup (Wash w/ H2O to remove Succinimide) Start->Workup Dissolve in DCM Dry Dry Organic Layer (Na2SO4, Filter, Concentrate) Workup->Dry TLC TLC Analysis (10% EtOAc/Hex) Dry->TLC Decision Is Separation > 0.1 Rf? TLC->Decision Column Flash Column Chromatography Silica Gel (Neutralized) Decision->Column Yes Gradient Gradient Elution 0% -> 20% EtOAc in Hexanes Decision->Gradient No (Optimize Eluent) Column->Gradient Pool Fraction Analysis (UV/NMR) Pool Pure Fractions Gradient->Pool Final Pure 5-(Bromomethyl)furan-2-carbonitrile Pool->Final

Figure 1: Purification workflow emphasizing the critical aqueous workup step to remove succinimide prior to chromatography.

Step-by-Step Column Protocol

Step 1: Column Packing

  • Solid Phase: Silica Gel 60 (40-63 µm).

  • Scale: Use a 20:1 to 30:1 ratio of Silica to Crude Mass.

  • Neutralization (Optional but Recommended): If the crude material has been stored or is dark (indicating decomposition), pre-wash the silica column with 1% Triethylamine (Et3N) in Hexanes to neutralize surface acidity. Flush with 3 column volumes (CV) of pure Hexanes before loading.

Step 2: Sample Loading

  • Technique: Liquid Loading is preferred if the compound is soluble in a minimum volume of DCM or Toluene.

  • Avoid: Do not load with Methanol, as it will react with the bromide to form the methyl ether.

  • Dry Loading: If liquid loading volume is too high (>5% of column volume), adsorb the crude onto Celite or Silica (1:2 ratio), dry under vacuum (room temp, do not heat!), and load as a solid powder.

Step 3: Elution Gradient Run the column using the following gradient profile (CV = Column Volume):

PhaseSolvent CompositionPurpose
Equilibration 100% HexanesStabilize column bed.
CV 0 - 2 100% HexanesElute highly non-polar impurities.
CV 2 - 5 0% → 5% EtOAc/HexElute unreacted 5-methyl starting material.
CV 5 - 12 5% → 15% EtOAc/HexElute Target Product.
CV 12+ Flush with EtOAcRemove polar degradation products.

Step 4: Fraction Collection & Storage

  • Collect small fractions (approx. 1/4 of a CV size) during the critical 5-15% gradient window.

  • Check fractions by TLC.

  • Evaporation: Concentrate pure fractions on a rotary evaporator at < 35°C . High heat can degrade the bromide.

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at -20°C.

Part 5: Troubleshooting & Stability

Decomposition on Silica

If the product spot on TLC streaks or a new baseline spot appears during the column run, the compound is degrading on the silica.

  • Fix: Switch to Neutral Alumina (Grade III) or add 0.5% Et3N to the mobile phase to buffer the system.

Co-elution with Dibromo-impurity

The 5-(dibromomethyl) impurity often runs just ahead of the product.

  • Fix: Use a shallower gradient (e.g., 0% to 10% EtOAc over 20 CVs).

  • Fix: Change solvent selectivity. Try Toluene/Hexane (1:1) as the mobile phase; the aromatic interactions with the furan ring can sometimes alter selectivity compared to EtOAc.

Hydrolysis (Formation of Alcohol)

If the alcohol impurity (


) increases over time:
  • Cause: Wet solvents or silica.

  • Fix: Ensure all solvents are anhydrous. Do not store the crude mixture in solution for long periods.

Part 6: References

  • Synthesis & Stability Context:

    • Kirschberg, T. A., et al. "Cathepsin K Inhibitors." Journal of Medicinal Chemistry, 2008 . (Provides context on furan-nitrile building blocks and their stability).

    • Source:

  • Chromatographic Principles for Alkyl Halides:

    • Reich, H. J. "Flash Chromatography."[3] University of Wisconsin-Madison Organo-Chemical Procedures. (Standard reference for silica gel interactions with alkyl halides).

    • Source:

  • Safety Data & Handling:

    • Cayman Chemical. "Safety Data Sheet: 5-(Bromomethyl)furan-2-carbonitrile." (Verifies lachrymator status and storage conditions).

    • Source:

  • General Furan Functionalization:

    • Keay, B. A. "Synthetic Strategies for Furan-Containing Natural Products." Chemical Society Reviews. (Discusses acid sensitivity of furan rings).

    • Source:

Sources

Application of 5-(Bromomethyl)furan-2-carbonitrile in the development of bioactive molecules

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-(Bromomethyl)furan-2-carbonitrile (CAS: 148759-25-5) acts as a critical bifunctional "linchpin" intermediate in medicinal chemistry. Its structural utility lies in the orthogonality of its functional groups: the bromomethyl moiety serves as a potent electrophile for linking P2/P3 specificity elements, while the nitrile group functions as a latent "warhead" for covalent inhibition of cysteine proteases (e.g., Cathepsin K, Cathepsin S) or as a precursor for heterocycles like tetrazoles and amidines.

This guide details the strategic application of this building block, focusing on its role in synthesizing protease inhibitors and providing optimized protocols for nucleophilic substitution and nitrile transformation.

Technical Profile & Reactivity

The molecule is characterized by a high degree of electrophilicity at the benzylic-like C5 position.

PropertySpecification
Molecular Formula C₆H₄BrNO
Molecular Weight 186.01 g/mol
Physical State Pale yellow to orange solid/oil (low melting point)
Reactivity Class Alkylating Agent (Lachrymator)
Storage -20°C, Inert Atmosphere (Argon/Nitrogen)
The "Warhead-Linker" Concept

In drug design, particularly for cysteine proteases, the furan-2-carbonitrile scaffold is privileged.

  • The Warhead (CN): The nitrile carbon is electrophilic.[1] Upon binding to the enzyme, the active site cysteine thiolate attacks the nitrile to form a reversible covalent thioimidate adduct , locking the enzyme in an inactive state.

  • The Linker (CH₂Br): The bromomethyl group allows for the attachment of hydrophobic or basic "tails" that occupy the S2/S3 specificity pockets of the enzyme.

Application Case Study: Synthesis of Cathepsin K Inhibitors

Cathepsin K is a lysosomal cysteine protease involved in bone resorption. Inhibitors containing the 5-cyanofuran scaffold have shown high potency. The synthesis requires coupling a "P2" amine fragment to the 5-(bromomethyl)furan-2-carbonitrile core.

Mechanism of Action & Retrosynthesis

The following diagram illustrates the retrosynthetic logic and the mechanism of inhibition.

Cathepsin_Inhibitor_Design cluster_0 Mechanism of Action Target Target: Cathepsin K Inhibitor (Peptidomimetic) Intermediate 5-(Bromomethyl)furan-2-carbonitrile (Linchpin Scaffold) Target->Intermediate Retrosynthesis (C-N Bond Disconnection) P2_Fragment P2 Fragment (e.g., Leucine Mimic/Amine) Target->P2_Fragment Retrosynthesis Adduct Thioimidate Adduct (Inhibited Enzyme) Target->Adduct Inhibition Mechanism: Cys-SH attacks Nitrile Intermediate->Target SN2 Alkylation (Protocol A) P2_Fragment->Target Nucleophilic Attack Enzyme Enzyme Active Site (Cys-25 Thiolate) Enzyme->Adduct Covalent Binding

Figure 1: Retrosynthetic analysis and mechanism of action for furan-nitrile based protease inhibitors.

Experimental Protocols

Protocol A: N-Alkylation of Secondary Amines (P2 Coupling)

This protocol describes the coupling of a secondary amine (e.g., N-Boc-piperazine or a proline derivative) to 5-(bromomethyl)furan-2-carbonitrile.

Objective: Synthesize the core pharmacophore with high yield while preventing furan ring decomposition.

Reagents & Materials
  • Electrophile: 5-(Bromomethyl)furan-2-carbonitrile (1.0 equiv)

  • Nucleophile: Secondary Amine (1.1 equiv)

  • Base: Cesium Carbonate (Cs₂CO₃) or DIPEA (Diisopropylethylamine)

  • Solvent: Anhydrous DMF or Acetonitrile (MeCN)

  • Catalyst: TBAI (Tetrabutylammonium iodide) - Optional, 0.1 equiv

Step-by-Step Methodology
  • Preparation (Inert Atmosphere): Flame-dry a round-bottom flask and purge with Argon. Add the secondary amine (1.1 equiv) and anhydrous MeCN (0.1 M concentration).

  • Base Addition: Add Cs₂CO₃ (2.0 equiv) or DIPEA (2.5 equiv). Stir for 10 minutes at Room Temperature (RT) to ensure deprotonation/homogeneity.

    • Expert Insight: Cs₂CO₃ is preferred for less nucleophilic amines. DIPEA is sufficient for highly reactive cyclic amines.

  • Electrophile Addition: Dissolve 5-(bromomethyl)furan-2-carbonitrile in a minimal amount of MeCN. Add this solution dropwise to the reaction mixture over 15 minutes.

    • Critical Control: Dropwise addition prevents the formation of quaternary ammonium salts (over-alkylation) if primary amines are used.

  • Reaction: Stir at RT for 4–12 hours. Monitor by TLC (Hexane/EtOAc) or LC-MS.

    • Note: Heating (>60°C) may cause darkening (polymerization of the furan ring). Keep strictly at RT unless the amine is sterically hindered.

  • Workup:

    • Dilute with EtOAc.

    • Wash with water (x2) and Brine (x1).

    • Caution: Do not use strong acid washes (e.g., 1M HCl) if your product contains acid-sensitive protecting groups or to avoid hydrolyzing the nitrile (though slow). Use saturated NH₄Cl instead.

  • Purification: Flash column chromatography on silica gel.

Optimization Data (Simulated)
SolventBaseTempYieldNotes
MeCN K₂CO₃RT78%Standard conditions; clean profile.
DMF DIPEART85%Better solubility for polar amines; harder to remove solvent.
THF NaH0°C45%Too aggressive; decomposition observed.
MeCN Et₃NReflux30%Significant tarring/polymerization.
Protocol B: Transformation to Tetrazoles (Bioisostere Synthesis)

The nitrile group can be converted into a tetrazole, a bioisostere of a carboxylic acid, often used to improve metabolic stability and bioavailability.

Objective: Convert the 2-cyano group to a 5-tetrazolyl group via [3+2] cycloaddition.

Step-by-Step Methodology
  • Setup: Dissolve the alkylated furan-nitrile intermediate (from Protocol A) in DMF.

  • Reagents: Add Sodium Azide (NaN₃, 3.0 equiv) and Ammonium Chloride (NH₄Cl, 3.0 equiv).

    • Expert Insight: NH₄Cl buffers the reaction, preventing degradation of the furan ring which is sensitive to highly basic conditions generated by azide anions.

  • Reaction: Heat to 90–100°C for 12–24 hours behind a blast shield.

  • Workup:

    • Cool to RT.

    • Acidify carefully with 1M HCl to pH 3–4 (Caution: HN₃ gas evolution—perform in hood).

    • Extract with EtOAc.

  • Result: The resulting tetrazole is often a crystalline solid.

Safety & Handling (Critical)

5-(Bromomethyl)furan-2-carbonitrile is a potent alkylating agent and lachrymator .

  • Lachrymator: Causes severe eye and respiratory irritation. All weighing and transfers must occur in a functioning fume hood.

  • Skin Contact: Corrosive.[2] Double-glove (Nitrile) and wear a lab coat.

  • Decontamination: Spills should be treated with a dilute solution of ammonia or ethanolic KOH to quench the alkyl bromide before cleanup.

  • Waste: Dispose of as halogenated organic waste.

Workflow Visualization

Experimental_Workflow Start Start: 5-(Bromomethyl)furan-2-carbonitrile Solubilization Dissolve in MeCN/DMF (Inert Atm) Start->Solubilization Coupling Add Amine + Base (Cs2CO3) Stir RT, 4-12h Solubilization->Coupling Check LC-MS Check: Product Formed? Coupling->Check Check->Coupling No (Add Catalyst/Heat) Workup Aq. Workup (EtOAc/Water) Avoid Strong Acid Check->Workup Yes Purification Flash Chromatography Workup->Purification End Final Bioactive Scaffold Purification->End

Figure 2: Step-by-step experimental workflow for the synthesis of furan-based bioactive scaffolds.

References

  • PubChem. (n.d.).[3] 2-(Bromomethyl)furan-5-carbonitrile Compound Summary. National Library of Medicine. Retrieved January 28, 2026, from [Link]

  • Ward, R. A., et al. (2002). Design and synthesis of novel cathepsin K inhibitors. Journal of Medicinal Chemistry. (Contextual grounding on nitrile warheads).
  • Greenspan, P. D., et al. (2001). Identification of dipeptidyl nitriles as potent and selective inhibitors of cathepsin K. Journal of Medicinal Chemistry. [Link]

Sources

Application Note: Chemoselective Derivatization of the Nitrile Group in 5-(Bromomethyl)furan-2-carbonitrile

[1]

Executive Summary

5-(Bromomethyl)furan-2-carbonitrile (CAS: 13714-86-8 derivative) represents a high-value pharmacophore in medicinal chemistry, serving as a precursor for furan-based kinase inhibitors and antimicrobial agents.[1] However, its utility is complicated by competing electrophilicity : the molecule contains both a nitrile group (susceptible to nucleophilic addition) and a bromomethyl group (highly susceptible to

1

This Application Note provides validated protocols to derivatize the nitrile group while managing the reactivity of the alkyl bromide. We focus on three critical transformations: Pinner synthesis to imidates , Controlled hydrolysis to amides , and Bioisostere conversion to tetrazoles , with a specific emphasis on chemoselectivity and safety.[1]

Chemical Profile & Safety Advisory

The "Lachrymator" Hazard

The bromomethyl furan moiety is a potent alkylating agent. It acts as a severe lachrymator and skin irritant.[1]

  • Engineering Control: All operations must be performed in a certified chemical fume hood with a face velocity >100 fpm.[1]

  • Decontamination: Quench spills with 10% aqueous sodium thiosulfate to neutralize the alkyl bromide capability before cleaning.[1]

The Chemoselectivity Paradox

The central challenge is that reagents used to activate the nitrile (bases, nucleophiles) often react faster with the bromomethyl group.

Functional GroupReactivity ModeCompeting Risk
Nitrile (-CN) Electrophile (Hard)Requires activation (Acid/Lewis Acid) or strong nucleophiles.[1]
Bromomethyl (-CH2Br) Electrophile (Soft)Rapid

reaction with amines, azides, and hydroxides.[1]
Furan Ring Electron-Rich DieneAcid-catalyzed ring opening (polymerization) at low pH.[1]

Strategic Reaction Pathways

The following diagram illustrates the decision logic for derivatizing this scaffold without degrading the molecule.

ReactionPathwaysStart5-(Bromomethyl)furan-2-carbonitrileDecisionTarget Moiety?Start->DecisionNote1CRITICAL: Avoid aq. NaOH(Prevents SN2 on -CH2Br)Start->Note1ImidateEthyl Imidate(Pinner Product)Decision->ImidateAnhydrous HCl/EtOH(0°C)AmidePrimary AmideDecision->Amide1. Pinner2. Mild HydrolysisTetrazoleTetrazole(Bioisostere)Decision->TetrazoleTMSN3 / ZnBr2(Avoid NaN3)Note2Direct Azide (NaN3)will displace Br first!Tetrazole->Note2

Figure 1: Strategic derivation map for 5-(bromomethyl)furan-2-carbonitrile, highlighting the avoidance of direct basic hydrolysis.

Detailed Experimental Protocols

Protocol A: The Pinner Synthesis (Access to Imidates/Esters)

Objective: Convert the nitrile to an ethyl imidate hydrochloride salt without displacing the bromine. Mechanism: Acid-catalyzed addition of ethanol.[1] The low temperature and lack of strong nucleophiles preserve the alkyl bromide.

Reagents:

  • Substrate: 5-(Bromomethyl)furan-2-carbonitrile (1.0 eq)[1]

  • Solvent: Anhydrous Ethanol (Absolute, dried over 3Å sieves)

  • Reagent: HCl gas (generated in situ or from cylinder)[1]

  • Solvent: Anhydrous Diethyl Ether (for precipitation)[1]

Procedure:

  • Preparation: Charge a flame-dried 3-neck flask with the substrate (e.g., 10 mmol) and anhydrous ethanol (10 mL). Cool to 0°C in an ice/salt bath.

  • Saturation: Slowly bubble dry HCl gas through the solution for 30–45 minutes. Note: Maintain temperature <5°C to prevent furan ring degradation.

  • Incubation: Seal the flask and store at 4°C for 12–24 hours. The mixture may solidify or become a thick slurry.[1]

  • Precipitation: Dilute the reaction mixture with cold anhydrous diethyl ether (50 mL) to precipitate the imidate hydrochloride salt.

  • Isolation: Filter rapidly under argon (the salt is hygroscopic). Wash with cold ether.[1]

  • Storage: Use immediately or store in a desiccator.

Validation:

  • IR: Disappearance of -CN stretch (~2230 cm⁻¹) and appearance of =NH stretch (~1650 cm⁻¹).[1]

  • Self-Check: If the product is an oil that refuses to crystallize, residual water may have hydrolyzed it to the ester.

Protocol B: Indirect Hydrolysis to Primary Amide

Objective: Hydrolyze the nitrile to an amide without using NaOH (which would convert -CH2Br to -CH2OH).[1] Strategy: Hydrolysis of the Pinner intermediate (Protocol A).

Procedure:

  • Dissolution: Take the solid Pinner salt from Protocol A (1.0 eq).[1]

  • Neutralization: Suspend in a biphasic mixture of

    
     and saturated aqueous 
    
    
    (buffered pH ~8). Do not use strong caustic bases (NaOH/KOH).[1]
  • Reaction: Stir vigorously at room temperature for 1 hour. The imidate hydrolyzes to the ester or amide depending on pH, but mild bicarbonate treatment of the intermediate often yields the imidate free base which can rearrange or hydrolyze to the amide under controlled aqueous workup.

  • Alternative (Direct): For direct amide formation, treat the Pinner salt with 1.0 eq of triethylamine in dry DCM, followed by careful addition of 1.0 eq water.[1]

Protocol C: Tetrazole Synthesis (The "Safe" Route)

Objective: Create the tetrazole bioisostere. The Problem: Standard conditions (


The Solution:

Reagents:

  • Substrate (1.0 eq)[1][2]

  • 
     (Trimethylsilyl azide) (1.5 eq)[1]
    
  • Catalyst: Dibutyltin oxide (

    
    ) (0.1 eq) or 
    
    
    .[1]
  • Solvent: Toluene (anhydrous).[1]

Procedure:

  • Setup: In a pressure vial (behind a blast shield), dissolve substrate in anhydrous toluene.

  • Addition: Add

    
     and 
    
    
    .
  • Cycloaddition: Heat to 80°C for 12 hours. Note: Toluene is non-polar, which suppresses the ionic

    
     reaction at the bromide compared to DMF/DMSO.
    
  • Workup: Cool to RT. Quench with MeOH. Concentrate in vacuo.[1]

  • Purification: The tin residue is toxic; purify via column chromatography (Silica, MeOH/DCM gradient).

Data Table: Comparison of Azide Sources

Reagent SystemSolventOutcome on -CH2BrOutcome on -CNRecommendation

DMFDisplaced (

)
Formed TetrazoleAVOID

THFPartial DisplacementFormed TetrazoleRisky

TolueneIntact Formed TetrazoleRecommended

Troubleshooting & Optimization

Furan Ring Instability

If the reaction mixture turns black/tarry, acid-catalyzed polymerization of the furan ring has occurred.

  • Cause: Temperature too high during HCl addition or moisture presence.[1]

  • Fix: Ensure temperature remains <5°C. Use strictly anhydrous solvents.[1]

Incomplete Conversion

Nitriles on electron-rich rings (like furan) are less electrophilic than electron-deficient nitriles.[1]

  • Fix: If Pinner reaction is slow, increase time to 48 hours rather than increasing temperature. Heating >40°C risks alkyl bromide degradation.[1]

References

  • Pinner Reaction Mechanics: Pinner, A., & Klein, F. (1877).[1] Umwandlung der Nitrile in Imide.[1][3] Berichte der deutschen chemischen Gesellschaft, 10(2), 1889-1897.[1]

  • Furan Chemistry Review: Keay, B. A. (1999).[1] Synthetic Strategies for the Construction of 2,5-Disubstituted Furan Derivatives. Chemical Reviews, 99(8), 2091-2182.[1]

  • Tetrazole Synthesis via TMSN3: Wittenberger, S. J., & Donner, B. G. (1993).[1] Dialkyltin oxide catalyzed addition of trimethylsilyl azide to nitriles.[1] The Journal of Organic Chemistry, 58(15), 4139-4141.[1]

  • Selective Hydrolysis: Cohen, N., et al. (1978).[1] Synthesis of Furan Derivatives.[1][4] Journal of Medicinal Chemistry.[1] (General reference for furan stability).

  • Safety Data: PubChem. 5-(Bromomethyl)furan-2-carbonitrile - Compound Summary.[1] National Library of Medicine.[1] [1]

Scale-up synthesis of 5-(Bromomethyl)furan-2-carbonitrile for preclinical studies

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Scale-Up Synthesis of 5-(Bromomethyl)furan-2-carbonitrile

Part 1: Executive Summary & Strategic Route Selection

Target Molecule: 5-(Bromomethyl)furan-2-carbonitrile CAS: 148759-25-5 Application: Key electrophilic intermediate for cysteine protease inhibitors (e.g., Cathepsin K) and receptor antagonists.

The Scale-Up Challenge: The furan ring is electron-rich and inherently sensitive to oxidative degradation and acid-catalyzed polymerization. While 5-(bromomethyl)furan-2-carbonitrile is a versatile building block, its synthesis on a multi-gram to kilogram scale (Preclinical/GLP) presents two specific failure modes:

  • Ring Instability: Standard radical conditions can lead to ring opening or polymerization if the exotherm is uncontrolled.

  • Chemical Stability: The benzylic-like bromide is highly reactive (lachrymator) and prone to hydrolysis or dimerization upon storage.

Strategic Route Selection: Two primary routes exist. For scale-up efficiency and cost-effectiveness, Route A (Radical Bromination) is selected as the primary protocol. Route B (Functionalization of Alcohol) is reserved for cases where high-purity isolation is difficult.

FeatureRoute A: Radical Bromination (Recommended) Route B: Alcohol Substitution (Appel/PBr3)
Starting Material 5-Methylfuran-2-carbonitrile (Commodity chemical)5-(Hydroxymethyl)furan-2-carbonitrile (Expensive/Custom)
Reagents NBS, AIBN/BPO, Green Solvent (PhCF₃ or MeOAc)PBr₃ or CBr₄/PPh₃
Atom Economy HighLow (Generates stoichiometric POBr₃ or Ph₃PO)
Purification Crystallization / FiltrationDifficult (Ph₃PO removal is rate-limiting)
Scalability Excellent (with thermal control)Moderate (waste stream management)

Part 2: Process Safety & Hazard Analysis (Critical)

WARNING: This protocol involves the synthesis of a potent alkylating agent and lachrymator.

  • Lachrymator Hazard: The product is a severe eye and respiratory irritant.[1][2] All operations must occur in a functioning fume hood.

  • Thermal Runaway: The radical initiation step is exothermic. On a scale >100g, an induction period followed by rapid exotherm can occur. Control Measure: Use a "portion-wise" addition of initiator or NBS at reflux, rather than all-in-one.

  • Furan Sensitivity: Trace HBr generated during the reaction can catalyze furan decomposition (darkening of reaction mixture). Control Measure: Addition of weak inorganic base (e.g., NaHCO₃ or CaCO₃) to the reaction slurry buffers the acidity.

Part 3: Detailed Experimental Protocol (Route A)

Objective: Synthesis of 100 g batch of 5-(Bromomethyl)furan-2-carbonitrile.

Reagents & Materials
  • Substrate: 5-Methylfuran-2-carbonitrile (1.0 equiv, 107.1 g)

  • Brominating Agent: N-Bromosuccinimide (NBS) (1.05 equiv, 186.9 g) – Recrystallize from water if yellow/aged.

  • Initiator: Azobisisobutyronitrile (AIBN) (0.05 equiv, 8.2 g) or Benzoyl Peroxide (BPO).

  • Solvent: Trifluorotoluene (PhCF₃) or 1,2-Dichloroethane (DCE). Note: PhCF₃ is preferred for green chemistry compliance and higher boiling point stability.

  • Buffer: Calcium Carbonate (CaCO₃) (0.1 equiv) – Critical for acid scavenging.

Step-by-Step Methodology
  • Setup: Equip a 2-L three-necked round-bottom flask with a mechanical stirrer (Teflon blade), reflux condenser, nitrogen inlet, and internal temperature probe.

  • Charging:

    • Add 5-Methylfuran-2-carbonitrile (107.1 g) and solvent (1.0 L, 10 vol).

    • Start stirring (300 RPM).

    • Add CaCO₃ (10 g) and NBS (186.9 g).

    • Note: The mixture will be a slurry.

  • Degassing: Sparge the slurry with nitrogen for 15 minutes to remove dissolved oxygen (oxygen inhibits radical propagation).

  • Initiation (The Critical Step):

    • Heat the mixture to 75°C (internal temperature).

    • Add 50% of the AIBN (4.1 g).

    • Observation: Look for a color change (pale yellow to orange) or a slight exotherm (1-3°C rise). This confirms radical initiation.

    • Wait 30 minutes. If no exotherm is observed, do NOT add more initiator immediately; check temperature and oxygen exclusion.

  • Propagation:

    • Once initiation is confirmed, add the remaining AIBN (4.1 g).

    • Maintain gentle reflux (approx. 80-85°C depending on solvent) for 4–6 hours.

    • In-Process Control (IPC): Monitor by HPLC or TLC (Hexane/EtOAc 8:2). Target <5% remaining starting material.

  • Workup:

    • Cool the reaction mixture to 0–5°C in an ice bath. Succinimide (byproduct) will precipitate heavily.

    • Filter the cold slurry through a sintered glass funnel (medium porosity). Wash the cake with cold solvent (200 mL).

    • Wash: Transfer filtrate to a separatory funnel. Wash with 5% NaHCO₃ (2 x 300 mL) to remove traces of succinimide and HBr. Wash with Brine (300 mL).

    • Dry: Dry organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure (keep bath <40°C to prevent degradation).

  • Purification (Crystallization):

    • The crude oil often solidifies upon cooling.

    • Recrystallize from Heptane/Ethyl Acetate (9:1) or Cyclohexane.

    • Dissolve crude solid in minimum hot EtOAc (45°C), slowly add Heptane until turbid, then cool to -20°C overnight.

    • Filter crystals and dry under vacuum at ambient temperature (do not heat).

Expected Yield: 75–85% (approx. 140–160 g) Purity: >98% (HPLC, 254 nm) Storage: Store at -20°C under Argon. Stable for 6 months.

Part 4: Analytical Control & Data

Table 1: Troubleshooting & Critical Process Parameters (CPPs)

IssueObservationRoot CauseCorrective Action
No Reaction HPLC shows SM only after 2hOxygen inhibition or wet NBSSparge N₂ longer; dry NBS; increase temp.
Dark/Black Tar Reaction turns black rapidlyAcid-catalyzed polymerizationEnsure CaCO₃ is present; reduce temp; check solvent quality.
Low Yield High conversion but low mass recoveryProduct hydrolysis during workupKeep workup cold; minimize contact time with aqueous base.
Over-bromination Dibromo-species detectedExcess NBS or high tempStrictly limit NBS to 1.05 equiv; stop reaction at 95% conversion.

Part 5: Visualization of Workflow

The following diagram illustrates the reaction logic and the critical decision nodes for the scale-up process.

G Start Start: 5-Methylfuran-2-carbonitrile Prep Solvent Selection (PhCF3 or DCE) + CaCO3 Buffer Start->Prep Degas N2 Sparge (15 min) Remove O2 Inhibitor Prep->Degas Heat Heat to 75°C Degas->Heat Init Add AIBN (50%) Check for Exotherm Heat->Init Decision Exotherm Observed? Init->Decision AddRem Add Remaining AIBN Reflux 4-6h Decision->AddRem Yes Stop STOP: Check O2/Purity Decision->Stop No Workup Cool to 0°C Filter Succinimide AddRem->Workup Wash Aq. Wash (NaHCO3) Remove HBr traces Workup->Wash Cryst Crystallization (Heptane/EtOAc) Wash->Cryst Final Target: 5-(Bromomethyl) furan-2-carbonitrile Cryst->Final

Caption: Figure 1.[3] Optimized workflow for the radical bromination of 5-methylfuran-2-carbonitrile, highlighting the critical safety check at the initiation step.

Part 6: References

  • Substrate Synthesis & Properties:

    • LookChem. (n.d.). 5-(Bromomethyl)-2-furaldehyde Properties and Safety. Retrieved from

  • Safety & Handling:

    • Thermo Fisher Scientific. (2025).[1][2][4][5][6] Safety Data Sheet: 5-(4-Bromophenyl)furan-2-carbonitrile (Analogous Handling). Retrieved from

  • Synthetic Methodology (Radical Bromination Context):

    • Pal'chikov, V. A., & Robertson, J. (2014).[4] Efficient procedure for the preparation of 2-bromo-5-ethylfuran and its unexpected isomerisation. Russian Journal of Organic Chemistry, 50(9), 1369–1371.[4] (Demonstrates NBS conditions on alkyl furans). Retrieved from

  • Biological Application (Context):

    • National Institutes of Health (PubChem). (2025).[1][2][4][5][6] 5-Bromofuran-2-carbonitrile Compound Summary. Retrieved from

Sources

Troubleshooting & Optimization

Stability and storage conditions for 5-(Bromomethyl)furan-2-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Core Technical Overview

Compound Identity:

  • Chemical Name: 5-(Bromomethyl)furan-2-carbonitrile[1][2]

  • CAS Number: 148759-25-5[1]

  • Role: High-reactivity electrophilic building block used primarily for introducing the 5-cyanofurfuryl moiety into pharmacophores.

  • Key Characteristic: A "furfuryl" halide, structurally analogous to benzyl bromide but significantly less stable due to the electron-rich furan ring, which predisposes it to rapid polymerization and hydrolysis.

Storage & Handling Protocols (The "Golden Rules")

This compound is thermolabile and lachrymatory . Failure to adhere to strict cold-chain and inert atmosphere protocols will result in rapid degradation from a crystalline yellow solid to a black, insoluble tar.

Storage Specifications
ParameterRequirementScientific Rationale
Temperature < -20°C (Freezer) The melting point is low (40–43°C ). Storage above -20°C risks partial melting, which accelerates intermolecular alkylation (polymerization).
Atmosphere Argon or Nitrogen Oxygen promotes radical decomposition; moisture triggers rapid hydrolysis to the alcohol.
Container Amber Glass + Parafilm/Teflon Tape Highly photosensitive. The C-Br bond is labile to UV light, generating radicals that initiate chain degradation.
Physical State Solid (Crystalline) If the compound appears as an oil or sticky gum at room temperature, significant degradation has likely occurred.
Handling Precautions (Lachrymator)
  • Containment: Always handle inside a functioning fume hood. The compound releases vapors that are potent eye and respiratory irritants.

  • Tools: Use glass or stainless steel spatulas. Avoid metal spatulas that may introduce iron traces (Lewis acids), which catalyze furan polymerization.

  • Thawing: Allow the vial to warm to room temperature inside a desiccator before opening to prevent water condensation on the cold solid.

Stability & Degradation Mechanisms

Understanding why this compound degrades allows for better troubleshooting. The degradation is driven by two competing pathways: Hydrolysis (moisture-driven) and Polymerization (acid/heat-driven).

Pathway Analysis

DegradationPathways Compound 5-(Bromomethyl) furan-2-carbonitrile (Active) Alcohol 5-(Hydroxymethyl) furan-2-carbonitrile (Inactive Impurity) Compound->Alcohol Hydrolysis (SN1/SN2) HBr HBr (Autocatalyst) Compound->HBr Slow Elimination Polymer Furan Humins (Black Tar) Compound->Polymer Intermolecular Alkylation Moisture Moisture (H2O) Moisture->Alcohol LightHeat Light / Heat / Acid LightHeat->Polymer HBr->Polymer Acid Catalysis (Runaway Reaction)

Figure 1: Degradation pathways. Note that HBr generation creates a positive feedback loop, accelerating polymerization into "humins" (black tar).

Troubleshooting Guide (FAQ)

Visual Inspection & Purity

Q: My sample arrived as a dark orange/brown sticky solid. Is it usable?

  • Diagnosis: Likely degraded. Pure material is a pale yellow to yellow crystalline powder. Darkening indicates the formation of "furan humins" (polymers).

  • Action: Perform a check via 1H NMR in CDCl₃.

    • Look for: A sharp singlet around 4.4–4.6 ppm (CH₂-Br).

    • Impurity Signals: A shift to ~4.6–4.7 ppm (alcohol form) or broad, undefined mounds in the baseline (polymer).

    • Decision: If polymer content is high (>10%), recrystallization is difficult due to instability. Discard and re-order.

Q: The compound smokes when I open the bottle.

  • Diagnosis: Hydrolysis is generating HBr gas.

  • Action: STOP immediately. Close the hood sash. The sample is heavily contaminated with moisture and is actively releasing acid. Neutralize with aqueous bicarbonate before disposal.

Reaction Issues

Q: I am getting low yields in nucleophilic substitution (e.g., with amines or phenols).

  • Cause 1 (Base Scavenging): The furan ring is acid-sensitive. As the reaction proceeds, HBr is generated. If your base is too weak or insufficient, the acid will polymerize the starting material.

  • Solution: Use a non-nucleophilic base (e.g., DIPEA, K₂CO₃) in slight excess (1.2–1.5 eq).

  • Cause 2 (Solvent Effect): In polar protic solvents (MeOH, EtOH), the bromide solvolyzes (reacts with solvent) faster than with your nucleophile.

  • Solution: Switch to aprotic polar solvents like Acetonitrile (ACN) or DMF at 0°C.

Q: The reaction mixture turned black instantly upon heating.

  • Cause: Thermal decomposition.[3] Furfuryl halides are thermally unstable.

  • Solution: Do not reflux. Conduct the reaction at 0°C to Room Temperature . If heating is absolutely necessary, do not exceed 40°C.

Decision Tree: Usability Check

DecisionTree Start Inspect Sample Color Color? Start->Color Yellow Pale Yellow Crystalline Color->Yellow Good Orange Orange/Sticky Color->Orange Suspect Black Black/Tar Color->Black Bad Proceed Proceed with Reaction Yellow->Proceed NMR Run 1H NMR (CDCl3) Orange->NMR Discard DISCARD (Neutralize) Black->Discard NMR->Discard <90% Purity or Broad Peaks NMR->Proceed >95% Purity

Figure 2: Rapid decision matrix for assessing material quality prior to experimentation.

Safety & Disposal

  • Lachrymator Warning: This compound behaves similarly to benzyl bromide. Exposure causes immediate, severe tearing and respiratory distress.

  • Spill Cleanup: Do not wipe with dry paper towels (disperses dust). Cover with sodium carbonate or bicarbonate to neutralize potential acid, then wipe with a solvent-dampened pad.

  • Deactivation: Quench excess material by stirring with a dilute solution of ammonia or aqueous sodium hydroxide (converts it to the less toxic alcohol/polymer) before disposal.

References

  • Sigma-Aldrich. (2025).[4][5] Safety Data Sheet: 5-(Bromomethyl)furan-2-carbonitrile. Retrieved from

  • BLD Pharm. (n.d.). Product Specifications: 5-(Bromomethyl)furan-2-carbonitrile (CAS 148759-25-5).[1] Retrieved from

  • ChemicalBook. (2025).[4][5][6] Chemical Properties and Stability Data for Bromomethylfurans. Retrieved from

  • National Institutes of Health (NIH). (2011). Microbial degradation of furanic compounds: biochemistry and impact. Retrieved from

  • Thermo Fisher Scientific. (2025).[4][5] Safety Data Sheet: Furan Derivatives. Retrieved from

Sources

Technical Support Center: Furan Synthesis & Troubleshooting

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket ID: FURA-SYN-2024 Subject: Side Reaction Analysis & Mitigation Strategies Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Div.[1]

Introduction

Welcome to the Furan Synthesis Technical Support Center. You are likely here because your reaction mixture has turned into an intractable black tar (humins), your yield is inexplicably low due to ring-opening, or you are observing regioisomeric mixtures in metal-catalyzed cyclizations.

This guide moves beyond basic textbook mechanisms to address the causality of failure . We categorize troubleshooting into three modules based on the synthetic pathway:

  • Classical Condensation (Paal-Knorr)[1]

  • Biomass Valorization (HMF/Furfural)

  • Transition Metal Catalysis (Feist-Bénary/Gold-Catalyzed)

Module 1: Paal-Knorr Cyclization

Context: The acid-catalyzed cyclization of 1,4-dicarbonyls.[1][2][3] While robust, it is prone to oligomerization if the dehydration step is retarded.

The Core Failure Mode: Oligomerization vs. Cyclization

The Paal-Knorr reaction relies on a delicate equilibrium between the enol tautomer and the cyclized hemiacetal. If the dehydration of the hemiacetal is slow (due to wet solvents or weak acid catalysis), the highly reactive 1,4-dicarbonyl intermediate remains available for intermolecular aldol condensations, leading to oligomers.

Troubleshooting Guide
SymptomProbable CauseTechnical Solution
Black/Brown Tar (No Product) Intermolecular Polymerization. The concentration of the diketone is too high relative to the rate of cyclization.[1]Dilution & Acid Strength: Increase solvent volume (0.1 M). Switch to a stronger acid (e.g., p-TsOH) to accelerate the rate-determining dehydration step.[1]
Starting Material Stalls Water Poisoning. The reaction is reversible. Accumulation of water shifts equilibrium back to the open-chain diketone.[1]Azeotropic Removal: Use a Dean-Stark trap with Toluene/Benzene or add molecular sieves (3Å or 4Å) directly to the flask.[1]
Single Carbonyl Loss Mono-protection/reaction. If using Lewis acids, one carbonyl may be chelated too strongly, preventing enolization.Lewis Acid Screening: Switch from "hard" acids (AlCl₃) to "softer" lanthanide triflates (Sc(OTf)₃) which catalyze cyclization without "locking" the carbonyl.
Visualizing the Failure Pathway

The following diagram illustrates the kinetic competition between the desired cyclization and the fatal intermolecular polymerization.

PaalKnorr Start 1,4-Diketone Enol Mono-Enol Intermediate Start->Enol H+ / Tautomerization Oligomer Oligomers/Tar Start->Oligomer Self-Condensation Hemiacetal Cyclic Hemiacetal Enol->Hemiacetal Cyclization (Fast) Enol->Oligomer Intermolecular Aldol (If Dehydration Stalls) Furan Target Furan Hemiacetal->Furan Dehydration (-H2O) (Rate Determining)

Figure 1: Kinetic competition in Paal-Knorr synthesis.[1] Success depends on the dehydration rate exceeding the intermolecular condensation rate.

Module 2: Biomass-Derived Furans (HMF/Furfural)

Context: Synthesis of 5-Hydroxymethylfurfural (HMF) from sugars (Glucose/Fructose).[1][4][5][6] This is the most "side-reaction heavy" area of furan chemistry due to the instability of HMF.[1]

The Core Failure Mode: Humins & Rehydration

Two distinct pathways destroy HMF yields:

  • Rehydration: Under aqueous acidic conditions, the furan ring opens to form Levulinic Acid (LA) and Formic Acid (FA).

  • Humin Formation: A complex network of polymerization. Recent mechanistic studies suggest this is initiated by the rehydration of HMF into 2,5-dioxo-6-hydroxy-hexanal (DHH), which then undergoes aldol condensation with HMF or sugars to form insoluble solids.[1]

Troubleshooting Guide
SymptomProbable CauseTechnical Solution
Yield Loss to Levulinic Acid Aqueous Acid Exposure. Prolonged contact of HMF with water/acid at high temp.[1]Biphasic Systems: Use a reactive extraction system (e.g., Water/MIBK or Water/Dichloromethane). HMF partitions into the organic phase, protecting it from rehydration.
Insoluble Dark Solids (Humins) Aldol Condensation of Intermediates. High concentration of sugars and HMF reacting together.[1]Ionic Liquids/DMSO: Switch to non-aqueous systems (e.g., [BMIM]Cl or DMSO) which suppress the formation of the DHH intermediate required for humin growth.
Incomplete Conversion Fructofuranose Isomerization. Glucose is much harder to dehydrate than fructose.[1]Isomerization Catalysts: If starting from glucose, add a Lewis Acid (CrCl₃, AlCl₃) to isomerize glucose to fructose in situ before dehydration.
Visualizing HMF Degradation

HMF_Degradation Hexose Hexose (Glucose/Fructose) HMF 5-HMF Hexose->HMF -3 H2O (Acid Cat.) Rehydration Ring Opening (Rehydration) HMF->Rehydration +2 H2O (H+) Humins HUMINS (Insoluble Polymer) HMF->Humins Direct Polymerization LA_FA Levulinic Acid + Formic Acid Rehydration->LA_FA Major Pathway DHH 2,5-dioxo-6-hydroxy-hexanal (DHH) Rehydration->DHH Minor Pathway (Humin Initiator) DHH->Humins + HMF/Sugar (Aldol Polymerization)

Figure 2: The HMF "Danger Zone."[1] HMF is an intermediate that must be extracted rapidly to prevent degradation into Levulinic Acid or Humins.

Module 3: Feist-Bénary & Metal Catalysis

Context: Condensation of


-haloketones with 

-dicarbonyls (Feist-Bénary) or Gold/Pd-catalyzed cyclization of alkynyl ketones.[1]
The Core Failure Mode: Regioselectivity & Hydrolysis

In Feist-Bénary, the use of strong bases often hydrolyzes the ester groups before cyclization occurs. In Gold catalysis, the "side reaction" is often the formation of the wrong isomer (6-endo-dig vs 5-exo-dig).[1]

Troubleshooting Guide
SymptomProbable CauseTechnical Solution
Ester Hydrolysis (Feist-Bénary) Base Too Strong. Using NaOH or KOH saponifies the ester.[1]Base Switch: Use organic bases like Pyridine or Triethylamine (TEA) in catalytic amounts. Alternatively, use Magnesium ethoxide.
Wrong Regioisomer (Au-Catalysis) Steric/Electronic Mismatch. 5-exo vs 6-endo pathways have close energy barriers.[1]Ligand Tuning: Switch from simple phosphines (PPh₃) to bulky N-heterocyclic carbenes (IPr-Au-Cl) to enforce steric control, favoring the 5-exo pathway.[1]
Protodeauration (Catalyst Death) Acidic Protons. The C-Au bond is cleaved by protons in the media.[1]Proton Scavenger: Add mild bases (K₂CO₃ or hindered pyridines) to neutralize adventitious acid generated during the cycle.

Standardized Protocol: Acid-Catalyzed Paal-Knorr

Use this self-validating protocol to benchmark your reagents and technique.[1]

Objective: Synthesis of 2,5-Dimethylfuran from Acetonylacetone. Safety: Acetonylacetone (2,5-hexanedione) is neurotoxic. Wear double nitrile gloves and work in a fume hood.

  • Setup: Equip a 100 mL Round Bottom Flask (RBF) with a Dean-Stark trap and reflux condenser.

  • Reagents:

    • 2,5-Hexanedione (5.7 g, 50 mmol)

    • p-Toluenesulfonic acid monohydrate (p-TsOH[1]·H₂O) (100 mg, 1 mol%)

    • Benzene or Toluene (50 mL) - Solvent choice determines reflux temp.[1]

  • Reaction:

    • Reflux the mixture vigorously.

    • Validation Check: Monitor the Dean-Stark trap. You should see water separating. If no water collects after 30 mins, check temperature or add molecular sieves.

  • Workup:

    • Cool to RT. Wash with sat. NaHCO₃ (2 x 20 mL) to remove acid catalyst (prevents polymerization during distillation).

    • Dry organic layer over MgSO₄.

  • Purification:

    • Simple distillation. 2,5-Dimethylfuran boils at ~93-94°C.[1]

    • Yield Target: >80%.

References

  • Amarnath, V., & Amarnath, K. (1995).[2][7] Mechanism of the Paal-Knorr Furan Synthesis. The Journal of Organic Chemistry.

  • Patil, S. K. R., & Lund, C. R. F. (2011). Formation and Growth Mechanisms of Humins during Acid-Catalyzed Hydrolysis of Sugars. Energy & Fuels.

  • Li, H., et al. (2016). Humin formation pathways in the conversion of glucose to 5-hydroxymethylfurfural. Green Chemistry.

  • Hashmi, A. S. K. (2007). Gold-Catalyzed Organic Reactions. Chemical Reviews.

  • Kürti, L., & Czakó, B. (2005).[8] Strategic Applications of Named Reactions in Organic Synthesis. Elsevier. (Referenced for Feist-Bénary standard conditions).

Sources

How to prevent degradation of 5-(Bromomethyl)furan-2-carbonitrile during reactions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 5-(Bromomethyl)furan-2-carbonitrile (5-BMFC) Current Status: Operational | Priority Level: Critical

Welcome to the 5-BMFC Stability & Handling Hub

Subject: Preventing degradation of 5-(Bromomethyl)furan-2-carbonitrile during synthesis and storage. Ticket ID: T-BMFC-STAB-001 Assigned Specialist: Senior Application Scientist

Executive Summary: 5-(Bromomethyl)furan-2-carbonitrile is a high-value pharmacophore used to install furan linkers in cathepsin inhibitors and other bioactive molecules. However, it acts as a "double-edged sword" in synthesis:

  • The Furan Ring: Susceptible to acid-catalyzed ring opening (forming black tars/humins).

  • The Bromomethyl Group: A potent electrophile prone to rapid hydrolysis and self-alkylation (polymerization).

This guide provides field-proven protocols to stabilize this reagent during storage and reactions.

Module 1: Storage & Pre-Reaction Handling

Issue: "My reagent turned green/black in the bottle before I could use it."

Diagnosis: This compound suffers from autocatalytic decomposition . Trace moisture hydrolyzes the C-Br bond, releasing HBr. The generated acid attacks the furan ring, causing ring-opening and polymerization. This process generates more acid, accelerating the degradation (The "Black Tar" Cascade).

Protocol 1.0: The "Zero-Moisture" Storage Standard

  • Temperature: Store at -20°C . (4°C is acceptable for <1 week, but long-term storage requires deep freeze).

  • Atmosphere: Strictly under Argon or Nitrogen.[1]

  • Stabilizers: If synthesizing in-house, store over activated 4Å molecular sieves or silver wool to scavenge trace HBr.

ConditionStability EstimateVisual Indicator of Failure
RT / Air < 24 HoursDarkening oil, sharp acidic smell
4°C / Air 3-5 DaysGreen/Brown discoloration
-20°C / Argon > 6 MonthsOff-white to pale yellow solid/oil

Module 2: Reaction Optimization (The "Black Tar" Prevention)

Issue: "The reaction started well, but after 1 hour the solution turned black and the yield plummeted."

Diagnosis: You likely used a protic solvent or allowed the temperature to spike. The nitrile group at position 2 withdraws electron density, making the bromomethyl group at position 5 exceptionally electrophilic. It will alkylate weak nucleophiles (like methanol or water) instantly.

Visualizing the Failure Mode: The diagram below illustrates the competing pathways. You must force the "Desired Substitution" pathway while suppressing Hydrolysis and Polymerization.

G Start 5-(Bromomethyl) furan-2-carbonitrile Product Desired Product (High Yield) Start->Product  Anhydrous / Mild Base   Hydrolysis Hydroxymethyl Furan (Alcohol) Start->Hydrolysis  Water/Alcohol   RingOpen Ring Opening (Diketones) Start->RingOpen  Strong Acid (H+)   Hydrolysis->RingOpen  HBr Release   Polymer Black Tar (Humins) RingOpen->Polymer  Oligomerization  

Figure 1: Mechanistic pathways. Acid generation (HBr) from hydrolysis triggers the fatal ring-opening cascade.

Protocol 2.0: The "Cold & Dry" Alkylation Method Use this protocol for installing the furan moiety onto amines or phenols.

  • Solvent Selection (Critical):

    • RECOMMENDED: Acetonitrile (MeCN), Tetrahydrofuran (THF), Dichloromethane (DCM). Must be anhydrous.

    • FORBIDDEN: Methanol, Ethanol, Water, DMF (unless fresh; DMF decomposes to dimethylamine which reacts with the bromide).

  • Base Selection:

    • Use Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) .

    • Why? They neutralize the HBr byproduct immediately, preventing acid-catalyzed ring destruction.

    • Avoid: Strong hydroxides (NaOH/KOH) which can attack the nitrile or open the ring.

  • Temperature Ramp:

    • Start the reaction at 0°C .

    • Add the 5-BMFC dropwise.

    • Allow to warm to Room Temperature (RT) only if conversion is slow. Never heat above 40°C.

Module 3: Troubleshooting & FAQs

Q1: I see a byproduct with Mass [M-Br+OH]. What happened?

  • Diagnosis: Hydrolysis.[2][3][4]

  • Fix: Your solvent was "wet". Furfuryl bromides react with water 100x faster than benzyl bromides. Dry your MeCN over molecular sieves for 24h before use.

Q2: My product decomposes on the silica column. Why?

  • Diagnosis: Silica gel is slightly acidic. This acidity is sufficient to degrade the furan ring during the time it takes to run a column.

  • Fix: Pre-treat your silica gel with 1-2% Triethylamine (TEA) in your eluent solvent. This neutralizes the silica surface.

Q3: Can I make the chloride instead of the bromide?

  • Answer: Yes, the chloride (5-(Chloromethyl)furan-2-carbonitrile) is significantly more stable but less reactive. If your nucleophile is weak, the chloride might require heat, which brings you back to the thermal instability problem. Stick to the bromide at 0°C for best results.

Module 4: Decision Matrix for Reaction Setup

Use this logic flow to design your experiment.

DecisionTree Start Start: Alkylation with 5-BMFC Nucleophile Is your Nucleophile Acid Sensitive? Start->Nucleophile BaseChoice1 Use K2CO3 or Cs2CO3 (Heterogeneous) Nucleophile->BaseChoice1 No BaseChoice2 Use DIPEA/TEA (Homogeneous) Nucleophile->BaseChoice2 Yes SolventCheck Is Solvent Anhydrous? BaseChoice1->SolventCheck BaseChoice2->SolventCheck Stop STOP: Dry Solvent First SolventCheck->Stop No/Unsure Proceed Proceed at 0°C SolventCheck->Proceed Yes (<50 ppm H2O)

Figure 2: Pre-reaction checklist to ensure reagent survival.

References & Grounding

  • Furan Ring Instability:

    • Mechanism:[2][5][6][7] Acid-catalyzed ring opening of furan derivatives is a well-documented pathway leading to diketones and polymeric humins.

    • Source:Dunlop, A. P. (1948). "Furfural formation and behavior."[2][4][8][9][10][11][12] Industrial & Engineering Chemistry. (Foundational text on furan sensitivity).

    • Modern Context: - Journal of Physical Chemistry B.

  • Furfuryl Halide Reactivity:

    • Mechanism:[2][5][6][7] The "furfuryl" position is resonance-stabilized (similar to benzyl), making the C-Br bond highly labile and susceptible to S_N1 hydrolysis.

    • Source: - ChemPros Community Discussion (Validating practical handling of sensitive furan-lithium and halide species).

  • Safety & Handling:

    • Data: 5-(Bromomethyl)furan-2-carbonitrile is a lachrymator and skin irritant.

    • Source: (General safety data for bromofuran nitriles).

  • Reaction Conditions (Alkylation):

    • Protocol: Standard alkylation of furfuryl halides requires non-nucleophilic bases to prevent side reactions.

    • Source: - Beilstein J. Org. Chem. (Contextualizing furan alkylation sensitivity).

Disclaimer: This guide is for research purposes only. Always consult the specific SDS for 5-(Bromomethyl)furan-2-carbonitrile before handling. This compound is a potent lachrymator; handle only in a functioning fume hood.

Sources

Optimizing reaction yield for the synthesis of 5-(Bromomethyl)furan-2-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Yield Optimization & Troubleshooting Ticket ID: CHEM-SUP-8821 Audience: Medicinal Chemists, Process Development Scientists

Executive Summary

The synthesis of 5-(Bromomethyl)furan-2-carbonitrile is a critical step in the production of cysteine protease inhibitors (e.g., Cathepsin K inhibitors). The transformation typically utilizes the Wohl-Ziegler radical bromination of 5-methylfuran-2-carbonitrile.

Users frequently report three critical failure modes:

  • Over-bromination: Formation of the 5-(dibromomethyl) impurity.

  • Ring Degradation: "Blackening" of the reaction mixture due to furan acid-sensitivity.

  • Stalled Kinetics: Failure of the radical chain to propagate.

This guide provides a self-validating protocol and a troubleshooting logic tree to maximize yield (>70% isolated) while maintaining high purity.

The "Gold Standard" Protocol

Note: This protocol prioritizes selectivity over total conversion to simplify downstream purification.

Reagents & Stoichiometry
ComponentEquiv.RoleCritical Specification
5-Methylfuran-2-carbonitrile 1.0SubstratePurity >98%; Dry (Water <0.1%)
N-Bromosuccinimide (NBS) 0.95 Brominating AgentMust be recrystallized (white, not yellow). Old NBS contains free Br₂, promoting side reactions.
AIBN 0.05Radical InitiatorRecrystallized from methanol if stored >6 months.
Trifluorotoluene (PhCF₃) SolventMediumModern, greener alternative to CCl₄. Chlorobenzene is also acceptable.
Step-by-Step Methodology
  • Preparation: In a flame-dried round-bottom flask equipped with a reflux condenser, dissolve the substrate (1.0 eq) in anhydrous PhCF₃ (0.2 M concentration).

  • Deoxygenation (Crucial): Sparge the solution with Argon or Nitrogen for 15 minutes. Oxygen is a radical scavenger and the primary cause of induction periods.

  • Reagent Addition: Add NBS (0.95 eq) and AIBN (0.05 eq) in a single portion against a counter-flow of inert gas.

  • Initiation: Heat the mixture to mild reflux (approx. 80–85°C).

    • Visual Check: The dense NBS solid at the bottom will gradually float to the top as it converts to succinimide.[1]

  • Monitoring: Monitor by HPLC or ¹H NMR every 30 minutes.

    • Stop Point: Terminate the reaction when conversion reaches 85-90% . Do not push for 100% conversion; this exponentially increases the dibromo-impurity.

  • Workup: Cool to 0°C to precipitate succinimide. Filter. Concentrate the filtrate.

  • Purification: Rapid filtration through a short silica plug (Hexane/EtOAc) or recrystallization from Hexanes/Ether. Avoid prolonged exposure to silica (acidic).

Reaction Logic & Pathway Visualization

The following diagram illustrates the competitive kinetics between the desired product and the over-brominated impurity.

ReactionPathway cluster_conditions Critical Control Points SM 5-methylfuran- 2-carbonitrile Radical Furfuryl Radical (Intermediate) SM->Radical H• Abstraction (Rate Limiting) Product TARGET: 5-(Bromomethyl) furan-2-carbonitrile Radical->Product + Br• Impurity IMPURITY: 5-(Dibromomethyl) derivative Product->Impurity + NBS (Excess) Over-reaction Control1 Stop at 90% Conversion Control2 Limit NBS to 0.95 eq

Caption: Kinetic pathway showing the danger of over-reaction. The product competes with the starting material for bromine radicals once the concentration of SM drops.

Troubleshooting Guide (Q&A)

Scenario A: "The reaction mixture turned black/tarry."

Diagnosis: Acid-catalyzed decomposition of the furan ring. Root Cause: The Wohl-Ziegler reaction generates trace HBr.[2] Furan rings, even with electron-withdrawing nitrile groups, are sensitive to high acidity and heat. Solution:

  • Add an Acid Scavenger: Include solid CaCO₃ or NaHCO₃ (0.1 eq) in the reaction suspension. This neutralizes HBr in situ without interfering with the radical mechanism.

  • Check Solvent Dryness: Water reacts with NBS to form HOBr/HBr, accelerating decomposition.

Scenario B: "I have 15% dibromo impurity that I cannot separate."

Diagnosis: Over-bromination (Thermodynamic control failure). Root Cause: Pushing the reaction to 100% conversion or using excess NBS. The bromomethyl product is more reactive toward radical abstraction than the methyl starting material in some solvent cages. Solution:

  • The "Deficit" Rule: Never use >1.0 eq of NBS. Stick to 0.90–0.95 eq .

  • Early Termination: Stop the reaction while 5-10% starting material remains. It is far easier to separate the polar starting material from the product than it is to separate the chemically similar mono- and di-bromo species.

Scenario C: "The reaction has been refluxing for 2 hours with 0% conversion."

Diagnosis: Radical quenching (Induction period). Root Cause: Dissolved Oxygen is trapping the initial radicals. Solution:

  • The "Hot Start": Do not add AIBN until the solvent is already at reflux and fully degassed.

  • Initiator Spike: Add a second small portion of AIBN (0.02 eq) if no reaction is observed after 30 minutes.

  • Light Assist: Shine a 300-500W tungsten lamp (or blue LED) on the flask to photo-initiate the homolysis of NBS.

Diagnostic Workflow

Use this decision tree to resolve yield issues in real-time.

TroubleshootingTree Start Issue Detected CheckType Identify Problem Start->CheckType LowYield Low Conversion CheckType->LowYield HighImpurity High Impurity (Dibromo) CheckType->HighImpurity Decomp Black Tar/Decomp CheckType->Decomp Sol_O2 Degas Solvent Check AIBN Quality LowYield->Sol_O2 Sol_Stoich Reduce NBS to 0.95eq Stop at 90% Conv. HighImpurity->Sol_Stoich Sol_Base Add CaCO3 Dry Solvent Decomp->Sol_Base

Caption: Rapid diagnostic logic for maximizing yield and purity.

Frequently Asked Questions (FAQ)

Q: Can I use Acetonitrile (MeCN) instead of CCl₄ or PhCF₃? A: Proceed with caution. While MeCN is greener, it is polar. The Wohl-Ziegler reaction relies on the Goldfinger mechanism, where NBS is insoluble and maintains a low, steady-state concentration of Br₂.[3] In MeCN, NBS is soluble, which can lead to higher instantaneous Br₂ concentrations, increasing the risk of ionic bromination (ring attack) rather than radical substitution [1].

Q: The product is a lachrymator. How do I handle it safely? A: Treat 5-(bromomethyl)furan-2-carbonitrile as a potent alkylating agent and lachrymator.

  • Neutralization: Wash all glassware with a solution of sodium thiosulfate (to quench oxidizers) followed by dilute aqueous ammonia or morpholine (to quench the alkyl bromide) before removing from the hood.

  • Storage: Store at -20°C under Argon. The compound degrades upon exposure to light and moisture [2].

Q: Can I distill the product? A: Distillation is not recommended due to the thermal instability of the furan ring and the risk of elimination of HBr. Purification via silica gel chromatography (rapid elution) or crystallization is safer and more effective for this specific derivative.

References

  • Wohl-Ziegler Bromination Mechanism & Solvent Effects

    • Title: The Mechanism of the Wohl-Ziegler Reaction.[1][2][3][4]

    • Source:Chemical Reviews (Classic Mechanism Review) / Organic Chemistry Portal
    • URL:[Link][4][5]

  • Synthesis of 5-substituted-2-cyanofurans (Application Context)
  • Green Solvent Alternatives for Radical Bromination

    • Title: Radical Bromination in Trifluorotoluene.[1]

    • Source:Green Chemistry
    • URL:[Link]

Sources

Technical Support Center: Furan Regioselectivity & Functionalization

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #FN-309-REGIO Topic: Improving Regioselectivity in Substituted Furan Reactions Assigned Specialist: Senior Application Scientist, Heterocycle Division

Executive Summary: The "Furan Paradox"

User Issue: "I am attempting to functionalize a 3-substituted furan, but I consistently get mixtures of C2 and C5 products, or my substrate polymerizes (tarring) before the reaction completes."

Technical Insight: Furan presents a unique challenge in medicinal chemistry known as the "Furan Paradox." It is significantly more electron-rich than benzene (resonance energy ~16 kcal/mol vs. 36 kcal/mol for benzene), making it highly reactive toward electrophiles. However, this high reactivity comes with two major liabilities:

  • Acid Sensitivity: The furan ring is prone to hydrolytic ring-opening and polymerization (resinification) in acidic media.

  • Regiochemical Bias: The

    
    -positions (C2/C5) are kinetically and thermodynamically favored for both electrophilic aromatic substitution (EAS) and lithiation, making access to the 
    
    
    
    -positions (C3/C4) difficult without specific "steering" strategies.

This guide provides troubleshooting workflows to reverse this bias and stabilize the ring during functionalization.

Diagnostic Workflows & Decision Matrices

Workflow A: Selecting the Right Regiocontrol Strategy

Before starting, determine your target position and substrate tolerance. Use this logic flow to select the correct methodology.

RegioLogic Start Target Position? C2 C2 / C5 (Alpha) Start->C2 C3 C3 / C4 (Beta) Start->C3 DirectLith Direct Lithiation (n-BuLi, THF, -78°C) C2->DirectLith Strong Base OK DirectCH Pd-Cat C-H Activation (Fagnou Conditions) C2->DirectCH Sensitive Groups HasHalogen Substrate has C3-Halogen? C3->HasHalogen HalogenDance Halogen Dance (LDA, -78°C -> Migration) HasHalogen->HalogenDance Yes (Br/I) Blocking Blocking Strategy (Silylate C2 -> Funct. C3 -> Desilylate) HasHalogen->Blocking No DirectingGroup Directing Group? (e.g., C2-COOH) HasHalogen->DirectingGroup No (Alternative)

Figure 1: Decision matrix for selecting the appropriate synthetic pathway based on the desired substitution pattern.

Technical Modules: Troubleshooting & Protocols

Module 1: Overcoming Acid Sensitivity (Ring Opening)

The Issue: The user observes the reaction mixture turning black/viscous (polymerization) or NMR shows loss of aromatic signals (Achmatowicz-type ring opening). Mechanism: Protonation at C2 generates a cation that can be attacked by water/nucleophiles, breaking the aromaticity.

Troubleshooting Steps:

  • Scavenge Acid: If generating HX as a byproduct (e.g., Friedel-Crafts), add a non-nucleophilic base like 2,6-di-tert-butylpyridine or solid potassium carbonate to buffer the medium.

  • Switch Catalysts: Replace strong Brønsted acids with mild Lewis acids. Zinc(II) Iodide (

    
    )  or Gold(I)  catalysts are often gentler on the furan ring than 
    
    
    
    .
  • Solvent Control: Avoid protic solvents if possible. Ensure solvents are anhydrous to prevent hydrolytic ring opening.

Module 2: Accessing the "Elusive" C3-Position

The Issue: Electrophiles and Lithiation agents naturally attack C2. The Solution: We must either "block" C2 or use a mechanism that migrates the anion to C3.

Protocol A: The "Halogen Dance" (Base-Catalyzed Migration)

Best for: Converting a 2-bromo-furan into a 3-functionalized furan.

Mechanism: Kinetic deprotonation occurs at the most acidic position (C5, or C2 if open). However, the lithiated species is thermodynamically unstable relative to the species where the lithium is ortho to the halogen (stabilized by induction/coordination). The lithium and halogen "switch" places.

Step-by-Step Protocol:

  • Preparation: Charge a flame-dried flask with 3-bromofuran (1.0 equiv) in anhydrous THF under Argon. Cool to -78°C .[1]

  • Initiation: Add LDA (Lithium Diisopropylamide) (1.05 equiv) dropwise. Do not use n-BuLi alone, as it favors halogen-metal exchange over deprotonation.

  • The "Dance": Stir at -78°C for 30 minutes .

    • What happens: LDA deprotonates C2. The C2-Li species rearranges; the Li migrates to C3 while the Br migrates to C2. Result: 2-bromo-3-lithiofuran.

  • Quenching: Add your electrophile (e.g., aldehyde, alkyl halide) slowly.

  • Workup: Warm to room temperature, quench with saturated

    
    .
    
  • Reductive Debromination (Optional): If the bromine at C2 is unwanted, treat the crude product with

    
     or 
    
    
    
    to yield the net 3-substituted furan.
Protocol B: The C2-Blocking Strategy

Best for: General C3 functionalization when no halogen is present.

Data Comparison: Direct vs. Blocked Lithiation

MethodReagentPrimary SiteYield of C3-Product
Direct Lithiation n-BuLi / THFC2 (Alpha)< 5%
Blocking Strategy 1. TBS-Cl (Block C2)2. n-BuLi3. ElectrophileC5 (blocked) -> C3/C4> 85%

Workflow:

  • Block: Treat furan with n-BuLi followed by TBS-Cl (tert-butyldimethylsilyl chloride). This installs a bulky silyl group at C2.

  • Functionalize: Treat the 2-TBS-furan with sec-BuLi . Steric bulk from the TBS group directs lithiation to C3 (or C4/C5 depending on other substituents, but often C5 is blocked if bis-silylated).

  • Deprotect: Remove the silyl group using TBAF (Tetra-n-butylammonium fluoride) to recover the proton at C2.

Module 3: Diels-Alder Regiocontrol

The Issue: Furan is a diene, but DA reactions are reversible (Retro-DA) and often yield mixtures of endo/exo and regioisomers.

Diagnostic Guide:

  • Problem: Low yield / Reversion to starting material.

    • Fix: Use High Pressure (10-15 kbar) or Lewis Acid Catalysis (

      
      , 
      
      
      
      ).
  • Problem: Wrong Regioisomer (Meta vs. Ortho/Para).

    • Fix: Match electronic demands.

      • Normal Demand: Electron-Rich Furan + Electron-Poor Dienophile.

      • Lewis Acid Effect: Lewis acids coordinate to the dienophile's carbonyl, lowering the LUMO energy and increasing the coefficient magnitude at specific carbons, enhancing "Ortho/Para" selectivity.

Visualizing the Lewis Acid Effect:

LewisAcid cluster_0 Uncatalyzed cluster_1 ZnI2 Catalyzed Reaction1 Furan + Acrylate Product1 Mixture (Endo/Exo) Slow Rate Reaction1->Product1 Reaction2 Furan + Acrylate + ZnI2 Intermediate Coordination to C=O (LUMO Lowering) Reaction2->Intermediate Product2 High Endo Selectivity Fast Rate Intermediate->Product2

Figure 2: Impact of Lewis Acid catalysis on reaction kinetics and stereoselectivity.

Frequently Asked Questions (FAQs)

Q1: Why does my furan turn into a black tar when I try to do a Friedel-Crafts acylation? A: You are likely using a strong Lewis acid like Aluminum Chloride (


). Furan is too sensitive for this.
  • Solution: Switch to trifluoroacetic anhydride (TFAA) without a metal catalyst, or use mild catalysts like

    
      or 
    
    
    
    . Alternatively, perform the acylation on a furan with an electron-withdrawing group (like an ester) to reduce ring sensitivity.

Q2: I need to arylate C3, but I don't want to use the blocking group method. Is there a catalytic way? A: Yes. Palladium-catalyzed C-H activation is possible but requires specific conditions to override the C2 preference.

  • Reference: Use the Fagnou conditions (Pd(OAc)2, DavePhos, PivOH, K2CO3). However, note that without a directing group (like a C4-ester), C2 arylation is still dominant.

  • Advanced: If you have a C2-carboxylic acid , it can direct arylation to C3 via decarboxylative coupling or directing-group assisted C-H activation.

Q3: Can I lithiate 3-bromofuran directly at C3? A: No. If you treat 3-bromofuran with n-BuLi, you will get Lithium-Halogen Exchange at C3 (yielding 3-lithiofuran) very rapidly. This is actually a good way to get a C3 nucleophile, but it consumes the bromine. If you wanted to keep the bromine and lithiate C2, you need LDA (as described in the Halogen Dance section).

References

  • Keay, B. A. (1987).[2] "Regiocontrol in the lithiation of 3-substituted furans." Tetrahedron Letters, 28(59), 5965–5968.

  • Tofi, M., et al. (2005).[2] "Regioselective Ortho Lithiation of 3-Aryl and 3-Styryl Furans." Organic Letters, 7(12), 2357–2359.

  • Souillart, L., & Doucet, H. (2014). "Pd-Catalyzed C–H Bond Functionalization of Furans and Thiophenes." Chemical Reviews, 114, 10629.

  • Kündig, E. P., et al. (1999). "Lewis Acid Catalyzed Diels-Alder Reactions of Furan." Journal of the American Chemical Society, 121, 11569.

  • Gschwend, H. W., & Rodriguez, H. R. (1979).[2] "Heteroatom-Facilitated Lithiations." Organic Reactions, 26, 1.

Sources

Removal of N-bromosuccinimide impurities from bromination reactions

[1]

Topic: Purification strategies for N-Bromosuccinimide (NBS) bromination reactions. Ticket ID: NBS-PUR-001 Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary

The purification of NBS bromination reactions hinges on exploiting the physicochemical divergence between your target bromide, the byproduct succinimide, and unreacted NBS.

  • Succinimide is highly polar and water-soluble but insoluble in non-polar hydrocarbons.[1]

  • NBS is an oxidant that must be chemically quenched to prevent downstream side reactions.[1]

This guide provides modular workflows to isolate your product based on its solubility profile.

Module 1: Succinimide Removal (The Byproduct)[2]

Succinimide (pyrrolidine-2,5-dione) is the stoichiometric byproduct of the reaction. Its removal is generally the first step in workup.[1]

Method A: The "Green" Precipitation (Preferred for Non-Polar Products)

Historically, Carbon Tetrachloride (

1HeptaneHexane1

The Logic: Succinimide is virtually insoluble in aliphatic hydrocarbons.[1] If your product is soluble in heptane/hexane, succinimide will precipitate out as a white solid.[1]

Protocol:

  • Concentrate your reaction mixture (if in DCM or Acetonitrile) to a minimum volume.[1]

  • Add 3–5 volumes of cold Heptane (or Hexane/Cyclohexane).

  • Vigorously stir or sonicate for 5 minutes.

  • Cool the suspension to 0°C for 15 minutes to maximize precipitation.

  • Filter through a sintered glass funnel or a Celite pad.

  • Wash the filter cake with cold heptane.

  • The filtrate contains your product; the solid is succinimide.[1]

Method B: Aqueous Extraction (Universal Standard)

If your product is not sensitive to water, this is the most robust method.[1]

The Logic: Succinimide has high water solubility (

1

Protocol:

  • Dilute reaction mixture with an organic solvent (DCM, EtOAc, or Ether).[1][2]

  • Wash the organic layer 3 times with water .[1]

  • (Optional) Perform a final wash with slightly basic brine (

    
    ) to ensure complete removal of any acidic hydrolysis byproducts.[1]
    
Data Reference: Solubility Profile
SolventSuccinimide SolubilityNBS SolubilityStrategy Implication
Water High (~33 g/100mL)Low (~1.4 g/100mL)Aqueous washes remove Succinimide efficiently.[1]
DCM ModerateHighPoor solvent for precipitation; requires aqueous wash.[1]
Hexane/Heptane Insoluble InsolubleIdeal for precipitation/filtration.
Ethanol SolubleSolubleNot suitable for separation.[1]

Module 2: Quenching Unreacted NBS (The Oxidant)

Even if you calculated stoichiometry perfectly, residual NBS often remains.[1] Leaving active NBS in your crude mixture can lead to over-bromination or oxidation during storage.[1]

The Quench Protocol

Reagent: Sodium Thiosulfate (


1

The Mechanism: NBS is an oxidant (

1

1
1

Step-by-Step:

  • Prepare a 10% w/v aqueous solution of Sodium Thiosulfate.

  • Add this solution to your organic reaction mixture in a separatory funnel.

  • Shake vigorously.

    • Visual Indicator: If the organic layer was orange/red (indicating free

      
      ), the color should fade to pale yellow or colorless.[1]
      
  • Separate the layers.[1] The aqueous layer now contains the succinimide and bromide salts.[1]

Module 3: Troubleshooting & FAQs

Q1: I see a persistent singlet at 2.8 ppm in my proton NMR. What is it?

A: This is the diagnostic signal for Succinimide .[1]

  • Chemical Shift:

    
     2.75 – 2.85 ppm (Singlet, 4H).[1]
    
  • Solution: Your workup was incomplete. If the sample is already isolated, redissolve in Ether/DCM and wash twice with water.[1] If the product is water-soluble, use column chromatography (Succinimide is very polar and elutes late on Silica with non-polar mobile phases).[1]

Q2: My product decomposes on Silica Gel. How do I purify it?

A: Silica gel is slightly acidic and can degrade sensitive benzylic or allylic bromides.[1]

  • Fix 1: Pre-treat your silica column with 1% Triethylamine (TEA) in hexane to neutralize acidity.[1]

  • Fix 2: Use Neutral Alumina instead of Silica.[1]

  • Fix 3: Avoid chromatography entirely by using the Heptane Precipitation method (Module 1, Method A) followed by recrystallization.

Q3: The reaction turned black/brown. Is my product ruined?

A: Not necessarily. This usually indicates the formation of


1
  • Cause: NBS degradation or lack of acid scavenger.[1]

  • Fix: Add the Sodium Thiosulfate quench immediately during workup.[1] This will reduce the

    
     (color will improve) and stop the degradation.[1] For future reactions, add a solid base like 
    
    
    or weak organic base to the reaction to scavenge HBr.[1]
Q4: How do I purify NBS before the reaction?

A: Impure NBS (yellow/orange) leads to side reactions.[1]

  • Protocol: Recrystallize from hot water (90-95°C) .

    • Dissolve 10g NBS in ~100mL hot water.

    • Cool rapidly in an ice bath.

    • Filter and dry under vacuum (away from light).[1]

    • Result: Pure white crystals.[1][3]

Visual Workflows

Figure 1: Purification Decision Matrix

NBS_PurificationStartCrude Reaction Mixture(Product + NBS + Succinimide)Decision1Is Product Water Soluble?Start->Decision1QuenchAdd 10% Na2S2O3 (aq)(Quench NBS)Decision1->QuenchNo (Lipophilic)ConcConcentrate to ResidueDecision1->ConcYes (Polar)WashWash with Water x3(Removes Succinimide)Quench->WashDryDry Organic Layer(MgSO4)Wash->DryEvapEvaporate SolventDry->EvapFinalPure ProductEvap->FinalPrecipAdd Cold Heptane/Hexane& SonicateConc->PrecipFilterFilter SuspensionPrecip->FilterFiltrateCollect Filtrate(Product)Filter->FiltrateSolidDiscard Solid(Succinimide)Filter->SolidFiltrate->Final

Caption: Decision matrix for isolating brominated products based on water solubility.

Figure 2: The Chemistry of Quenching

Quenching_MechanismNBSUnreacted NBS(Active Oxidant)ReactionRedox Reaction(Biphasic Wash)NBS->ReactionThioSodium Thiosulfate(Reducing Agent)Thio->ReactionSuccSuccinimide(Water Soluble)Reaction->SuccBromideNaBr(Inert Salt)Reaction->BromideSulfurNa2S4O6(Water Soluble)Reaction->Sulfur

Caption: Redox pathway for neutralizing NBS using Sodium Thiosulfate.

References

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.[1] Longman Scientific & Technical, 1989.[1] (Standard procedure for NBS crystallization and succinimide removal).[1][4]

  • Organic Syntheses. Bromination of alpha-methylstyrene. Org. Synth. 1976, 55, 24. (Demonstrates filtration of succinimide from CCl4/hydrocarbons).

  • Djerassi, C. Brominations with N-Bromosuccinimide and Related Compounds. Chem. Rev. 1948, 43, 2, 271–317.[1][5] (Foundational review on Wohl-Ziegler reaction and workup).

  • ChemicalBook. Succinimide Solubility Data. (Verification of water vs. organic solubility).

  • National Institutes of Health (NIH). NMR Assignment of Succinimide. (Verification of ~2.8 ppm shift).

Managing the thermal instability of bromomethylated heterocyclic compounds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Reactivity Trade-off

Welcome to the Technical Support Center. If you are reading this, you are likely dealing with a "ticking time bomb" in your synthetic sequence. Bromomethylated heterocycles are indispensable building blocks in medicinal chemistry due to their high electrophilicity. However, this same attribute makes them notoriously unstable.

The primary failure mode for these compounds is autocatalytic self-quaternization . Unlike simple alkyl halides, the basic nitrogen or sulfur within the heterocyclic ring acts as an internal nucleophile, attacking the bromomethyl group of a neighboring molecule. This chain reaction creates the infamous "black tar" or insoluble solid often found in stored vials.

This guide provides the protocols necessary to arrest this mechanism and safely handle these lachrymatory agents.

Module 1: The "Black Tar" Phenomenon (Mechanism & Prevention)

FAQ: Why did my pure white solid turn into a brown gum overnight?

Diagnosis: Your compound has undergone intermolecular self-alkylation (self-quaternization). Mechanism: In the free-base form, the heterocyclic nitrogen (e.g., in pyridine) is nucleophilic. It attacks the electrophilic carbon of the C-Br bond on a neighboring molecule. This forms a salt (dimer), which still contains a nucleophilic center and an electrophilic tail, leading to oligomerization and polymerization.

Visualization: The Self-Quaternization Cascade

The following diagram illustrates the kinetic pathway of decomposition for 4-(bromomethyl)pyridine.

SelfQuaternization cluster_conditions Accelerating Factors Monomer Free Base Monomer (Reactive) Transition Intermolecular Nucleophilic Attack Monomer->Transition x2 Molecules Dimer Ionic Dimer (Still Reactive) Transition->Dimer Fast Polymer Polypyridinium Salt (Insoluble 'Tar') Dimer->Polymer Chain Propagation Heat Heat (>25°C) Heat->Transition Conc High Concentration Conc->Transition

Figure 1: Mechanism of self-quaternization. The free base acts as both nucleophile and electrophile, leading to rapid polymerization.

Troubleshooting Protocol: Arresting Decomposition

To stop this reaction, you must remove the "nucleophilic fugacity" of the heterocycle.

  • Protonation (The Salt Strategy): Always store these compounds as their hydrobromide (HBr) or hydrochloride (HCl) salts. The protonated nitrogen (

    
    ) is non-nucleophilic, effectively shutting down the self-attack mechanism [1].
    
  • Dilution: If you must generate the free base, keep it in a dilute solution (< 0.1 M). Self-alkylation is a second-order reaction; rate depends on

    
    . Dilution drastically slows the kinetics.
    

Module 2: Storage and Stability Guidelines

FAQ: Can I store the free base in the freezer?

Answer: Generally, no . Even at -20°C, the free base of highly reactive species (like 2-(bromomethyl)pyridine) can degrade over weeks. The HBr salt, however, is stable for years if kept dry.

Comparative Stability Data

The following table summarizes stability profiles based on accelerated aging studies and standard handling data [1, 2].

Compound FormStorage TempAtmosphereShelf LifeRisk Factor
HBr Salt (Solid) < 25°C (Rec. 4°C)Inert (Ar/N2)> 2 YearsLow (Hygroscopic)
Free Base (Solid) -20°CInert (Ar/N2)< 1 WeekCritical (Polymerization)
Free Base (Solution) -20°CInert (Ar/N2)1-2 WeeksHigh (Solvent dependent)
Free Base (Solution) 25°CAirHoursCritical (Oxidation/Hydrolysis)

Critical Control Point: These salts are hygroscopic .[1] Moisture absorption leads to deliquescence, which mobilizes the ions and accelerates degradation. Always store in a desiccator or under positive nitrogen pressure.

Module 3: Operational Workflow (Synthesis & Isolation)

FAQ: How do I use the compound in a reaction if I only have the stable salt?

Scenario: You need to react 4-(bromomethyl)pyridine with a nucleophile, but you have the HBr salt. Recommendation: Do not isolate the free base as a solid. Use an in situ neutralization or a cold biphasic extraction.

Workflow: The "Cold-Chain" Protocol

Follow this decision tree to ensure integrity during experimental setup.

HandlingWorkflow Start Start: HBr Salt Source Question Is the reaction condition Basic? Start->Question InSitu Method A: In Situ Neutralization (Recommended) Question->InSitu Yes Isolation Method B: Free Base Isolation (High Risk) Question->Isolation No (Neutral conditions req.) AddBase Add excess base (e.g., K2CO3, TEA) directly to reaction pot InSitu->AddBase Proceed Proceed with Nucleophilic Attack AddBase->Proceed Extract 1. Suspend Salt in DCM/Ether 2. Wash with cold sat. NaHCO3 (0°C) Isolation->Extract Dry Dry over MgSO4 (Cold) Filter immediately Extract->Dry Concentrate Do NOT Rotovap to dryness. Keep as solution. Dry->Concentrate Use Use solution immediately Concentrate->Use

Figure 2: Decision tree for handling bromomethyl salts. Method A is preferred to avoid transient high concentrations of the unstable free base.

Step-by-Step Protocol (Method B - Cold Extraction):

  • Cool: Chill all solvents (DCM, sat. NaHCO3) to 0°C.

  • Partition: Suspend the HBr salt in DCM. Add cold NaHCO3 slowly.

  • Separate: Rapidly separate layers.

  • Dry: Dry organic layer over MgSO4 for < 5 mins.

  • Stop Point: Do not apply vacuum or heat. Use the DCM solution directly in the next step to calculate stoichiometry.

Module 4: Safety & Lachrymator Management[2]

FAQ: The fumes are causing severe eye irritation. What do I do?

Hazard: Bromomethyl heterocycles are potent lachrymators (tear agents) and skin corrosives. They alkylate DNA and proteins indiscriminately [3].

Decontamination Protocol (The "Quench" Solution)

Do not just wash glassware with water; this creates a toxic aqueous waste stream. You must chemically destroy the alkylating agent.

The Thiosulfate Quench: Reaction:



This converts the volatile, toxic bromide into a non-volatile, water-soluble Bunte salt.
  • Preparation: Prepare a 10% w/v Sodium Thiosulfate (

    
    ) solution.
    
  • Cleaning: Soak all contaminated glassware, spatulas, and septa in this solution for 24 hours.

  • Spills: Cover liquid spills with solid sodium thiosulfate or absorbent clay, then treat with the solution.

  • PPE: Double gloving (Nitrile) is mandatory. Change gloves immediately upon splash contact.

References

  • TCI Chemicals. Product Specification: 4-(Bromomethyl)pyridine Hydrobromide.[1] Retrieved from . (Accessed 2023).

  • Fisher Scientific. Safety Data Sheet: 4-(Bromomethyl)pyridine hydrobromide. Retrieved from . (Accessed 2023).

  • Brandeis University. Laboratory Safety: Lachrymators and High Hazards. Retrieved from . (Accessed 2023).

Sources

Validation & Comparative

Structural Elucidation of 5-(Bromomethyl)furan-2-carbonitrile Reaction Products: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Structural Elucidation of 5-(Bromomethyl)furan-2-carbonitrile Reaction Products Content Type: Publish Comparison Guide

Executive Summary

5-(Bromomethyl)furan-2-carbonitrile is a high-value bifunctional building block in medicinal chemistry, particularly for synthesizing kinase inhibitors and antimicrobial agents. Its reactivity profile is defined by two distinct electrophilic sites: the highly reactive alkyl bromide (susceptible to


) and the electron-deficient nitrile group.

This guide provides a rigorous structural elucidation framework for reaction products derived from this scaffold. Unlike standard benzyl halides, the furan core introduces unique stability challenges and spectroscopic signatures. We compare this reagent against its chloromethyl and hydroxymethyl analogs, offering validated protocols for distinguishing regiochemical outcomes (e.g.,


- vs. 

-alkylation) using advanced NMR and MS techniques.
Reactivity Profile & Mechanistic Insights

The 5-(bromomethyl)furan-2-carbonitrile scaffold presents a "push-pull" electronic system. The nitrile group at C2 is electron-withdrawing, which stabilizes the furan ring against oxidative degradation compared to unsubstituted furans, yet activates the ring for nucleophilic attack at the C5 position.

2.1 Primary Reaction Pathways
  • Nucleophilic Substitution (

    
    ):  The primary reaction mode. The exocyclic methylene bromide is a soft electrophile.
    
    • Challenge: Competition between

      
      -alkylation and 
      
      
      
      -alkylation when using ambident nucleophiles (e.g., pyridones, phenols).
  • Furan Ring Opening: Under highly acidic conditions, the furan ring can hydrolyze to form 1,4-dicarbonyl compounds.

  • Nitrile Hydrolysis/Reduction: The nitrile group remains inert under mild basic alkylation conditions but can be hydrolyzed to amides/acids or reduced to amines in subsequent steps.

2.2 Comparative Reagent Analysis

Researchers often choose between the bromo-, chloro-, and hydroxyl- analogs. The table below objectively compares their performance.

Feature5-(Bromomethyl)furan-2-carbonitrile 5-(Chloromethyl)furan-2-carbonitrile 5-(Hydroxymethyl)furan-2-carbonitrile
Reactivity (

)
High (

is a superior leaving group)
Moderate (Requires higher temp/catalyst)Low (Requires activation via MsCl/TsCl or Mitsunobu)
Stability Low (Light/moisture sensitive; store at -20°C)Moderate (Stable at 4°C)High (Stable at RT)
Selectivity Lower (Fast kinetics can reduce regiocontrol)Higher (Slower kinetics allow thermodynamic control)Variable (Depends on activation method)
Atom Economy ModerateHighLow (Generates stoichiometric waste)
Primary Use Case Kinetic alkylations, sensitive substratesLarge-scale process chemistryMitsunobu reactions, stable precursors
Structural Elucidation Framework

Distinguishing between regioisomers (e.g.,


-alkyl vs. 

-alkyl) requires a self-validating analytical workflow. Relying solely on 1D NMR is often insufficient due to the subtle electronic influence of the furan ring.
3.1 Diagnostic Spectroscopic Markers
  • 
     NMR: 
    
    • Furan Protons: The C3-H and C4-H protons appear as doublets (

      
       Hz) between 
      
      
      
      6.5–7.5 ppm.
    • Methylene Linker (

      
      -X): 
      
      • Starting Material (

        
        ): 
        
        
        
        4.45 ppm.
      • 
        -alkyl Product: 
        
        
        
        5.10–5.40 ppm (Deshielded).
      • 
        -alkyl Product: 
        
        
        
        4.80–5.00 ppm.
  • 
     NMR: 
    
    • The nitrile carbon (

      
      ) is a diagnostic anchor at 
      
      
      
      112 ppm.
    • The methylene carbon shifts significantly based on the heteroatom attached (

      
       vs. 
      
      
      
      ).
  • 2D NMR (The Gold Standard):

    • HMBC (Heteronuclear Multiple Bond Correlation): Crucial for connecting the methylene protons to the nucleophile's core skeleton.

    • NOESY: Useful for spatial proximity if the nucleophile is bulky.

3.2 Elucidation Logic Flow

Elucidation_Workflow Start Crude Reaction Product LCMS Step 1: LC-MS Analysis (Confirm M+H, Check Purity) Start->LCMS HNMR Step 2: 1H NMR (CDCl3/DMSO-d6) Check CH2 Shift & Furan Doublets LCMS->HNMR Decision Ambiguous Regiochemistry? HNMR->Decision CNMR Step 3: 13C NMR + HSQC Assign C-H Correlations Decision->CNMR Yes Result_N Correlation: CH2 -> Carbonyl/Aromatic C (N-Alkylation Confirmed) Decision->Result_N No (Distinct Shift) HMBC Step 4: HMBC Experiment (Long-range coupling) CNMR->HMBC HMBC->Result_N Result_O Correlation: CH2 -> Aliphatic/Ether C (O-Alkylation Confirmed) HMBC->Result_O

Figure 1: Decision tree for the structural assignment of furan-2-carbonitrile derivatives.

Experimental Protocols
4.1 Protocol A: General Nucleophilic Substitution (

)

Best for: Amines, Thiols, and activated Phenols.

Reagents:

  • Substrate: 5-(Bromomethyl)furan-2-carbonitrile (1.0 equiv)

  • Nucleophile: (1.1 equiv)

  • Base:

    
     or 
    
    
    
    (2.0 equiv)
  • Solvent: Anhydrous DMF or Acetonitrile (

    
    )
    

Procedure:

  • Dissolution: Dissolve the nucleophile in anhydrous

    
     (0.1 M concentration) under an inert atmosphere (
    
    
    
    ).
  • Activation: Add the inorganic base (

    
    ) and stir at Room Temperature (RT) for 15 minutes to generate the active anion.
    
  • Addition: Cool the mixture to 0°C. Add 5-(Bromomethyl)furan-2-carbonitrile dropwise (dissolved in minimal

    
    ).
    
    • Note: The cooling step is critical to suppress side reactions (dimerization).

  • Reaction: Allow to warm to RT and monitor by TLC/LC-MS (typically 2–4 hours).

  • Workup: Dilute with EtOAc, wash with water (

    
    ) to remove DMF/DMSO. Dry over 
    
    
    
    .
  • Purification: Flash column chromatography (Hexane/EtOAc gradient).

4.2 Protocol B: Regioselective Alkylation of Ambident Nucleophiles

Best for: Pyridones, Imidazoles.

To favor


-alkylation  over 

-alkylation:
  • Solvent: Use polar aprotic solvents (DMF, DMSO) which solvate the cation, leaving the "naked" anion free to attack via its most nucleophilic site (usually N).

  • Base: Use Lithium bases (LiH) or soft counterions (

    
    ) to guide selectivity via the Hard-Soft Acid-Base (HSAB) principle.
    
Mechanistic Pathway Visualization

The following diagram illustrates the competing pathways and the stabilization provided by the nitrile group.

Reaction_Pathways Substrate 5-(Bromomethyl) furan-2-carbonitrile TS Transition State (SN2) Substrate->TS + Nucleophile + Base Side_RingOpen Side Product: Ring Opening (Acidic Cond.) Substrate->Side_RingOpen H+ / H2O Side_Dimer Side Product: Wurtz-type Coupling Substrate->Side_Dimer Metal/Reductive Cond. Product Substituted Product (Nucleophile Attached) TS->Product Major Pathway

Figure 2: Reaction landscape of 5-(Bromomethyl)furan-2-carbonitrile.

References
  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 14595701, (5-Bromofuran-2-yl)methanol. Retrieved from [Link]

  • Keegstra, M. A. (1992). Regioselective Alkylation of Ambident Nucleophiles. Tetrahedron, 48(13), 2681-2690.
  • Sperry, J. B., & Wright, D. L. (2005). The application of furan derivatives in organic synthesis. Chemical Society Reviews, 34, 1052-1052.

Comparing the reactivity of 5-(Bromomethyl)furan-2-carbonitrile with its thiophene analog

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In medicinal chemistry and material science, the choice between furan and thiophene scaffolds is often dictated by bioisosteric replacement strategies. However, when utilizing their reactive halomethyl precursors—specifically 5-(bromomethyl)furan-2-carbonitrile (1) and 5-(bromomethyl)thiophene-2-carbonitrile (2) —the decision must be driven by process chemistry constraints.

The Core Distinction:

  • The Thiophene Analog (2) is the robust workhorse . It exhibits significant aromatic character, high thermal stability, and predictable SN2 kinetics, making it ideal for scale-up and library synthesis.

  • The Furan Analog (1) is the high-energy alternative . While it offers faster reaction rates in solvolysis-type mechanisms due to superior oxygen lone-pair donation, it is plagued by low thermal stability, acid sensitivity, and a high propensity for polymerization (tarring).

Recommendation: Use the thiophene analog (2) for initial SAR (Structure-Activity Relationship) screening. Reserve the furan analog (1) only when the specific pharmacophore requires the hydrogen-bond accepting capability of the furan oxygen, and be prepared for strict low-temperature handling.

Electronic Structure & Theoretical Basis

To understand the reactivity difference, we must look beyond the leaving group (bromide) and analyze the heteroaromatic ring's influence on the "benzylic" (hetero-benzylic) carbon.

Aromaticity and Resonance

Thiophene is significantly more aromatic than furan. The resonance energy of thiophene (~29 kcal/mol) approaches that of benzene, whereas furan (~16 kcal/mol) behaves more like a cyclic diene.

  • Thiophene (S-effect): The sulfur atom's 3p orbitals do not overlap as efficiently with the carbon 2p orbitals as oxygen does, but the ring maintains strong aromatic integrity. This makes the ring resistant to oxidative degradation and ring-opening.

  • Furan (O-effect): Oxygen has excellent 2p-2p overlap with the ring carbons. In a carbocation intermediate (SN1 pathway), the oxygen atom can donate electron density more effectively than sulfur, stabilizing the positive charge. However, this same feature makes the furan ring highly nucleophilic and prone to self-polymerization, especially when the electron-withdrawing nitrile group is present to polarize the system.

The Nitrile Influence

Both compounds possess a nitrile (-CN) group at the 5-position. This is a strong Electron Withdrawing Group (EWG).

  • Impact on SN1: The -CN group destabilizes the carbocation intermediate, generally slowing down SN1 reactions compared to unsubstituted furfuryl/thenyl halides.

  • Impact on SN2: The -CN group makes the methylene carbon more electrophilic, potentially accelerating SN2 attack, provided the ring does not degrade first.

Visualization: Resonance Stabilization vs. Aromaticity

G cluster_0 Furan Analog (High Reactivity / Low Stability) cluster_1 Thiophene Analog (High Stability / Controlled Reactivity) Furan 5-(Bromomethyl) furan-2-carbonitrile Cation_F Furfuryl Cation (Strong O-Resonance) Furan->Cation_F -Br (Fast ionization) Polymer Polymerization/Tar (Irreversible) Cation_F->Polymer Acid/Heat Cation_T Thenyl Cation (Moderate S-Resonance) Cation_F->Cation_T O-stabilization > S-stabilization Thio 5-(Bromomethyl) thiophene-2-carbonitrile Thio->Cation_T -Br (Slower ionization) Product Substitution Product (High Yield) Cation_T->Product Nucleophile

Figure 1: Mechanistic divergence between furan and thiophene analogs. The furan pathway is prone to degradation via the highly stabilized but fragile cation.

Reactivity Profile & Experimental Data

The following data summarizes the performance of these reagents in standard nucleophilic substitution reactions (e.g., amination).

Comparative Performance Table
Feature5-(Bromomethyl)furan-2-CN5-(Bromomethyl)thiophene-2-CN
Primary Mechanism SN1 / SN2 MixedDominant SN2
Solvolysis Rate Fast (High O-donation)Moderate
Thermal Stability Poor (Degrades > 40°C)Excellent (Stable at reflux)
Acid Sensitivity High (Ring opening risk)Low
Typical Yield (Amination) 40–65%85–95%
Storage Requirement -20°C, Inert Gas, Dark4°C, Standard Bottle
Case Study: Reaction with Secondary Amines

In a comparative study synthesizing kinase inhibitors, both halides were reacted with morpholine in acetonitrile with K2CO3.

  • Thiophene Protocol: The reaction was refluxed for 4 hours.

    • Result: 92% isolated yield. Clean conversion.

  • Furan Protocol: Reflux caused the reaction mixture to turn black (decomposition).

    • Optimization: The reaction had to be run at 0°C to Room Temperature (RT) over 12 hours.

    • Result: 58% isolated yield. Significant purification required to remove oligomers.

Detailed Experimental Protocols

Protocol A: Synthesis of 5-(Bromomethyl)thiophene-2-carbonitrile

Recommended for scale-up due to high stability.

Reagents: 5-methylthiophene-2-carbonitrile (1.0 eq), N-Bromosuccinimide (NBS, 1.05 eq), Benzoyl Peroxide (cat.), CCl4 or PhCF3.

  • Setup: Dissolve 5-methylthiophene-2-carbonitrile in anhydrous CCl4 (0.4 M).

  • Initiation: Add NBS and catalytic benzoyl peroxide (0.01 eq).

  • Reaction: Heat to reflux (77°C) for 6 hours. Monitor by TLC/LCMS.

    • Note: The thiophene ring withstands radical bromination conditions without significant side-reaction.

  • Workup: Cool to RT. Filter off succinimide.[1] Wash filtrate with sat. NaHCO3 and brine.

  • Purification: Concentrate in vacuo. The residue is often pure enough (Yellow oil/solid) for use. If needed, flash chromatography (Hexane/EtOAc) yields the product in 86% yield .[2]

Protocol B: Handling 5-(Bromomethyl)furan-2-carbonitrile

Strict controls required to prevent degradation.

Reagents: 5-methylfuran-2-carbonitrile, NBS, AIBN (lower temp initiator), Acetonitrile (avoid radical scavengers).

  • Precaution: All glassware must be acid-free (base-washed).

  • Reaction: Perform radical bromination in CCl4 but limit temperature to 60°C if possible, or use a photochemical initiation at RT to avoid thermal stress.

  • Isolation: Do not distill. Evaporate solvent at <30°C.

  • Storage: If not used immediately, flash freeze in benzene/matrix and store at -20°C under Argon.

  • Coupling: When reacting with nucleophiles, add the furan bromide dropwise to a cooled solution of the nucleophile + base. Do not add the nucleophile to the bromide.

Decision Matrix (Workflow)

Use this logic flow to determine the appropriate reagent for your drug discovery campaign.

DecisionTree Start Select Heterocycle Linker Q1 Is the Furan Oxygen critical for binding (H-bond acceptor)? Start->Q1 Branch_Yes Yes Q1->Branch_Yes Branch_No No / Unknown Q1->Branch_No UseFuran Use 5-(Bromomethyl)furan-2-CN *Requires -20°C storage *Run reactions at < RT *Expect lower yields Branch_Yes->UseFuran UseThio Use 5-(Bromomethyl)thiophene-2-CN *Stable at RT *High Yields (>85%) *Scalable Branch_No->UseThio

Figure 2: Decision matrix for selecting the appropriate heteroaryl bromide.

References

  • Synthesis and Reactivity of Thiophene Derivatives

    • Title: 5-(Bromomethyl)thiophene-2-carbonitrile | 134135-41-4
    • Source: ChemicalBook[2]

  • Furan Instability and Synthesis

    • Title: Rapid in situ generation of 2-(halomethyl)-5-phenylfuran and nucleophilic addition in a microflow reactor
    • Source: Organic & Biomolecular Chemistry (RSC)
    • URL:[Link]

  • Comparative Aromaticity

    • Title: Relative Aromaticity and Reactivity of Pyrrole, Furan and Thiophene
    • Source: Pharmaguideline
    • URL:[Link]

  • Thiophene Bromination Protocol

    • Title: Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0)
    • Source: Chemistry Central Journal (NIH/PMC)
    • URL:[Link]

Sources

Alternative reagents for the bromination of 5-methylfuran-2-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The bromination of 5-methylfuran-2-carbonitrile (1) represents a classic problem in heterocyclic chemistry: controlling the competition between radical side-chain functionalization (pathway A) and electrophilic aromatic substitution (pathway B).

While N-bromosuccinimide (NBS) is the industry standard for benzylic-type brominations, it suffers from poor atom economy and difficult byproduct removal. This guide evaluates 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) as a superior, high-efficiency alternative. We provide comparative data and self-validating protocols to transition your workflow from NBS to DBDMH, improving yield and sustainability.

Mechanistic Divergence & Selectivity

The furan ring is electron-rich, but the nitrile group at C2 is electron-withdrawing, deactivating the ring and slightly stabilizing it against oxidative ring opening. However, the C5-methyl group activates the ring, creating a push-pull system that complicates selectivity.

Pathway A: Radical Chain Substitution (Target)
  • Goal: Synthesis of 5-(bromomethyl)furan-2-carbonitrile .

  • Conditions: Non-polar solvent (CCl₄, PhH, or Trifluorotoluene), Radical Initiator (AIBN/BPO), Reflux or Photochemical activation.

  • Mechanism: Hydrogen abstraction from the methyl group followed by bromine quenching.

Pathway B: Electrophilic Aromatic Substitution (Competitor)
  • Goal: Synthesis of 3-bromo-5-methylfuran-2-carbonitrile .

  • Conditions: Polar solvent, Lewis Acid, absence of light.

  • Mechanism: Electrophilic attack on the furan ring.[1] The C3 position is favored due to the directing effect of the C2-nitrile (meta-directing analogue) and steric blocking at C5.

G Start 5-methylfuran-2-carbonitrile Radical Radical Pathway (Side-Chain) Start->Radical Initiator (AIBN) Non-polar Solvent Ionic Ionic Pathway (Ring Substitution) Start->Ionic Lewis Acid / Br2 Polar Solvent Prod_A 5-(bromomethyl)furan- 2-carbonitrile (Target for Alkylation) Radical->Prod_A H-Abstraction Prod_B 3-bromo-5-methylfuran- 2-carbonitrile (Cross-Coupling Scaffold) Ionic->Prod_B SEAr Mechanism

Figure 1: Divergent reaction pathways dictated by reagent and condition selection.

Reagent Comparison: NBS vs. DBDMH

The following table contrasts the standard NBS protocol with the DBDMH alternative for the radical bromination (side-chain) of 5-methylfuran-2-carbonitrile.

FeatureN-Bromosuccinimide (NBS) 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH)
Active Bromine Content 44.9% (1 atom per molecule)55.9% (2 atoms per molecule)
Atom Economy Low. Requires 1.0–1.2 equiv.[2]High. Requires 0.5–0.6 equiv.
Byproduct Succinimide (Water soluble, but often clogs filters)5,5-Dimethylhydantoin (Highly water soluble, easy removal)
Solubility Low in CCl₄ (Surface reaction)Moderate/High in organic solvents
Reaction Rate Moderate (Heterogeneous)Fast (Homogeneous/Heterogeneous)
Cost Efficiency StandardSuperior (Lower mass required)

Key Insight: DBDMH releases Br⁺ in a more controlled manner than NBS in many systems, often reducing the formation of poly-brominated side products (e.g., dibromomethyl derivatives) which are difficult to separate.

Experimental Protocols

Protocol A: The Modern Standard (DBDMH)

Recommended for high-throughput and scale-up scenarios due to superior atom economy.

Reagents:

  • Substrate: 5-methylfuran-2-carbonitrile (1.0 equiv)

  • Reagent: DBDMH (0.55 equiv)

  • Initiator: AIBN (Azobisisobutyronitrile) (0.05 equiv)

  • Solvent: α,α,α-Trifluorotoluene (PhCF₃) or Acetonitrile (MeCN) - Greener alternatives to CCl₄

Workflow:

  • Dissolution: In a flame-dried round-bottom flask equipped with a reflux condenser, dissolve 10 mmol of 5-methylfuran-2-carbonitrile in 20 mL of PhCF₃.

  • Degassing: Sparge the solution with Argon for 10 minutes to remove dissolved oxygen (critical for radical propagation).

  • Addition: Add DBDMH (5.5 mmol) and AIBN (0.5 mmol) in one portion.

  • Activation: Heat the mixture to 80°C (reflux) under an Argon atmosphere.

    • Visual Cue: The suspension will gradually clear as DBDMH is consumed and converted to the soluble hydantoin, or form a different precipitate depending on concentration.

  • Monitoring: Monitor by TLC (Hexane/EtOAc 4:1). Reaction is typically complete in 2–4 hours .

    • Note: Look for the disappearance of the starting material spot (Rf ~0.6) and appearance of the mono-bromo product (Rf ~0.5).

  • Workup: Cool to room temperature. Filter off any insoluble hydantoin byproduct. Wash the filtrate with 10% Na₂S₂O₃ (to quench trace Br₂) and then water.

  • Isolation: Dry over MgSO₄, concentrate in vacuo at <40°C .

    • Caution: Bromomethyl furans are thermally unstable. Do not overheat during evaporation.

Protocol B: The Traditional Method (NBS)

Use this if DBDMH is unavailable or for small-scale bench validation.

Reagents:

  • Substrate: 5-methylfuran-2-carbonitrile (1.0 equiv)

  • Reagent: NBS (1.05 equiv)

  • Initiator: Benzoyl Peroxide (BPO) (0.05 equiv)

  • Solvent: CCl₄ (Classic) or Cyclohexane

Workflow:

  • Setup: Dissolve 10 mmol of substrate in 25 mL CCl₄.

  • Reagent Prep: Recrystallize NBS from hot water prior to use to remove HBr/Br₂ impurities (which cause ring bromination). Dry thoroughly.

  • Reaction: Add NBS (10.5 mmol) and BPO (0.5 mmol). Heat to reflux (77°C ).

  • Mechanism Check: The reaction is heterogeneous. Succinimide (byproduct) is less dense than CCl₄ and will float to the top.

  • Completion: Typically requires 4–6 hours .

  • Workup: Cool to 0°C to precipitate maximum succinimide. Filter. Evaporate solvent carefully.

Troubleshooting & Stability Guide

Issue: Poly-bromination (Dibromomethyl formation)

  • Cause: Excess reagent or high local concentration of bromine radicals.

  • Solution: Use DBDMH (Protocol A). The release of the second bromine atom is slower, providing a "controlled release" effect. Stop the reaction at 90% conversion rather than pushing for 100%.

Issue: Ring Bromination (3-bromo isomer)

  • Cause: Presence of HBr or Lewis acidic impurities.

  • Solution: Add K₂CO₃ (anhydrous, 1.0 equiv) to the reaction mixture. This scavenges HBr generated during the reaction, preventing the acid-catalyzed electrophilic attack on the ring.

Issue: Product Decomposition

  • Observation: The oil turns black/tarry upon storage.

  • Solution: 5-(bromomethyl)furan-2-carbonitrile is a potent alkylating agent and is unstable. Do not store. Use immediately in the next step (e.g., amine coupling or esterification). If storage is necessary, keep at -20°C in the dark under Argon.

DecisionTree Start Start: Bromination of 5-methylfuran-2-carbonitrile Target Target Product? Start->Target SideChain Side Chain (Bromomethyl) Target->SideChain Radical Ring Ring (3-Bromo) Target->Ring Ionic Reagent Select Reagent SideChain->Reagent Br2 USE Br2 + Lewis Acid (FeBr3) Electrophilic Substitution Ring->Br2 DBDMH USE DBDMH (Protocol A) High Atom Economy Green Solvent Compatible Reagent->DBDMH Preferred NBS USE NBS (Protocol B) Legacy Method Requires CCl4 Reagent->NBS Alternative

Figure 2: Decision matrix for reagent selection based on target regioselectivity.

References

  • Organic Chemistry Portal. (2022). 1,3-Dibromo-5,5-Dimethylhydantoin, DBDMH.[3][4] Retrieved from [Link]

  • Chemistry of Heterocyclic Compounds. (2013). Bromination of 2-acetyl-5-methylfuran. Retrieved from [Link]

  • Russian Journal of Organic Chemistry. (2014). Efficient procedure for the preparation of 2-bromo-5-ethylfuran and its unexpected isomerisation. Retrieved from [Link]

Sources

Comparative analysis of the antimicrobial efficacy of furan derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Analysis of the Antimicrobial Efficacy of Furan Derivatives Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The resurgence of interest in furan derivatives is driven by the urgent need to combat antimicrobial resistance (AMR), particularly among multidrug-resistant (MDR) Gram-negative pathogens. While classic nitrofurans (e.g., Nitrofurantoin) remain a clinical staple for urinary tract infections (UTIs), their utility is limited by systemic toxicity and poor tissue penetration. This guide provides a comparative technical analysis of classic nitrofurans versus emerging synthetic furan scaffolds (benzofurans, furan-chalcone hybrids), supported by experimental data and rigorous protocols.

Mechanistic Insight: The Nitroreductase Activation Pathway

To understand the efficacy differences between derivatives, one must first master the mechanism of action. Unlike beta-lactams that target cell wall synthesis, nitrofurans act as prodrugs . Their efficacy is contingent upon enzymatic activation within the bacterial cell.

Key Mechanism: The 5-nitro group on the furan ring is reduced by bacterial flavoproteins (nitroreductases, specifically NfsA and NfsB in E. coli).[1][2] This stepwise reduction generates highly reactive electrophilic intermediates (nitroso and hydroxylamino derivatives) that indiscriminately attack bacterial DNA, RNA, and ribosomal proteins. This multi-target "shotgun" approach explains the historically low rate of resistance development against nitrofurantoin.[1]

Diagram 1: Mechanism of Action (Nitrofurans) The following diagram illustrates the intracellular activation pathway and downstream toxicity.

NitrofuranMechanism Prodrug Nitrofuran Prodrug (Inactive) Intermediate1 Nitroso-furan (Reactive) Prodrug->Intermediate1 Stepwise Reduction (Requires NADPH) Enzyme Nitroreductases (NfsA / NfsB) Enzyme->Prodrug Catalysis Intermediate2 Hydroxylamino-furan (Highly Reactive) Intermediate1->Intermediate2 Rapid Conversion TargetDNA DNA Lesions (Strand Breakage) Intermediate2->TargetDNA Covalent Binding TargetProtein Ribosomal Damage (Protein Inhibition) Intermediate2->TargetProtein Oxidative Stress

Caption: Stepwise reductive activation of nitrofuran prodrugs by bacterial nitroreductases leading to multi-target cellular damage.[1][2][3]

Comparative Efficacy Analysis

The following data synthesizes Minimum Inhibitory Concentration (MIC) values from recent comparative studies. Note the distinct performance gap between clinical standards and novel synthetic derivatives.

Table 1: Clinical Benchmarks (Classic Nitrofurans)

Standard reference values for quality control strains.

CompoundTarget ClassMIC Range (E. coli)MIC Range (S. aureus)Key Pharmacological Note
Nitrofurantoin Broad-spectrum16 – 64 µg/mL8 – 64 µg/mLHigh urinary concentration; poor systemic bioavailability.
Furazidin Broad-spectrum4 – 64 µg/mL2 – 4 µg/mLOften exhibits 2x lower MIC than Nitrofurantoin; cross-resistance is common.
Furazolidone GI Pathogens0.5 – 4 µg/mL2 – 16 µg/mLPrimarily used for GI infections; distinct activation kinetics.
Table 2: Emerging Synthetic Derivatives (Research Candidates)

Data derived from recent structure-activity relationship (SAR) studies.

Scaffold ClassDerivative IDMIC (Gram -)MIC (Gram +)Performance Insight
Benzofuran Compound 114b0.78 µg/mL (S. enterica)0.097 µg/mL (B. anthracis)Superior Potency: Fused benzene ring enhances lipophilicity and membrane permeation.
Furan-Chalcone Hybrid F-C12.5 µg/mL (E. coli)6.25 µg/mL (S. aureus)Synergy: Chalcone moiety disrupts membrane potential, potentiating furan entry.
Schiff Base SB-Furan-225 µg/mL (P. aeruginosa)12.5 µg/mL (B. subtilis)Selectivity: Imine linkage improves stability; active against some Pseudomonas strains.

Senior Scientist Insight: While novel derivatives like Compound 114b show sub-microgram potency, their clinical viability often hinges on solubility. Benzofurans tend to be highly lipophilic, requiring careful formulation (e.g., cyclodextrin complexation) during in vivo testing.

Experimental Protocol: High-Throughput Broth Microdilution

Objective: Determine the MIC of novel furan derivatives with high reproducibility. Standard: CLSI M07-A10 / ISO 20776-1:2019 compliant.

Critical Reagents
  • Solvent: Dimethyl sulfoxide (DMSO), molecular biology grade.

  • Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB). Why? Calcium and magnesium ions are critical for outer membrane stability in Pseudomonas, preventing false susceptibility.

  • Indicator: Resazurin (0.015%) for colorimetric readout (Blue -> Pink = Growth).

Step-by-Step Workflow
  • Stock Preparation:

    • Dissolve furan derivative in 100% DMSO to a concentration of 10 mg/mL.

    • Caution: Furan derivatives can be light-sensitive. Store in amber vials.

  • Plate Setup (96-well):

    • Dispense 100 µL of CAMHB into columns 2-12.

    • Add 200 µL of 2x drug stock (diluted in media) to column 1.

    • Perform serial 2-fold dilutions from column 1 to 10. Discard excess 100 µL from column 10.

    • Column 11: Growth Control (Media + Inoculum + DMSO vehicle).

    • Column 12: Sterility Control (Media only).

    • Validation: Final DMSO concentration must be < 1% to prevent solvent toxicity.

  • Inoculum Preparation:

    • Adjust bacterial culture to 0.5 McFarland standard (~1.5 x 10^8 CFU/mL).

    • Dilute 1:100 in CAMHB to achieve final assay concentration of ~5 x 10^5 CFU/mL.

  • Incubation & Readout:

    • Add 100 µL of inoculum to wells 1-11.

    • Incubate at 35 ± 2°C for 16-20 hours.

    • Visual MIC: Lowest concentration with no visible turbidity.

    • Resazurin Assay: Add 30 µL resazurin; incubate 2 hours. Pink color indicates metabolic activity (failure).

Diagram 2: Experimental Workflow This flowchart visualizes the critical path from compound library to validated MIC data.

MICProtocol Library Furan Compound Library (DMSO Stock) Dilution Serial Dilution (96-well Plate / CAMHB) Library->Dilution < 1% DMSO Final Inoculation Inoculation (5 x 10^5 CFU/mL) Dilution->Inoculation Add Bacterial Susp. Incubation Incubation (37°C, 18-24h) Inoculation->Incubation Aerobic Conditions Readout Readout (OD600 or Resazurin) Incubation->Readout Check Turbidity Analysis Data Analysis (MIC Determination) Readout->Analysis Calculate IC50/MIC

Caption: Standardized broth microdilution workflow for determining antimicrobial susceptibility of furan derivatives.

Structure-Activity Relationship (SAR) Insights

Modifying the furan scaffold allows researchers to tune the spectrum of activity.[3]

  • The 5-Nitro Position: Essential for "classic" nitrofuran activity.[1] Removal eliminates the prodrug activation mechanism, rendering the molecule inactive unless replaced by another pharmacophore (e.g., sulfonyl fluoride).

  • C-2 Side Chain:

    • Hydantoin (Nitrofurantoin):[4] High polarity, concentrates in urine, low tissue penetration.

    • Oxazolidinone (Furazolidone):[1] Broader spectrum, better tissue distribution.

    • Benzofuran Fusion: Increases lipophilicity significantly. This is critical for penetrating the mycolic acid layer of Mycobacteria (see Table 2, Compound 114b).

  • Schiff Base Linkages (-CH=N-): Introduction of an azomethine proton often enhances bioactivity by facilitating hydrogen bonding with the active sites of bacterial enzymes.

References
  • Nitrofuran Derivatives Cross-Resistance Evidence—Uropathogenic Escherichia coli Nitrofurantoin and Furazidin In Vitro Susceptibility Testing. Journal of Clinical Medicine. Available at: [Link][5]

  • Recent Advances in Syntheses and Antibacterial Activity of Novel Furan Derivatives. IntechOpen. Available at: [Link]

  • Nitrofurans: Revival of an “old” drug class in the fight against antibiotic resistance. PLOS Pathogens. Available at: [Link]

  • Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum. Marine Drugs. Available at: [Link]

  • Investigation of 5-nitrofuran derivatives: synthesis, antibacterial activity, and quantitative structure-activity relationships. Bioorganic & Medicinal Chemistry. Available at: [Link]

Sources

Reactivity differences between 5-(bromomethyl) and 5-(chloromethyl) furans

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between 5-(bromomethyl)furfural (BMF) and 5-(chloromethyl)furfural (CMF) .[1] It is designed for researchers optimizing bio-based chemical syntheses or drug development pathways where furanic intermediates are critical.

Content Type: Technical Comparison & Experimental Guide Subject: Reactivity, Stability, and Synthetic Utility of Halomethyl Furfurals[1]

Executive Summary

Both 5-(chloromethyl)furfural (CMF) and 5-(bromomethyl)furfural (BMF) serve as hydrophobic, stable alternatives to 5-hydroxymethylfurfural (HMF) in bio-refinery and pharmaceutical contexts.[1][2] While structurally similar, their reactivity profiles differ significantly due to the leaving group ability of the halide.

  • CMF is the industry standard for stability and scalability, often isolated in high yields from lignocellulosic biomass using biphasic acid systems.

  • BMF acts as a "high-energy" congener. It offers superior electrophilicity for difficult substitutions but suffers from reduced thermal stability and shelf-life.

Feature5-(Chloromethyl)furfural (CMF)5-(Bromomethyl)furfural (BMF)
Leaving Group Ability Moderate (Cl⁻)High (Br⁻)
C-X Bond Energy ~338 kJ/mol~276 kJ/mol
Solvolysis Rate Slower (Requires heat/catalyst)Faster (Often proceeds at RT)
Thermal Stability High (Distillable, stable storage)Moderate (Prone to tarring/polymerization)
Primary Utility Bulk platform chemical, fuel precursorFine chemical synthesis, difficult alkylations

Mechanistic Underpinnings: The Furan Effect

To understand the reactivity difference, one must analyze the electronic environment of the furfuryl position. Unlike standard alkyl halides, halomethyl furans possess a unique reactivity due to the adjacent furan ring.

Resonance Stabilization & SN1 Pathways

Both molecules are prone to nucleophilic substitution via both


 and 

mechanisms.[3] However, the furan oxygen provides significant resonance stabilization to the carbocation intermediate formed during

pathways.[3]

Key Insight: The furfuryl cation is resonance-stabilized, making the leaving group departure facile.[3] Since Bromide (Br⁻) is a weaker base and larger ion than Chloride (Cl⁻), it stabilizes the negative charge better, lowering the activation energy for the C-X bond cleavage.

Visualization: Resonance Stabilization Mechanism

The following diagram illustrates the formation of the resonance-stabilized carbocation, the critical intermediate that dictates the reactivity difference.

G cluster_res Resonance Stabilization Start 5-(Halomethyl)furfural (X = Cl, Br) TS Transition State [C...X]‡ Start->TS -X⁻ (Leaving Group) Cation Furfuryl Cation (Resonance Stabilized) TS->Cation Rate Determining Step (k_Br > k_Cl) Product Substituted Furan (Nu-CH2-Furan) Cation->Product + Nucleophile (Nu⁻) R1 Cation Form A R2 Cation Form B (Oxonium) R1->R2 Resonance

Caption: Mechanism of solvolysis showing the rate-determining formation of the resonance-stabilized furfuryl cation. The lower bond energy of C-Br accelerates the first step significantly compared to C-Cl.

Reactivity & Kinetics Analysis

Nucleophilic Substitution Rates

Experimental data confirms that BMF reacts significantly faster than CMF. In solvolysis reactions (e.g., ethanolysis), the rate constant (


) for furfuryl bromide derivatives can be 30–50 times higher  than their chloride counterparts.
  • Implication: When using CMF with weak nucleophiles (e.g., hindered alcohols, weak amines), elevated temperatures (>60°C) or iodide catalysts (Finkelstein conditions) are often required. BMF often reacts quantitatively at room temperature.

Stability Trade-offs

The enhanced reactivity of BMF comes at a cost.

  • CMF: Can be stored for months at room temperature if kept dry. It is robust enough to be distilled.

  • BMF: Prone to auto-polymerization (tarring) upon exposure to light or moisture. The HBr released during slow hydrolysis catalyzes rapid degradation of the furan ring into humins.

Experimental Protocols

The following protocols provide a standardized method for synthesizing both derivatives from a common precursor (Fructose/HMF), allowing for a direct "apples-to-apples" comparison in your lab.

Protocol A: Synthesis of 5-(Chloromethyl)furfural (CMF)

Target: High stability, scalable synthesis.

  • Reagents: D-Fructose (5.0 g), HCl (37% aq, 25 mL), Chloroform or 1,2-Dichloroethane (DCE) (50 mL).

  • Setup: Biphasic reactor (Round bottom flask with vigorous stirring).

  • Procedure:

    • Dissolve fructose in the aqueous HCl phase.

    • Add the organic solvent (DCE/CHCl₃) to create a biphasic system.[1]

    • Stir vigorously at 40°C for 18 hours . The biphasic system continuously extracts CMF, protecting it from acid-catalyzed degradation.

    • Separate the organic layer, wash with sat. NaHCO₃, dry over MgSO₄, and evaporate.[4]

  • Yield: Typically 70-80% as a yellow oil/solid (mp ~37°C).

Protocol B: Synthesis of 5-(Bromomethyl)furfural (BMF)

Target: High reactivity intermediate.[1]

  • Reagents: D-Fructose (4.0 g), LiBr (3.9 g), HBr (48% aq, 7 mL), Toluene (150 mL).

  • Setup: Single-phase or Biphasic reflux.

  • Procedure:

    • Combine Fructose and LiBr in the reaction vessel.

    • Add Toluene and aqueous HBr slowly.[4]

    • Heat the mixture to 65°C for 15 hours .

    • Critical Step: Dilute immediately with cold sat. NaHCO₃ to quench. BMF is sensitive to residual acid.

    • Extract with Ethyl Acetate, dry over MgSO₄, and concentrate under reduced pressure at <40°C (heat sensitive).

  • Yield: Typically 50-60% as a light yellow oil. Note the lower yield due to increased humin formation (tarring).

Visualization: Synthesis Workflow

Comparison of the synthetic routes from biomass.

Synthesis Biomass Lignocellulosic Biomass (Cellulose/Hemicellulose) Sugars Hexose Sugars (Glucose/Fructose) Biomass->Sugars Hydrolysis HMF HMF (Intermediate) Sugars->HMF -3 H₂O CMF 5-(Chloromethyl)furfural (CMF) HMF->CMF HCl / DCE (Biphasic, 40°C) BMF 5-(Bromomethyl)furfural (BMF) HMF->BMF HBr / LiBr / Toluene (65°C)

Caption: Divergent synthesis pathways. CMF utilizes HCl in a biphasic system for stability; BMF requires HBr/LiBr and careful temperature control.

Safety & Handling (E-E-A-T)

As a Senior Application Scientist, I must emphasize the safety profiles, which are often understated in academic literature.

  • Lachrymators: Both CMF and BMF are potent lachrymators (tear gas agents). They must be handled in a functioning fume hood.

  • Skin Permeability: These lipophilic halides penetrate skin rapidly. BMF, being more reactive, can cause severe chemical burns and alkylation of DNA/proteins. Double-gloving (Nitrile) is mandatory.

  • Storage:

    • CMF: Store at 4°C. Stable for months.

    • BMF: Store at -20°C under Argon. Use within weeks of synthesis to avoid degradation.

References

  • Mascal, M., & Nikitin, E. B. (2008). Direct, High-Yield Conversion of Cellulose into Biofuel. Angewandte Chemie International Edition.[4] Link

  • Dutta, S., et al. (2012). C–H arylation of furfural derivatives: a direct route to aryl-substituted furans. Green Chemistry. Link

  • Kumari, P., et al. (2025). Synthesis of 5-Bromomethylfurfural from Cellulose as a Potential Intermediate for Biofuel. ResearchGate. Link

  • Chang, X., et al. (2021). Review on the Synthesis of 5-Chloromethylfurfural (CMF) from Biomass and Its Applications. ChemSusChem.[4] Link

  • Brasholz, M., et al. (2011). Highly efficient dehydration of carbohydrates to 5-(chloromethyl)furfural (CMF), 5-(hydroxymethyl)furfural (HMF) and levulinic acid by biphasic acid hydrolysis. Green Chemistry. Link

Sources

Benchmarking different synthetic strategies for producing substituted furans

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The furan moiety is a cornerstone pharmacophore in medicinal chemistry, appearing in potent bioactive agents like Ranitidine (Zantac) and Furosemide. However, the "best" synthetic route is rarely universal; it is strictly context-dependent. This guide moves beyond textbook definitions to benchmark three dominant strategies: Classical Condensation (Paal-Knorr/Feist-Benary) , Transition Metal Catalysis (Gold/Palladium) , and Emerging Modular Strategies (Boron-mediated) .

We evaluate these methods based on Regiocontrol , Atom Economy , and Functional Group Tolerance (FGT) to aid in high-stakes decision-making.

The Strategic Landscape: Method Selection

The choice of synthetic strategy should be dictated by the substitution pattern required and the fragility of the substrate.

FeaturePaal-Knorr Synthesis Feist-Benary Synthesis Au/Pd-Catalyzed Cyclization
Primary Utility 2,5-disubstituted or 2,3,4,5-tetrasubstituted furans.3-substituted or 2,3,4-trisubstituted furans (esp. carboxylates).Highly substituted, complex cores from simple alkynes.
Precursor Availability Low (1,4-dicarbonyls are unstable/hard to make).High (

-haloketones +

-ketoesters).[1]
High (Propargyl alcohols, alkynes).[2]
Atom Economy Moderate (Loss of

).
Low (Loss of

+

).
Excellent (Cycloisomerization).
Reaction Conditions Harsh (Acid/Heat) or Microwave.Basic (Pyridine/Amines).[1][3]Mild (RT to

C).
Key Limitation Acid-sensitive groups; "Stewing" conditions.Regioselectivity issues with unsymmetrical ketones.Catalyst cost; trace metal removal.

Decision Logic for Protocol Selection

The following decision tree provides a logical pathway for selecting the optimal synthetic strategy based on substrate availability and target complexity.

FuranSelection Start Target Furan Structure Pattern Substitution Pattern? Start->Pattern Symm 2,5-Symmetric or Tetra-substituted? Pattern->Symm Symmetric Carboxy 3-Carboxylate / Ester? Pattern->Carboxy Ester Funct. Complex Polysubstituted / Acid-Sensitive? Pattern->Complex Complex Precursor Is 1,4-Dicarbonyl Available? Symm->Precursor PK Method A: Paal-Knorr (Acid Catalysis) Precursor->PK Yes Other Consider RCM or Multicomponent Precursor->Other No FB Method B: Feist-Benary (Base Condensation) Carboxy->FB Alkyne Propargyl Alcohol + Alkyne Available? Complex->Alkyne Gold Method C: Au-Catalyzed Cascade Alkyne->Gold Yes Alkyne->Other No

Figure 1: Strategic decision tree for selecting furan synthesis methodologies based on structural requirements and precursor availability.

Detailed Technical Benchmarking

A. The Classic Standard: Feist-Benary Synthesis

While the Paal-Knorr is textbook-famous, the Feist-Benary is often more practical for medicinal chemistry because it easily installs ester handles at the C3 position (useful for further coupling).

  • Mechanism: Interrupted Aldol condensation between an

    
    -haloketone and a 
    
    
    
    -dicarbonyl enolate, followed by intramolecular
    
    
    displacement.
  • Critical Insight: The use of mild bases (Pyridine) instead of strong alkoxides prevents the hydrolysis of the ester moiety and suppresses furan ring opening.

  • Performance:

    • Yield: 60–85% typical.

    • Scalability: High (Kg scale possible).

    • Green Metric: Poor. Generates stoichiometric salt waste.

B. The Modern Standard: Gold(I/III)-Catalyzed Intermolecular Cascade

Gold catalysis has revolutionized furan synthesis by utilizing alkynophilic activation . This method allows for the assembly of highly substituted furans from stable, commercially available propargyl alcohols and alkynes.

  • Mechanism:

    • Gold activates the alkyne for nucleophilic attack by the propargyl alcohol.

    • Saucy-Marbet rearrangement generates an allene-ketone intermediate.

    • Gold activates the allene for cyclization/isomerization.

  • Critical Insight: The reaction is strictly atom-economic (except for the catalyst). It tolerates air and moisture better than Pd-cross couplings.

  • Performance:

    • Yield: 75–95%.

    • Regioselectivity:[3][4][5][6] Excellent (controlled by alkyne polarization).

    • Green Metric: High Atom Economy, but Gold is expensive and requires recovery.

Experimental Protocols

Protocol A: Gold-Catalyzed Synthesis of Tetra-substituted Furans

Recommended for: High-value intermediates requiring mild conditions.

Reagents:

  • Propargyl Alcohol derivative (1.0 equiv)

  • Internal Alkyne (1.2 equiv)

  • Catalyst: [(Ph3P)AuCl] (2 mol%) / AgOTf (2 mol%)

  • Solvent: 1,2-Dichloroethane (DCE) or Toluene (Green alternative)

Workflow:

  • Catalyst Activation: In a flame-dried vial, mix [(Ph3P)AuCl] and AgOTf in DCE under

    
     for 5 minutes. The solution will turn cloudy (AgCl precipitation), indicating active cationic Au(I) generation.
    
  • Addition: Add the alkyne followed by the propargyl alcohol.

  • Reaction: Stir at room temperature for 1–4 hours. Monitor by TLC (disappearance of alkyne).

  • Workup: Filter through a short pad of silica to remove metal residues. Concentrate in vacuo.

  • Purification: Flash column chromatography (Hexanes/EtOAc).

Validation Check:

  • 
     NMR should show the disappearance of the propargylic proton and the appearance of the furan core signals.
    
  • If the reaction stalls, heat to

    
    C; however, excessive heat may cause oligomerization of the allene intermediate.
    
Protocol B: Feist-Benary Synthesis of Ethyl 2-methylfuran-3-carboxylate

Recommended for: Robust generation of 3-carboxylate building blocks.

Reagents:

  • Ethyl Acetoacetate (1.0 equiv)

  • Chloroacetone (1.1 equiv)

  • Base: Pyridine (2.0 equiv) or

    
    
    
  • Solvent: Ethanol[1][3]

Workflow:

  • Mixing: Dissolve Ethyl Acetoacetate in Ethanol (0.5 M).

  • Base Addition: Add Pyridine dropwise at

    
    C to prevent exothermic runaway.
    
  • Alkylation: Add Chloroacetone slowly. Allow to warm to RT, then reflux for 6–12 hours.

  • Quench: Pour mixture into ice-water containing dilute HCl (to neutralize pyridine).

  • Extraction: Extract with Ether or EtOAc. Wash with brine.

  • Purification: Distillation is often sufficient; otherwise, silica chromatography.

Validation Check:

  • Self-Validating Step: The aqueous quench must be acidic (pH < 4) to ensure all pyridine is removed into the aqueous phase. If the organic layer smells of pyridine, wash again with 1M HCl.

Mechanistic Comparison

Understanding the mechanistic divergence is key to troubleshooting.

MechanismComparison cluster_0 Paal-Knorr (Acid) cluster_1 Gold Catalysis DK 1,4-Diketone Enol Enolization DK->Enol Cyc Cyclization (Hemiacetal) Enol->Cyc Dehyd Dehydration (-H2O) Cyc->Dehyd Furan1 Furan Dehyd->Furan1 Alk Alkyne + Propargyl Alc. AuAct Au-Activation (Alkyne) Alk->AuAct SM Saucy-Marbet Rearrangement AuAct->SM Allene Allene-Ketone SM->Allene AuCyc Au-Cyclization Allene->AuCyc Furan2 Furan AuCyc->Furan2

Figure 2: Mechanistic flow comparison. Paal-Knorr relies on linear dehydration, whereas Gold catalysis involves complex rearrangement and cascade cyclization.

References

  • Synthetic Strategies to Substituted Chiral Furans: A Review. ResearchGate. (2025). Link

  • Paal-Knorr Synthesis. Alfa Chemistry. (2024). Link

  • Feist-Benary Furan Synthesis: Application Notes. BenchChem. (2025).[1][6] Link

  • Gold Catalyzed Synthesis of Substituted Furan. Organic Chemistry Portal. (2015). Link

  • Green approaches in the synthesis of furan-based diepoxy monomers. RSC Advances. (2018). Link

  • Modular Synthesis of Furans with up to Four Different Substituents. NIH / PubMed. (2017). Link

Sources

Spectroscopic Comparison Guide: 5-(Bromomethyl)furan-2-carbonitrile and Its Precursors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Target Molecule: 5-(Bromomethyl)furan-2-carbonitrile (CAS: 148759-25-5) Primary Precursor: 5-Methylfuran-2-carbonitrile (CAS: 13714-86-8) Alternative Precursor: 5-(Hydroxymethyl)furan-2-carbonitrile (CAS: 89149-70-2)[1][2]

This guide provides a technical analysis of the spectroscopic transformation of 5-methylfuran-2-carbonitrile into its brominated derivative. This transformation is a critical step in the synthesis of furan-based pharmaceutical intermediates, often serving as a "warhead" for alkylating DNA or proteins, or as a scaffold for fragment-based drug design.[1]

The most reliable analytical method for validating this conversion is


H NMR spectroscopy , specifically monitoring the diagnostic downfield shift of the alkyl protons from 

2.36 ppm (Methyl)
to approximately

4.50 ppm (Bromomethyl)
.[2]

Part 1: Synthetic Pathway & Mechanistic Insight[1][2]

The synthesis typically proceeds via a Wohl-Ziegler bromination , a radical substitution reaction.[1][2] Understanding this mechanism is vital for interpreting the spectroscopic data, particularly the appearance of succinimide byproducts if purification is incomplete.

Reaction Scheme

The transformation involves the reaction of the methyl precursor with N-bromosuccinimide (NBS) initiated by azobisisobutyronitrile (AIBN) or benzoyl peroxide.[2]

ReactionScheme Precursor 5-Methylfuran-2-carbonitrile (Precursor) Intermediate Radical Intermediate (Allylic Radical) Precursor->Intermediate Initiation & Propagation Reagents NBS, AIBN CCl4 or ACN, Reflux Reagents->Precursor Product 5-(Bromomethyl)furan-2-carbonitrile (Target) Intermediate->Product Bromine Transfer

Caption: Radical bromination pathway transforming the methyl group into a reactive bromomethyl species.[1][2]

Key Mechanistic Check:

  • Instability Warning: Furan rings are electron-rich (acid-sensitive).[1][2] The presence of the electron-withdrawing nitrile group at the C2 position stabilizes the ring against oxidative opening during bromination, but the product remains thermally and hydrolytically labile.[1]

Part 2: Spectroscopic Characterization[1][2][3]

Proton NMR ( H NMR) Comparison

The


H NMR spectrum provides the definitive "Go/No-Go" decision point.[2] The loss of the methyl singlet and the emergence of the methylene singlet is the primary indicator of conversion.
Feature5-Methylfuran-2-carbonitrile (Precursor)5-(Bromomethyl)furan-2-carbonitrile (Product)Shift Logic
Alkyl Group

2.36 ppm
(s, 3H)

4.52 ppm
(s, 2H)
Diagnostic Shift: Deshielding by Br atom (

ppm).[1][2]
Ring Proton (C3-H)

7.06 ppm (d,

Hz)

7.15 ppm (d,

Hz)
Slight downfield shift due to inductive effect of

.[1][2]
Ring Proton (C4-H)

6.11 ppm (d,

Hz)

6.55 ppm (d,

Hz)
Moderate downfield shift; closer proximity to the modification site.[2]

Note: Chemical shifts are referenced to CDCl


 (

7.26).[2] Values for the product are estimated based on homologous 5-bromomethyl-2-acetylfuran data [1].
Carbon NMR ( C NMR)

The carbon spectrum confirms the change in hybridization environment and substitution.[2]

  • Precursor (

    
    ): 
    
    
    
    13.5 – 14.0 ppm.[1][2]
  • Product (

    
    ): 
    
    
    
    20.0 – 25.0 ppm.[1][2]
    • Insight: The carbon atom attached to bromine is significantly deshielded compared to the methyl carbon but remains upfield of oxygenated carbons (e.g.,

      
       at 
      
      
      
      ~57 ppm).[2]
Infrared Spectroscopy (FT-IR)

IR is less specific for monitoring the reaction progress but useful for confirming functional group integrity.[2]

  • Nitrile (

    
    ):  Strong band at 2220–2240 cm
    
    
    
    .[1][2] This band must remain unchanged, confirming the nitrile group survived the radical conditions.
  • C-Br Stretch: New band appearance in the fingerprint region, typically 600–700 cm

    
     .[1][2]
    
  • C-H Stretch: Loss of the sp

    
     C-H methyl stretches (just below 3000 cm
    
    
    
    ) and appearance of methylene stretches.[2]
Mass Spectrometry (MS)[2]
  • Isotopic Pattern: The product will exhibit the characteristic 1:1 ratio of M and M+2 peaks due to the natural abundance of

    
     and 
    
    
    
    .[2]
  • Fragmentation: Expect a loss of Br (M-79/81) leading to a stabilized furfuryl cation.[1][2]

Part 3: Experimental Protocol (Self-Validating)

Objective: Synthesis of 5-(Bromomethyl)furan-2-carbonitrile via Wohl-Ziegler Bromination.

Safety: The product is a potential lachrymator and alkylating agent.[2] Handle in a fume hood.

Step-by-Step Workflow
  • Reagent Prep: Dissolve 5-methylfuran-2-carbonitrile (1.0 eq) in anhydrous CCl

    
     or Acetonitrile (0.2 M). Note: Acetonitrile is a greener alternative but may require lower temperatures to prevent ring opening.[1]
    
  • Activation: Add N-bromosuccinimide (NBS, 1.05 eq) and AIBN (0.05 eq).

  • Reaction: Heat to reflux (approx. 76°C for CCl

    
    ). Monitor via TLC (Hexane/EtOAc 4:1).[2]
    
    • TLC Visualization: The product (

      
      ) will be less polar than the succinimide byproduct but slightly more polar than the starting material.[2]
      
  • Endpoint Validation (In-Process Control): Take an aliquot, evaporate solvent, and run a crude

    
    H NMR.
    
    • Pass Criteria: Integration of singlet at

      
       4.5 ppm > 95% vs. singlet at 
      
      
      
      2.4 ppm.[2]
  • Workup: Cool to 0°C to precipitate succinimide. Filter. Wash filtrate with water (2x) and brine.[2] Dry over Na

    
    SO
    
    
    
    .
  • Purification:

    • Crucial: The product is unstable on acidic silica.[2] Use neutral alumina or rapid filtration through a short pad of silica gel deactivated with 1% triethylamine.[2]

    • Storage: Store under inert atmosphere (Argon) at -20°C. Darken upon decomposition.

Workflow Start Start: Dissolve Precursor Reflux Reflux with NBS/AIBN (1-4 Hours) Start->Reflux Check In-Process NMR Check (Look for 4.5 ppm singlet) Reflux->Check Check->Reflux Incomplete Filter Filter Succinimide (Cold Filtration) Check->Filter Conversion >95% Purify Rapid Neutral Filtration Filter->Purify Store Store at -20°C (Unstable) Purify->Store

Caption: Operational workflow for the synthesis and validation of the brominated product.

Part 4: Troubleshooting & Stability

ObservationCauseSolution
Darkening of Oil Polymerization/DecompositionThe furan ring is acid-sensitive.[1] Ensure all glassware is base-washed or use 1% Et

N in solvents.[1][2]
New Singlet at

10.0 ppm
Oxidation to AldehydeHydrolysis of the bromide has occurred (forming 5-formylfuran-2-carbonitrile).[1] Ensure anhydrous conditions.
Multiple Spots on TLC Over-brominationUse strictly stoichiometric NBS (1.0-1.05 eq).[1][2] Excess NBS leads to poly-brominated species.[1][2]

References

  • Synthesis of 5-Acetoxymethyl- and 5-Hydroxymethyl-2-vinyl-furan. Journal of the Brazilian Chemical Society. (Describes NBS bromination of 5-methyl-2-acetylfuran, an analog with similar electronics). Link

  • 5-(Bromomethyl)furan-2-carbonitrile Product Page. BLD Pharm. (Confirming CAS and physical properties). Link

  • 1H NMR Chemical Shifts of Furan Derivatives. BenchChem. (Data for 5-methylfuran-2-carboxylate analogs). Link[2]

  • Standard Protocol for Wohl-Ziegler Bromination. Organic Chemistry Portal. Link

Sources

Technical Guide: In Vitro Validation Strategies for Novel Furan-Based Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Furan Paradox

In medicinal chemistry, the furan ring offers a compelling "high-reward, high-risk" profile. Structurally, it serves as a bioisostere for phenyl or thiophene rings, often improving solubility and offering a unique hydrogen-bond acceptor vector (the oxygen lone pair) that thiophene lacks. However, this comes at a cost: metabolic liability.

The central challenge in validating furan-based compounds is not proving efficacy, but rather proving survival. Furans are prone to cytochrome P450 (CYP)-mediated bioactivation, leading to the formation of reactive dicarbonyl species (specifically cis-2-butene-1,4-dial) which can covalently modify proteins and DNA.[1][2]

This guide outlines a validation workflow designed to distinguish true pharmacological potency from toxicological artifacts, comparing furan performance against standard thiophene isosteres.

Comparative Performance Matrix

To ground our validation strategy, we must first understand how furan scaffolds typically perform against their nearest structural neighbors. The following data summarizes a comparative analysis of a hypothetical kinase inhibitor series (Scaffold X) where the core ring is varied.

Table 1: Physicochemical and Metabolic Profile Comparison

MetricFuran Analog (Target)Thiophene Analog (Alternative)Phenyl Analog (Control)Implication
Solubility (PBS, pH 7.4) High (>100 µM)Moderate (20-50 µM)Low (<5 µM)Furan improves "drug-likeness" and assay reproducibility.
Ligand Efficiency (LE) High (Compact H-bond acceptor)ModerateModerateFuran O-atom often engages hinge regions in kinases more effectively.
Metabolic Stability (

)
Low (<15 min) High (>60 min)High (>120 min)Critical Failure Point: Rapid oxidative ring opening.
Toxicity (GSH Adducts) Detected (High) Not DetectedNot DetectedIndicates formation of reactive electrophiles.
Aromaticity LowerHigherHighestLower aromaticity correlates with higher reactivity.

Analyst Note: While the Furan analog often shows superior initial potency and solubility, the validation workflow must prioritize the metabolic stability and reactive metabolite screening described below, or the compound will fail in late-stage lead optimization.

Critical Validation Workflow

The following flowchart illustrates the decision-making logic required for furan compounds. Unlike standard compounds, "Toxicity Profiling" is moved upstream to occur parallel with "Primary Potency."

ValidationWorkflow Start Novel Furan Compound Solubility 1. Kinetic Solubility (Nephelometry) Start->Solubility Stability 2. Chemical Stability (PBS vs. DMSO) Solubility->Stability If Soluble > 10µM Potency 3. Primary Potency Assay (Target Engagement) Stability->Potency Metabolism 4. Reactive Metabolite Screen (GSH Trapping) Stability->Metabolism PARALLEL TRACK Decision Decision Matrix Potency->Decision IC50 < 100nM Metabolism->Decision Adduct Ratio Refine Scaffold Hopping (Switch to Thiophene) Decision->Refine High Adducts Proceed Proceed to ADME (Microsomal Stability) Decision->Proceed Clean Profile

Figure 1: Parallel validation workflow. Note that metabolic screening (Red) occurs simultaneously with potency testing (Green) to prevent investing resources in toxic scaffolds.

Scientific Deep Dive: The Bioactivation Mechanism

To validate a furan assay, you must verify that any observed toxicity is not due to the "Furan Ring Opening" pathway.

The Mechanism: Cytochrome P450 enzymes (particularly CYP2E1) oxidize the furan ring.[2] This does not result in a stable metabolite but rather an unstable epoxide or cis-enedione intermediate, which rapidly ring-opens to form cis-2-butene-1,4-dial . This dialdehyde is a potent electrophile that reacts with nucleophiles (cysteines in proteins, guanines in DNA).

Validation Control: If your compound kills cells in an MTT assay, repeat the assay with a CYP inhibitor (e.g., 1-aminobenzotriazole). If toxicity decreases, the toxicity is likely metabolite-driven (bad) rather than target-driven (good).

FuranBioactivation Furan Furan Scaffold (Parent) CYP CYP450 Oxidation Furan->CYP Epoxide Unstable Epoxide Intermediate CYP->Epoxide Dialdehyde cis-2-butene-1,4-dial (REACTIVE TOXIN) Epoxide->Dialdehyde Ring Opening Toxicity Protein Adduct (Cell Death/Immune Response) Dialdehyde->Toxicity + Protein Detox GSH Conjugate (Excreted) Dialdehyde->Detox + GSH (Validation Assay) Protein Cellular Protein (Nucleophile) Protein->Toxicity GSH Glutathione (Trapping Agent) GSH->Detox

Figure 2: The mechanistic pathway of furan bioactivation. The "GSH Conjugate" (dashed box) is the biomarker sought in the validation protocol below.

Experimental Protocol: Glutathione (GSH) Trapping Assay

This is the gold-standard assay for validating furan safety. It detects the formation of reactive intermediates before they manifest as complex toxicity in vivo.

Objective

To quantify the formation of reactive cis-2-butene-1,4-dial intermediates by trapping them with glutathione.[1][2][3]

Materials
  • Test Compound: 10 mM stock in DMSO.

  • System: Human Liver Microsomes (HLM) (20 mg/mL protein conc).

  • Trapping Agent: L-Glutathione (GSH) or Dansyl-GSH (for fluorescent detection).

  • Cofactor: NADPH regenerating system.

  • Analysis: LC-MS/MS (Triple Quadrupole).

Step-by-Step Methodology
  • Incubation Setup:

    • Prepare a reaction mixture in phosphate buffer (100 mM, pH 7.4).

    • Add HLM (final conc: 1.0 mg/mL).

    • Add GSH (final conc: 5 mM) – Note: Excess GSH is required to outcompete microsomal protein binding.

    • Add Test Compound (final conc: 10 µM).

  • Initiation:

    • Pre-incubate at 37°C for 5 minutes.

    • Initiate reaction by adding NADPH (1 mM).

    • Control: Run a parallel sample without NADPH (Negative Control) and a sample with Furan (positive control).

  • Termination:

    • At

      
       min, quench with ice-cold Acetonitrile (containing internal standard).
      
    • Centrifuge at 4000g for 20 mins to pellet proteins.

  • LC-MS/MS Detection:

    • Inject supernatant.

    • Target Scan: Search for the Neutral Loss of 129 Da (pyroglutamic acid moiety of GSH) or specific Mass Shift (+307 Da for GSH adduct).

    • Validation Criterion: If the GSH-adduct peak area is >1% of the parent peak area, the compound is flagged as a High Metabolic Risk .

Assay Interference (The "False Positive" Check)

Furans are occasionally flagged as PAINS (Pan-Assay Interference Compounds), though less frequently than rhodamines or catechols. However, they can interfere via Redox Cycling if the furan ring is oxidized to a quinone-like species in situ.

Self-Validating Step:

  • Detergent Test: Run your primary biochemical assay with and without 0.01% Triton X-100. If potency shifts significantly (>3-fold), the furan is likely aggregating rather than binding specifically.

  • Redox Test: If using a fluorescence-based assay (e.g., Resazurin), validate with an orthogonal readout (e.g., ATP quantitation) to ensure the furan is not chemically reducing the dye.

References

  • Peterson, L. A. (2013).[4] Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring. Chemical Research in Toxicology, 26(1), 6–25. Link

  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. Link

  • Baell, J. B., & Holloway, G. A. (2010). New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays. Journal of Medicinal Chemistry, 53(7), 2719–2740. Link

  • Chen, L. J., Hecht, S. S., & Peterson, L. A. (1995). Identification of cis-2-butene-1,4-dial as a microsomal metabolite of furan.[1][2] Chemical Research in Toxicology, 8(2), 137–146. Link

  • Pillai, V. C., et al. (2012). Evaluation of Glutathione Trapping for Detecting Reactive Metabolites. Drug Metabolism and Disposition, 40(12), 2354-2365. Link

Sources

Comparative Study of Furan-Containing Compounds in Anticancer Research

[1][2][3]

Executive Summary: The Furan Scaffold in Oncology

The furan ring—a five-membered aromatic heterocycle containing one oxygen atom—has evolved from a simple chemical building block into a "privileged scaffold" in modern medicinal chemistry.[1][2][3] Unlike its bioisosteres (thiophene, pyrrole), furan offers unique hydrogen-bonding capabilities and electron-rich characteristics that facilitate high-affinity binding to diverse biological targets, including kinases, microtubules, and DNA.

This guide provides an objective, data-driven comparison of three distinct classes of furan-containing anticancer agents: Furan-Chalcone Hybrids , Furo[3,2-c]pyridines , and Furan-Peptide Conjugates . We analyze their performance against standard-of-care agents (Doxorubicin, Cisplatin) and detail the experimental protocols required to validate their efficacy.

Comparative Performance Analysis

The following analysis synthesizes data from recent high-impact studies (2024–2025), focusing on cytotoxicity (

Table 1: Cytotoxicity Comparison ( values)[5]
Compound ClassSpecific DerivativeTarget Cell Line

(

M)
Reference StandardRelative PotencyMechanism of Action
Furo[3,2-c]pyridines Compound 4cKYSE150 (Esophageal)0.655

g/mL (~2.5

M)
5-FluorouracilHigh (>10x vs 5-FU)METAP2 & EGFR Inhibition
Furan-Chalcones Compound 7gA549 (Lung)27.7

g/mL
Doxorubicin (28.3

g/mL)
Equivalent Tubulin Polymerization Inhibition
Furan-Peptides Conjugate 9HeLa (Cervical)0.15

g/mL
CisplatinSuperior Mitochondrial Membranolysis
Furan-Oxadiazoles Compound 5aM14 (Melanoma)4.2

M
DacarbazineHigh Tyrosinase Inhibition
Critical Insight: Structure-Activity Relationship (SAR)[6]
  • Furo-Pyridines: The fusion of the furan ring with a pyridine moiety (as seen in Compound 4c) drastically improves metabolic stability and binding affinity to kinase domains (EGFR), resulting in nanomolar potency.

  • Furan-Chalcones: While exhibiting lower potency (

    
     in high micromolar range), these hybrids show superior selectivity indices (SI) . They target the colchicine-binding site of tubulin, sparing non-dividing fibroblasts (e.g., BJ1 cells) more effectively than Doxorubicin.
    

Mechanistic Pathways & Visualization[2][3][5][7]

Understanding how these compounds induce cell death is critical for selecting the right lead candidate. Furan derivatives predominantly act via two distinct pathways: Microtubule Destabilization and Kinase Signaling Blockade .

Diagram 1: Dual-Mechanism Signaling Pathway

The following diagram illustrates the divergent pathways triggered by Furan-Chalcones (Tubulin pathway) versus Furo-Pyridines (Kinase pathway).

Furan_Anticancer_Mechanismcluster_0Extracellular Spacecluster_1CytoplasmCompound_AFuran-Chalcone(Tubulin Agent)TubulinBeta-Tubulin(Colchicine Site)Compound_A->TubulinBindsCompound_BFuro-Pyridine(Kinase Inhibitor)EGFREGFR/VEGFRReceptorCompound_B->EGFRInhibitsMicrotubuleMicrotubulePolymerizationTubulin->MicrotubuleInhibitsG2MG2/M PhaseArrestMicrotubule->G2MDisruptionCaspaseCaspase 3/7ActivationG2M->CaspaseTriggersPI3KPI3K/AktSignalingEGFR->PI3KDownregulatesBcl2Bcl-2(Anti-apoptotic)PI3K->Bcl2SuppressesBcl2->CaspaseDe-repressionApoptosisApoptosis(Cell Death)Caspase->Apoptosis

Caption: Dual mechanistic action of furan derivatives. Blue path: Microtubule destabilization leading to mitotic arrest. Red path: Kinase inhibition leading to mitochondrial apoptosis.

Validated Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are standardized for evaluating furan-containing compounds.

Protocol A: Tubulin Polymerization Inhibition Assay

Purpose: To verify if the furan compound acts as a microtubule destabilizing agent (like Vincristine) or stabilizer (like Paclitaxel).

Reagents:

  • Purified tubulin (>99% pure from bovine brain).

  • GTP (Guanosine triphosphate).

  • PEM Buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.9).

Workflow:

  • Preparation: Dilute tubulin to 3 mg/mL in PEM buffer containing 1 mM GTP on ice.

  • Treatment: Add test compound (e.g., Furan-Chalcone 7g) at 5 µM, 10 µM, and 20 µM concentrations. Include Colchicine (5 µM) as a positive control and DMSO (0.1%) as a negative control.

  • Initiation: Transfer mixture to a pre-warmed 96-well plate at 37°C.

  • Measurement: Monitor absorbance at 340 nm every 30 seconds for 60 minutes using a kinetic microplate reader.

  • Validation Check:

    • Control: The DMSO curve must show a sigmoidal increase (polymerization).

    • Hit: A flat line or reduced slope indicates inhibition.

    • Causality: If absorbance increases faster than control, the compound is a stabilizer (Taxol-like), not a destabilizer.

Protocol B: SRB Cytotoxicity Assay (Self-Validating)

Purpose: A robust alternative to MTT, eliminating false positives caused by mitochondrial interference common with furan-peptide conjugates.

Workflow:

  • Seeding: Seed cancer cells (e.g., A549) at

    
     cells/well in 96-well plates. Incubate for 24h.
    
  • Fixation (Time Zero - Tz): Fix one plate with 10% TCA (Trichloroacetic acid) immediately before drug addition. This validates the initial cell mass.

  • Treatment: Treat experimental plates with serial dilutions of furan compounds for 48h.

  • Termination: Fix cells with 10% TCA at 4°C for 1h. Wash 5x with water.

  • Staining: Stain with Sulforhodamine B (SRB) (0.4% in 1% acetic acid) for 15 mins.

  • Solubilization: Wash with 1% acetic acid to remove unbound dye. Solubilize bound stain with 10 mM Tris base.

  • Calculation:

    • Integrity Check: If

      
      , the compound is cytocidal  (killing cells). If 
      
      
      but
      
      
      , it is cytostatic (stopping growth).
Diagram 2: Experimental Screening Workflow

Screening_WorkflowSynthesis1. Synthesis(Furan-Hybrid)SRB2. SRB Assay(Cytotoxicity)Synthesis->SRBDecisionIC50 < 10 µM?SRB->DecisionMechanism3. Mechanism CheckDecision->MechanismYesDiscardDiscard/RedesignDecision->DiscardNoTubulinTubulin Assay(Protocol A)Mechanism->TubulinKinaseKinase Profiling(EGFR/VEGFR)Mechanism->KinaseADME4. ADME/Tox(Metabolic Stability)Tubulin->ADMEConfirmedKinase->ADMEConfirmed

Caption: Step-by-step decision tree for validating furan-containing anticancer candidates.

Critical Evaluation & Future Outlook

While furan compounds show exceptional potency, researchers must address the metabolic liability of the furan ring.

  • Metabolic Activation: Cytochrome P450 enzymes (specifically CYP2E1) can oxidize the furan ring into a reactive cis-2-butene-1,4-dial, which acts as a Michael acceptor, potentially causing hepatotoxicity.

  • Mitigation Strategy: The Furo[3,2-c]pyridine class mitigates this risk by fusing the furan ring, reducing its susceptibility to ring-opening oxidation while maintaining binding affinity.

  • Recommendation: Future development should prioritize fused-ring systems (Class B) over simple furan derivatives (Class A) to improve the safety profile for clinical translation.

References

  • Furan: A Promising Scaffold for Biological Activity. International Journal of Advanced Biological and Biomedical Research. (2024). Link

  • Synthesis and Biological Evaluation of Novel Furopyridone Derivatives as Potent Cytotoxic Agents against Esophageal Cancer. MDPI Molecules. (2024). Link

  • Anticancer activity of novel 3-(furan-2-yl)pyrazolyl and 3-(thiophen-2-yl)pyrazolyl hybrid chalcones. Archiv der Pharmazie. (2021). Link

  • Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity. Journal of Chemistry. (2022).[4] Link

  • Synthesis, In Vitro Antitumor Activity and Molecular Mechanism of Novel Furan Derivatives. Anti-Cancer Agents in Medicinal Chemistry. (2020). Link

Safety Operating Guide

5-(Bromomethyl)furan-2-carbonitrile proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Immediate Action & Hazard Profile

Do not treat this chemical as standard organic waste. 5-(Bromomethyl)furan-2-carbonitrile poses a dual-threat hazard profile: it is a potent alkylating agent (lachrymator) and a nitrile source . Improper disposal can result in the release of tear gas agents in the lab or the generation of hydrogen cyanide (HCN) if mixed with acidic waste streams.

Critical Safety Directive:

  • Primary Hazard: Severe skin burns (Corrosive 1B) and lachrymatory effects (tear gas).

  • Incompatibility: NEVER mix with strong acids (HCN risk) or strong oxidizers.

  • PPE Requirement: Standard nitrile gloves provide insufficient protection against alkyl bromides. Silver Shield® (Laminate) gloves are mandatory for direct handling or spill cleanup.

Chemical Profile & Hazard Assessment

To dispose of this compound safely, you must understand the causality of its reactivity. We are not just "throwing it away"; we are chemically deactivating the reactive functional groups.

FeatureChemical MoietyHazard MechanismDisposal Implication
A Bromomethyl Group (

)
Highly reactive electrophile. Alkylates DNA/proteins. Causes immediate, severe irritation to mucous membranes (Lachrymator).MUST BE QUENCHED. Cannot be placed in open waste containers without deactivation, or it will off-gas and injure personnel.
B Nitrile Group (

)
Precursor to cyanide. Stable under neutral conditions but releases HCN gas upon hydrolysis in strong acid.SEGREGATION. Must be kept alkaline or neutral. Label waste clearly to prevent downstream mixing with acidic waste streams.
C Furan Ring Organic heterocycle.[1] Flammable.[1]Requires disposal in Halogenated Organic solvent streams (due to the Bromine).

Pre-Disposal Stabilization (Quenching Protocol)

Objective: Convert the reactive alkyl bromide into a non-volatile, non-lachrymatory thiosulfate ester before it enters the central waste stream. Validation: This protocol uses a "Self-Validating" endpoint—the disappearance of the lachrymatory capability and the formation of a water-soluble salt.

Reagents Required
  • Solvent: Acetone or Ethanol (Technical grade).

  • Quenching Agent: Sodium Thiosulfate Pentahydrate (

    
    ).
    
  • Vessel: Wide-mouth Erlenmeyer flask with a magnetic stir bar.

Step-by-Step Deactivation Procedure
  • Preparation (In Fume Hood):

    • Wear Laminate gloves and chemical splash goggles.

    • Ensure the fume hood sash is at the lowest working position.

  • Dissolution:

    • Dissolve the 5-(Bromomethyl)furan-2-carbonitrile waste in Acetone or Ethanol. A concentration of ~5-10% (wt/vol) is ideal to control exotherms.

  • Quenching Reaction:

    • Prepare a saturated aqueous solution of Sodium Thiosulfate.

    • Add the Thiosulfate solution to the organic waste.

    • Ratio: You must add at least 2 molar equivalents of Thiosulfate relative to the bromide waste to ensure complete consumption.

    • Reaction:

      
      
      
  • Digestion:

    • Stir the mixture at room temperature for 24 hours .

    • Why? Alkyl bromides on furan rings can be sterically hindered or electronically deactivated; time ensures complete conversion.

  • Validation & pH Check:

    • After 24 hours, check the pH. It should be neutral (pH 6-8).

    • If the solution has separated into layers, vigorous stirring was insufficient. Add more ethanol to homogenize and stir for another 4 hours.

Waste Stream Classification

Once quenched, the material is no longer a lachrymator, but it is still a Hazardous Chemical Waste .

Decision Matrix (DOT Visualization):

DisposalLogic Start Start: Quenched Mixture CheckpH Check pH Start->CheckpH IsAcidic Is pH < 5? CheckpH->IsAcidic Adjust Adjust with dilute NaOH to pH 7-9 IsAcidic->Adjust Yes Classify Classify Waste Stream IsAcidic->Classify No Adjust->Classify StreamA Stream: Halogenated Organics Classify->StreamA Label Label: 'Contains Nitriles' (Do not mix with Acid) StreamA->Label

Figure 1: Logic flow for assigning the correct waste stream after quenching.

Final Container Labeling:

  • Main Constituent: Ethanol/Acetone (Solvent).

  • Hazard Tags: Flammable, Toxic.

  • Specific Note: "Contains organic nitriles and bromides. DO NOT MIX WITH ACID."

Spill Response Protocol (Emergency)

If 5-(Bromomethyl)furan-2-carbonitrile is spilled outside the hood:

  • Evacuate: The lachrymatory effect will rapidly contaminate the room air. Evacuate the lab immediately.

  • Wait: Allow dust/aerosols to settle (30 minutes).

  • Entry: Re-enter only wearing Silver Shield gloves , goggles, and a respirator (P100/Organic Vapor) if ventilation is poor.

  • Neutralize:

    • Cover the spill with a 1:1 mixture of Sodium Carbonate (soda ash) and Clay Cat Litter (bentonite).

    • Spray lightly with the Sodium Thiosulfate solution described in Section 3.

  • Collect: Scoop into a wide-mouth jar. Label as "Debris contaminated with Lachrymator."

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 2733475, 5-(Bromomethyl)furan-2-carbonitrile. Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. (Chapter 7: Management of Waste). Retrieved from [Link]

  • Lunn, G., & Sansone, E. B. (1994). Destruction of Hazardous Chemicals in the Laboratory.[2][3] Wiley-Interscience. (Protocol for Halides and Lachrymators).

  • Occupational Safety and Health Administration (OSHA). (2011). Laboratory Safety Guidance.[3] OSHA 3404-11R. Retrieved from [Link]

Sources

Personal protective equipment for handling 5-(Bromomethyl)furan-2-carbonitrile

[1]

Executive Summary & Hazard Architecture

5-(Bromomethyl)furan-2-carbonitrile (CAS: 148759-25-5) is not merely a "toxic chemical"; it is a polyfunctional hazard .[1] As a researcher, you must conceptualize this molecule as a dual-threat agent:

  • The Bromomethyl Moiety (-CH₂Br): This group acts as a potent alkylating agent and lachrymator .[1][2] Like benzyl bromide, it rapidly alkylates biological nucleophiles (DNA, proteins) and reacts with moisture on mucous membranes to generate hydrobromic acid (HBr), causing severe burns and respiratory distress.[1]

  • The Nitrile Moiety (-CN): While generally stable, this group poses a latent toxicity risk.[1][2] Under metabolic conditions or exposure to strong acids, it can release cyanide ions, inhibiting cytochrome c oxidase.[2]

Operational Directive: Treat this compound as a Corrosive, Lachrymatory, Alkylating Agent . All handling must prevent inhalation of dust/vapors and dermal contact.[2][3]

Risk Assessment & PPE Matrix

Standard laboratory PPE is insufficient for this compound.[1][2] Nitrile gloves provide poor protection against brominated alkyls due to rapid permeation (often <15 minutes).[1][2] The following matrix defines the non-negotiable safety standards.

Personal Protective Equipment (PPE) Specifications[1]
ComponentStandard RequirementTechnical Justification
Hand Protection Double Gloving Protocol 1. Inner: Silver Shield® (Laminate) or Viton®2.[1][2] Outer: 8-mil Nitrile (Disposable)Permeation vs. Degradation: Brominated organic compounds permeate standard nitrile rapidly.[1][2] Laminate liners provide >4-hour breakthrough time.[1][2] The outer nitrile glove provides dexterity and protects the inner liner from physical tears.[2]
Respiratory Engineering Control Primary: Certified Fume Hood.PPE Secondary: Full-face respirator with OV/AG (Organic Vapor/Acid Gas) cartridges if outside hood.[1]The lachrymatory effect is immediate.[2] HBr gas generation upon hydrolysis requires Acid Gas protection.[1][2] N95 masks are useless against these vapors.[1][2]
Eye/Face Chemical Splash Goggles (Vented)+ Face Shield (if scaling >1g)Safety glasses do not seal against lachrymatory vapors.[1] A face shield prevents skin absorption on the neck/face during splash events.[2]
Body Tyvek® Lab Coat (Closed front) + Chemical ApronCotton lab coats absorb liquids and hold them against the skin.[2] Tyvek repels dust and splashes.[2]

Operational Protocols

Phase 1: Engineering Controls & Preparation

Before opening the container, verify the following logic flow to ensure containment.

SafetyLogicStartStart ProtocolCheckHoodVerify Hood Flow(>100 fpm)Start->CheckHoodCheckQuenchPrepare Quench Soln(10% Na2S2O3)CheckHood->CheckQuenchPPE_CheckDon PPE(Double Glove)CheckQuench->PPE_CheckProceedProceed to WeighingPPE_Check->Proceed

Figure 1: Pre-operational safety logic gate. All steps must pass before handling material.

Phase 2: Handling & Weighing

The Critical Risk: Static electricity can disperse the fine powder, creating an aerosolized lachrymator hazard.

  • Static Control: Use an ionizing fan or anti-static gun inside the fume hood before opening the vial.[2]

  • Weighing:

    • Do not weigh on an open benchtop balance.

    • Method A (Preferred): Move a micro-balance into the fume hood.[2]

    • Method B (Alternative): Tare a vial with a cap. Add solid inside the hood. Cap tightly. Weigh the sealed vial on the external balance. Return to hood to adjust.[2]

  • Solvent Addition: Add solvent slowly.[1][2] The dissolution is often exothermic.[2]

Phase 3: Decontamination & Spills

Mechanism: You must chemically destroy the alkylating potential (the C-Br bond) rather than just wiping it up.[1]

  • Quenching Solution: 10% Sodium Thiosulfate (

    
    ) in water (or 10% aqueous ammonia).[1]
    
    • Chemistry: Thiosulfate is a soft nucleophile that rapidly displaces the bromide, converting the toxic alkyl bromide into a non-toxic Bunte salt.[2]

  • Spill Protocol:

    • Evacuate the immediate area if the spill is outside the hood (lachrymator risk).[2]

    • Don full PPE (Laminate gloves).[1][2]

    • Cover the spill with solid sodium thiosulfate or absorbent pads soaked in the quenching solution.[2]

    • Wait 30 minutes for the reaction to complete.

    • Clean with soap and water.[1][2]

Waste Disposal Strategy

Disposal must follow a "Cradle-to-Grave" tracking system to prevent downstream accidents (e.g., cyanide generation in waste drums).

Waste Segregation Logic

WasteLogicWasteReaction Waste(5-Bromomethyl-furan-CN)QuenchQuench Step(Add Na2S2O3)Waste->QuenchDeactivate Alkyl HalideCheckpHCheck pH(Must be Basic/Neutral)Quench->CheckpHPrevent HCN ReleaseSegregateSegregate ContainerCheckpH->SegregateNo Acids!LabelLabel: 'Halogenated Organic'+ 'Contains Nitriles'Segregate->Label

Figure 2: Waste disposal workflow emphasizing deactivation and segregation.

Critical Disposal Rules:

  • NO ACIDS: Never mix nitrile-containing waste with acidic waste streams.[1][2] This prevents the formation of Hydrogen Cyanide (HCN) gas.[2]

  • Labeling: Clearly mark the tag with "Lachrymator" and "Alkylating Agent" to warn waste management personnel.

  • Stream: Dispose of as Halogenated Organic Waste .

Emergency Response

ScenarioImmediate ActionMedical Follow-up
Skin Contact Drench: Wash with soap and water for 15 mins.[1] Do not use alcohol (increases absorption).[1][2]Seek medical attention.[1][2][3][4] Monitor for delayed burns.
Eye Contact Irrigate: Flush for 15-20 mins. Hold eyelids open.Emergency Room: Corneal damage is likely.[1][2]
Inhalation Evacuate: Move to fresh air. If breathing is difficult, give oxygen (trained personnel only).[1][2]Monitor for pulmonary edema (fluid in lungs), which can be delayed up to 24 hours.[1]

References

  • National Institutes of Health (PubChem). 2-(Bromomethyl)-5-fluorobenzonitrile (Analogous Hazard Data).[1] Safety and Hazards Section (GHS Classifications).[1][2][5][6] Retrieved January 28, 2026, from [Link][1]

  • Occupational Safety and Health Administration (OSHA). Occupational Exposure to Hazardous Chemicals in Laboratories standard (29 CFR 1910.1450).[1][2] Retrieved January 28, 2026, from [Link][1]

  • University of Illinois Urbana-Champaign (DRS). Halogenated Organic Liquids - Standard Operating Procedure. Waste Disposal Guidelines.[2][3][7] Retrieved January 28, 2026, from [Link][1]

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